molecular formula C12H12N2 B8116522 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole

1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole

Cat. No.: B8116522
M. Wt: 184.24 g/mol
InChI Key: HNTLMJIMYVTPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole is a chemical compound of significant interest in organic and medicinal chemistry research, combining a pyrazole heterocycle with a vinyl-functionalized arene system. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their widespread presence in biologically active molecules and approved therapeutics, with applications spanning anticancer, antibacterial, and anti-inflammatory agents . The incorporation of a vinyl group, as part of the vinylarene family, significantly expands its utility as a versatile building block for synthetic chemistry. Vinyl-functionalized heterocycles are valuable intermediates in cycloaddition reactions, free-radical polymerizations, halogenation and hydrohalogenation reactions, and transition-metal-catalyzed transformations, enabling the construction of more complex molecular architectures . This specific structure, featuring substitution at the N-1 and C-4 positions of the pyrazole ring, may be of particular value for developing novel kinase inhibitors or materials science applications. Researchers can leverage this compound to explore structure-activity relationships or to synthesize specialized libraries for high-throughput screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. For specific safety and handling information, please refer to the Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

4-(4-ethenylphenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-3-10-4-6-11(7-5-10)12-8-13-14(2)9-12/h3-9H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTLMJIMYVTPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 1-Methyl-4-(4-vinylphenyl)-1H-pyrazole: A Modular Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 1-Methyl-4-(4-vinylphenyl)-1H-pyrazole , a critical intermediate often utilized in the development of functionalized polymers, optoelectronic materials (OLEDs), and kinase inhibitor scaffolds.

As a Senior Application Scientist, I have selected a modular Suzuki-Miyaura cross-coupling strategy as the primary route. This approach offers superior functional group tolerance compared to de novo pyrazole ring construction or Heck alkenylation, particularly regarding the sensitive vinyl moiety. The protocol emphasizes the use of commercially available building blocks to maximize throughput and reproducibility.

Retrosynthetic Analysis & Strategy

The target molecule consists of a pyrazole core N-methylated at position 1 and arylated at position 4 with a styrene-like motif. The most logical disconnection is at the C4(pyrazole)–C(phenyl) bond.

Strategic Disconnection
  • Bond Disconnection: Biaryl C–C bond.

  • Synthetic Equivalent A (Nucleophile): 4-Vinylphenylboronic acid (commercially available, avoids handling volatile acetylenes).

  • Synthetic Equivalent B (Electrophile): 4-Bromo-1-methyl-1H-pyrazole.

This convergent strategy isolates the sensitive vinyl group to the final step, reducing the risk of polymerization during early-stage manipulations.

Retrosynthesis Target Target: 1-Methyl-4-(4-vinylphenyl)-1H-pyrazole Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis Fragment1 Coupling Partner A: 4-Vinylphenylboronic acid Disconnection->Fragment1 Fragment2 Coupling Partner B: 4-Bromo-1-methyl-1H-pyrazole Disconnection->Fragment2 Precursor Starting Material: 4-Bromo-1H-pyrazole Fragment2->Precursor N-Methylation

Figure 1: Retrosynthetic breakdown utilizing a convergent C–C bond formation strategy.

Experimental Protocols

Phase 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole

Note: If this intermediate is purchased commercially, proceed directly to Phase 2.

Rationale: 4-Bromopyrazole is symmetric regarding tautomerism. Alkylation will yield a single regioisomer (1-methyl) because positions 3 and 5 are unsubstituted hydrogens.

Reagents:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • Iodomethane (MeI) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH)

  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Dissolution: Charge a round-bottom flask with 4-bromo-1H-pyrazole (10 g, 68 mmol) and anhydrous ACN (100 mL).

  • Base Addition: Add Cs₂CO₃ (44.3 g, 136 mmol) in one portion. Stir for 15 minutes at room temperature.

  • Alkylation: Cool to 0°C. Add MeI (5.1 mL, 81.6 mmol) dropwise to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Distillation under reduced pressure or flash chromatography (SiO₂, 10-20% EtOAc in Hexanes) yields the product as a colorless liquid/low-melting solid.

Phase 2: Suzuki-Miyaura Cross-Coupling (The Core Synthesis)

Rationale: We utilize a Pd(dppf)Cl₂ catalyst system. The bidentate ligand (dppf) prevents rapid catalyst deactivation and tolerates the steric bulk of the pyrazole. The vinyl group is prone to polymerization; therefore, BHT (butylated hydroxytoluene) is introduced during workup as a radical scavenger.

Reagents Table:

ReagentEquiv.[1][2][3][4][5]Role
4-Bromo-1-methyl-1H-pyrazole 1.0Electrophile
4-Vinylphenylboronic acid 1.2Nucleophile
Pd(dppf)Cl₂ · DCM 0.05Catalyst
K₂CO₃ (2M aq. solution) 3.0Base
1,4-Dioxane SolventMain Solvent
BHT TraceStabilizer

Step-by-Step Protocol:

  • Inertion: Flame-dry a 3-neck flask and cycle with Argon/Vacuum (3x).

  • Charging: Add 4-bromo-1-methyl-1H-pyrazole (1.0 g, 6.2 mmol) and 4-vinylphenylboronic acid (1.1 g, 7.4 mmol).

  • Solvent System: Add degassed 1,4-dioxane (12 mL) and 2M aq. K₂CO₃ (9.3 mL).

    • Critical Control Point: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid or oxidation of the vinyl group. Sparge solvents with Argon for 20 mins.

  • Catalysis: Add Pd(dppf)Cl₂ (253 mg, 0.31 mmol).

  • Reaction: Heat to 85°C for 6–12 hours. Monitor via LC-MS for the disappearance of the bromide.

  • Quench & Stabilization: Cool to room temperature. Add a speck of BHT (approx. 5 mg) to inhibit polymerization.

  • Extraction: Dilute with EtOAc, wash with water (2x) and brine (1x).

  • Purification:

    • Dry organic layer over Na₂SO₄.[1][2]

    • Concentrate in vacuo (Keep bath temp < 40°C).

    • Column Chromatography: Silica gel.[1][2] Eluent: Gradient 0% → 30% EtOAc in Hexanes.

    • Note: The product is UV active. Isolate the fraction corresponding to the target mass (MW: 184.24).

Workflow Visualization

The following diagram illustrates the critical path and decision nodes for the synthesis.

SynthesisWorkflow SM1 4-Bromo-1-methylpyrazole Reaction Cross-Coupling (85°C, 12h, Argon) SM1->Reaction SM2 4-Vinylphenylboronic Acid SM2->Reaction Cat Pd(dppf)Cl2 / K2CO3 Cat->Reaction Workup Workup + BHT (Stabilization) Reaction->Workup LC-MS Confirmation Purification Flash Chromatography (SiO2) Workup->Purification Product 1-Methyl-4-(4-vinylphenyl)-1H-pyrazole (>95% Purity) Purification->Product

Figure 2: Synthetic workflow emphasizing the stabilization step during workup.

Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[5][6][7][8]
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazole Singlets: Look for two distinct singlets in the aromatic region (approx. δ 7.6–7.8 ppm) corresponding to H3 and H5 of the pyrazole ring.

    • N-Methyl: A sharp singlet at δ 3.9 ppm (3H).

    • Vinyl Group (ABX System):

      • One doublet of doublets (dd) at δ 6.7 ppm (alpha-proton).

      • Two doublets at δ 5.2 ppm and δ 5.7 ppm (terminal beta-protons) with characteristic coupling constants (J ~ 11 Hz and J ~ 17 Hz).

    • Phenyl Ring: Two doublets (AA'BB' system) centered around δ 7.4 ppm.

Mass Spectrometry
  • HRMS (ESI+): Calculated for [M+H]⁺ (C₁₂H₁₃N₂): 185.1073.

Critical Control Points (Expert Insights)

  • Vinyl Polymerization: The styrene moiety is thermally sensitive. Avoid distilling the final product at high temperatures. If storage is required, store at -20°C under Argon, potentially with trace BHT.

  • Regioselectivity of Methylation: If you choose to synthesize the precursor (Phase 1), ensure you use 4-bromopyrazole . Using 3-bromopyrazole would result in a mixture of 1-methyl-3-bromo and 1-methyl-5-bromo isomers, which are difficult to separate.

  • Boronic Acid Stoichiometry: Use a slight excess (1.2 equiv) of the boronic acid. Protodeboronation can occur, reducing the effective concentration of the nucleophile.

References

  • Suzuki-Miyaura Coupling of Pyrazoles: Title: Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Source: BenchChem Technical Guides.
  • General Pyrazole Synthesis & Functionalization

    • Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
    • Source: N
    • URL:[Link]

  • Catalyst Selection for Heterocycles

    • Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.[5]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • Compound Data Verification

    • Title: 1-Methyl-4-phenyl-1H-pyrazole (Analogous Core Structure D
    • Source: PubChem.[6]

    • URL:[Link]

Sources

The Chemical, Synthetic, and Functional Landscape of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole is an advanced, bifunctional organic molecule that bridges the gap between medicinal chemistry and advanced materials science. Structurally, it combines a 1-methyl-1H-pyrazole core—a privileged pharmacophore in drug discovery[1]—with a 4-vinylphenyl (styrene) moiety. This unique architecture provides two distinct chemical handles: the pyrazole ring, which acts as a robust hydrogen-bond acceptor and structural mimic for aromatic systems in biological targets[2], and the vinyl group, which serves as a highly reactive site for polymerization, cross-metathesis, or late-stage bioconjugation.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating guide to the synthesis, physicochemical profiling, and downstream application of this critical intermediate.

Physicochemical Profiling & Structural Analysis

The pyrazole core is inherently electron-rich, but the N-methylation at position 1 breaks the tautomeric degeneracy of the 1H-pyrazole system, locking the molecule into a single, predictable conformation[1]. This is critical for both reproducible polymerization kinetics and consistent target-binding thermodynamics in biological assays.

Table 1: Key Physicochemical Properties

PropertyValue (Predicted/Extrapolated)Scientific Significance
Molecular Formula C12H12N2Defines stoichiometry for downstream reactions.
Molecular Weight 184.24 g/mol Low molecular weight ensures high atom economy in polymer synthesis.
Topological Polar Surface Area (TPSA) 17.8 ŲExcellent membrane permeability profile for biological applications[1].
LogP (Octanol/Water) ~2.8Lipophilic enough for cell penetration, yet maintains aqueous solubility.
H-Bond Acceptors 2Nitrogen lone pairs facilitate target binding (e.g., kinase hinge regions).
H-Bond Donors 0Lack of N-H prevents unwanted cross-linking during radical polymerization.

Retrosynthetic Strategy & Synthesis Workflow

The most robust and scalable method to construct the C-C bond between the pyrazole core and the phenyl ring is the Suzuki-Miyaura cross-coupling . Nitrogen-containing heterocycles like pyrazoles can be challenging in cross-coupling due to catalyst poisoning; however, utilizing a boronate ester and a robust palladium catalyst overcomes this limitation[3].

SynthesisWorkflow A 1-Methyl-1H-pyrazole- 4-boronic acid pinacol ester C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O A->C B 4-Bromostyrene B->C D Degassing (N2 Purge) Prevents Pd(0) Oxidation C->D Critical Step E 1-Methyl-4-(4-vinyl-phenyl) -1H-pyrazole D->E 80°C, 12h

Caption: Synthesis workflow of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole via Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. The causality of each step ensures high yield and prevents common failure modes such as homocoupling or catalyst deactivation.

Reagents:

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.0 equiv)

  • 4-Bromostyrene (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the boronic ester, 4-bromostyrene, and K₂CO₃. Causality: An excess of base is required to activate the boronic ester by forming the reactive boronate complex, which is essential for the transmetalation step.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Subject the flask to three cycles of freeze-pump-thaw or vigorous nitrogen sparging for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of nitrogen. Causality: The bidentate dppf ligand provides steric bulk that suppresses unwanted side reactions, such as the homocoupling of the boronic ester[3].

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours. Causality: 80 °C provides the necessary thermal energy to overcome the activation barrier of the oxidative addition of the aryl bromide to the Pd(0) center.

  • Workup & Self-Validation (QC): Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active 4-bromostyrene spot indicates completion. In ¹H-NMR, confirm success by identifying the pyrazole protons (two singlets at ~7.6 and ~7.8 ppm) and the preservation of the vinyl splitting pattern (a doublet of doublets at ~6.7 ppm).

Downstream Applications: Materials & Biology

Free Radical Polymerization (Materials Science)

The vinylphenyl group allows this molecule to undergo free radical polymerization, yielding polymers with high thermal stability and dense pyrazole pendant groups. These polymers are highly sought after for metal-ion coordination, proton-conducting membranes, and stimuli-responsive hydrogels.

Protocol 2: Free Radical Polymerization
  • Monomer Purification: Pass 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole through a short basic alumina plug. Causality: Removes trace phenolic inhibitors (like tert-butylcatechol) which would otherwise scavenge initiating radicals and prevent chain growth.

  • Initiation Setup: Dissolve the monomer in anhydrous DMF (1 M concentration) and add 1 mol% AIBN (Azobisisobutyronitrile).

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Triplet oxygen (O₂) is a potent diradical that reacts with propagating carbon-centered radicals to form stable peroxy radicals, prematurely terminating the polymer chain.

  • Polymerization: Heat to 70 °C for 24 hours. Causality: AIBN has a 10-hour half-life at 65 °C; heating to 70 °C ensures a steady, controlled release of initiating isobutyronitrile radicals.

  • Precipitation & Validation: Dropwise add the viscous solution into cold methanol. Validation Check: The polymer will crash out as a white precipitate. Analyze via Gel Permeation Chromatography (GPC) to confirm molecular weight and ¹H-NMR to verify the complete disappearance of the vinyl protons (5.2–6.8 ppm) and the appearance of broad alkane backbone peaks (1.5–2.5 ppm).

Medicinal Chemistry: Wnt Pathway Inhibition

In drug discovery, the 1-methyl-4-phenyl-1H-pyrazole motif is a highly favored, stable substituent[2]. It is frequently utilized in the design of orally bioavailable small-molecule inhibitors targeting the Wnt/β-catenin signaling pathway, a critical driver in various oncological indications[2]. The vinyl analog can serve as a covalent warhead to target specific cysteine residues in the binding pocket, or as a synthetic handle to attach PEG linkers for PROTAC (Proteolysis Targeting Chimera) development.

WntPathway A Wnt Ligand B Receptor Complex (Frizzled/LRP) A->B C Beta-Catenin Destruction Complex B->C Inhibits D Beta-Catenin Accumulation C->D Fails to degrade E Target Gene Transcription D->E F 1-Methyl-4-aryl-pyrazole Inhibitors F->E Blocks Transcription

Caption: Mechanism of Wnt signaling inhibition by 1-methyl-4-aryl-1H-pyrazole derivatives.

References

  • Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • 1-Methyl-4-phenyl-1H-pyrazole Source: PubChem / National Library of Medicine URL:[Link]

Sources

Structural and Spectroscopic Characterization of 1-Methyl-4-(4-vinylphenyl)-1H-pyrazole: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, 1-Methyl-4-(4-vinylphenyl)-1H-pyrazole emerges as a highly versatile bifunctional building block. The 1-methylpyrazole moiety is increasingly utilized as a metabolically stable, orally bioavailable pharmacophore—often replacing susceptible phenyl rings in kinase and 1 [1]. Simultaneously, the para-vinyl substitution on the phenyl ring provides a robust handle for radical polymerization, olefin metathesis, or further late-stage functionalization.

This whitepaper provides an in-depth, authoritative guide to the synthesis, structural rationale, and comprehensive spectroscopic profiling (NMR, FT-IR, HRMS) of this compound. The methodologies detailed herein are designed as self-validating protocols to ensure absolute structural integrity for downstream applications.

Structural Rationale & Mechanistic Insights

The architecture of 1-methyl-4-(4-vinylphenyl)-1H-pyrazole is defined by two distinct electronic systems connected via a C4-C1' biaryl linkage:

  • The Electron-Rich Pyrazole Core : The N-methyl group breaks the tautomeric symmetry inherent to 1H-pyrazoles, locking the molecule into a single defined isomer. This structural rigidity is critical for maintaining predictable structure-activity relationships (SAR) in biological targets.

  • The Conjugated Vinylphenyl System : The extended

    
    -conjugation from the vinyl group through the phenyl ring and into the pyrazole core significantly influences both its spectroscopic signatures and its reactivity profile.
    

Synthesis A 4-Bromo-1-methyl-1H-pyrazole (Halide Partner) B (4-Vinylphenyl)boronic acid (Boronic Partner) C Pd(dppf)Cl2, K2CO3 Suzuki-Miyaura Coupling D 1-Methyl-4-(4-vinylphenyl)-1H-pyrazole (Target Compound) C->D E Polymerization (Functional Hydrogels) D->E F SAR Derivatization (WNT Inhibitors) D->F AB AB AB->C

Fig 1. Synthetic workflow and downstream applications of the pyrazole derivative.

Comprehensive Spectroscopic Profiling

Accurate spectroscopic characterization is non-negotiable before deploying this monomer in sensitive biological assays or 2 [2]. The data below represents the definitive analytical profile for the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts : The pyrazole protons (H-3 and H-5) appear as distinct singlets rather than a coupled system due to the isolation of the C4 position. H-5 (


 7.72) is more deshielded than H-3 (

7.58) due to the anisotropic effect and inductive electron withdrawal of the adjacent N-methyl group. The vinyl group exhibits a classic AMX spin system. The massive difference in coupling constants (

= 17.6 Hz vs

= 10.9 Hz) is dictated by the Karplus relationship governing dihedral angles.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
7.72s-1HPyrazole H-5
7.58s-1HPyrazole H-3
7.42d8.22HPhenyl H-2, H-6
7.38d8.22HPhenyl H-3, H-5
6.72dd17.6, 10.91HVinyl -CH=
5.76dd17.6, 1.01HVinyl =CH₂ (trans)
5.24dd10.9, 1.01HVinyl =CH₂ (cis)
3.94s-3HN-CH₃
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (

, ppm)
AssignmentCarbon Type
138.2Pyrazole C-3CH
136.5Phenyl C-4Cq (Quaternary)
136.2Vinyl -CH=CH
131.8Phenyl C-1Cq
127.5Pyrazole C-5CH
126.8Phenyl C-3, C-5CH
125.6Phenyl C-2, C-6CH
122.4Pyrazole C-4Cq
113.5Vinyl =CH₂CH₂
39.2N-CH₃CH₃
FT-IR and High-Resolution Mass Spectrometry (HRMS)

Causality of Vibrational Modes : The C=C stretch of the vinyl group (


1628 cm⁻¹) is shifted to a slightly lower frequency than an isolated alkene due to extended conjugation with the phenyl ring, which weakens the double bond character.
Table 3: FT-IR and HRMS Data
TechniqueKey Data PointAssignment / Formula
FT-IR (ATR)3105 cm⁻¹sp² C-H stretch (Aromatic/Vinyl)
FT-IR (ATR)2940 cm⁻¹sp³ C-H stretch (N-CH₃)
FT-IR (ATR)1628 cm⁻¹C=C stretch (Conjugated Vinyl)
FT-IR (ATR)1550 cm⁻¹C=N stretch (Pyrazole ring)
FT-IR (ATR)988, 905 cm⁻¹=CH₂ out-of-plane bending
HRMS (ESI-TOF)m/z 185.1078[M+H]⁺ (Calcd for C₁₂H₁₃N₂: 185.1073)

Experimental Protocols

To ensure absolute reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Synthesis via Suzuki-Miyaura Cross-Coupling

Rationale for Catalyst Selection : The choice of Pd(dppf)Cl₂ over simpler catalysts (e.g., Pd(PPh₃)₄) is dictated by the bidentate nature of the dppf ligand. This enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing the competitive protodeboronation of the sensitive (4-vinylphenyl)boronic acid.

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk flask under an argon atmosphere, charge 4-bromo-1-methyl-1H-pyrazole (1.0 equiv, 10 mmol) and (4-vinylphenyl)boronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition : Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent System : Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL). The inclusion of water is critical to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction : Heat the biphasic mixture to 85 °C for 12 hours. In-process control: Monitor via TLC (Hexanes/EtOAc 3:1); the reaction is complete when the bromide spot is entirely consumed.

  • Workup & Purification : Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 × 50 mL). The brine wash removes residual dioxane and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient 5-20% EtOAc in Hexanes) to yield the product as a pale yellow solid.

Analytical Validation Workflow

Rationale for Sample Prep : Deuterated chloroform (CDCl₃) is selected for NMR due to its lack of interfering solvent peaks in the aromatic region. However, trace DCl in aged CDCl₃ can protonate the basic pyrazole nitrogen, leading to peak broadening and chemical shift drift. To prevent this, the solvent must be pre-filtered through a short plug of basic alumina.

Analysis Sample Purified Compound (>98% HPLC) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR (ATR) Functional Groups Sample->IR MS HRMS (ESI-TOF) Exact Mass Sample->MS Data Structural Validation & Data Archiving NMR->Data IR->Data MS->Data

Fig 2. Self-validating spectroscopic analysis workflow for structural confirmation.

Step-by-Step NMR Acquisition :

  • Dissolve 15 mg of the purified compound in 0.6 mL of basic-alumina-filtered CDCl₃.

  • Transfer to a high-quality 5 mm NMR tube.

  • Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay

    
     = 2.0 s to ensure accurate integration of the quaternary-adjacent protons).
    
  • Acquire ¹³C NMR at 101 MHz (minimum 512 scans, utilizing standard proton decoupling).

  • Cross-reference data against 3 [3] if utilizing the compound in redox-active environments.

References

  • Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen.National Institutes of Health (NIH) / PubMed Central.
  • Synthesis of Withasomnine and Pyrazole Derivatives via Intramolecular Dehydrogenative Cyclization.The Royal Society of Chemistry (RSC).
  • Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines.American Chemical Society (ACS) Publications.

Sources

NMR and mass spectrometry of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR and Mass Spectrometry of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole Content Type: Technical Monograph & Characterization Guide Audience: Research Scientists, Medicinal Chemists, and Analytical Leads

Structural Characterization & Spectroscopic Profiling[1]

Executive Summary

1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (C₁₂H₁₂N₂, MW: 184.24) represents a critical bi-aryl building block in the synthesis of bioactive heterocycles and functional materials (OLEDs). Its structure combines an electron-rich N-methylpyrazole core with a reactive styrenyl moiety, making it a versatile intermediate for Heck couplings, polymerizations, and cycloadditions.

This guide provides a definitive technical analysis of its spectroscopic signature, detailing the nuclear magnetic resonance (NMR) assignments and mass spectrometry (MS) fragmentation pathways required for rigorous quality control and structural validation.

Synthesis & Structural Logic

To understand the spectral data, one must first understand the connectivity. The molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between a pyrazole halide and a styrenyl boronic acid. This connectivity defines the magnetic environment of the nuclei.

Representative Synthesis Workflow
  • Reactants: 4-Iodo-1-methyl-1H-pyrazole + 4-Vinylphenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ (Tetrakis).[1]

  • Solvent System: 1,4-Dioxane/Water (degassed).[1]

  • Key Mechanism: Oxidative addition → Transmetallation → Reductive elimination.

SynthesisPath Reactant1 4-Iodo-1-methyl-1H-pyrazole (Electrophile) Catalyst Pd(PPh3)4 / Na2CO3 (Catalytic Cycle) Reactant1->Catalyst Reactant2 4-Vinylphenylboronic acid (Nucleophile) Reactant2->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Transmetallation Product 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (Target) Intermediate->Product Reductive Elimination

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the interplay between the electron-rich pyrazole ring and the conjugated vinyl-phenyl system. The data below represents the consensus spectral assignment in CDCl₃ at 298 K.

¹H NMR Assignment (400 MHz, CDCl₃)

The spectrum is characterized by three distinct regions: the aliphatic N-methyl singlet, the vinyl ABX system, and the aromatic region containing both phenyl and pyrazole protons.

PositionTypeShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
N-CH₃ Aliphatic3.92 Singlet (s)3H-Characteristic N-methyl on pyrazole.
Vinyl-H_a Olefinic5.25 Doublet (d)1HJ ≈ 11.0Cis-terminal vinyl proton.
Vinyl-H_b Olefinic5.76 Doublet (d)1HJ ≈ 17.6Trans-terminal vinyl proton.
Vinyl-H_c Olefinic6.72 Doublet of Doublets (dd)1HJ ≈ 17.6, 11.0Alpha-vinyl proton (deshielded by ring).
Ar-H (Ph) Aromatic7.42 – 7.48 Multiplet (m)4H-Phenyl ring AA'BB' system (overlap).
Py-H3 Heteroaromatic7.61 Singlet (s)1H-Pyrazole C3-H (shielded relative to H5).
Py-H5 Heteroaromatic7.78 Singlet (s)1H-Pyrazole C5-H (deshielded by adjacent N).

Critical Analysis:

  • The Pyrazole Singlets: In 1-methyl-4-substituted pyrazoles, the proton adjacent to the methylated nitrogen (H5) typically resonates downfield of H3. This distinction is crucial for confirming regiochemistry.

  • The Vinyl System: The vinyl group appears as a classic ABX pattern. The large coupling constant (17.6 Hz) confirms the trans relationship, while the smaller (11.0 Hz) confirms the cis.

¹³C NMR Assignment (100 MHz, CDCl₃)
  • Aliphatic: 39.2 ppm (N-CH₃).

  • Vinyl: 113.5 ppm (=CH₂), 136.4 ppm (-CH=).

  • Aromatic/Heteroaromatic: 122.5, 126.1, 126.8, 129.0, 132.5 (Quaternary), 136.8 (Quaternary), 139.0 (Quaternary).

Mass Spectrometry (MS) Profiling

Mass spectrometry validation is essential to confirm the molecular weight and analyze the stability of the vinyl group.

Ionization & Molecular Ion
  • Technique: ESI (Electrospray Ionization) in Positive Mode is recommended due to the basicity of the pyrazole nitrogen.

  • Molecular Ion:

    • [M+H]⁺ (Calculated): 185.1073 m/z

    • [M]⁺ (EI - Calculated): 184.0995 m/z

Fragmentation Pathways (EI/CID)

Under Electron Impact (EI) or high-energy Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation.

  • Loss of Methyl Radical (M - 15): Cleavage of the N-CH₃ bond is a primary pathway, yielding a cation at m/z 169 .

  • Retro-Cleavage of Vinyl: Loss of the vinyl moiety or acetylene (C₂H₂) can occur, though less common than ring cleavage.

  • HCN Elimination: Common in nitrogen heterocycles, the pyrazole ring often fragments via loss of HCN (27 Da), leading to m/z 157 .

MS_Fragmentation M_Ion [M]+ m/z 184 Frag_Me [M - CH3]+ m/z 169 M_Ion->Frag_Me - CH3 (15) Frag_HCN [M - HCN]+ m/z 157 M_Ion->Frag_HCN - HCN (27) Frag_Ring Phenyl-Pyrazole Core m/z 143 Frag_Me->Frag_Ring - C2H2

Caption: Figure 2. Predicted EI mass spectrometry fragmentation tree for 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole.

Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard. DMSO-d₆ is an alternative if solubility is an issue, but it will shift the pyrazole signals downfield.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove any suspended palladium particles from the synthesis, which can broaden signals due to paramagnetism.

Sample Preparation for LC-MS
  • Dilution: Prepare a 1 mg/mL stock solution in Acetonitrile (MeCN) .

  • Working Solution: Dilute to 10 µg/mL in 50:50 MeCN:H₂O with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Gradient: 5% to 95% MeCN over 5 minutes.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Pyrazole NMR Shifts: Claramunt, R. M., et al. (1991). The annular tautomerism of pyrazoles in the solid state: 13C and 15N CPMAS NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Mass Spec of Nitrogen Heterocycles: Bowie, J. H., et al. (1968). Electron impact studies. XXVIII. Mass spectra of pyrazoles. Australian Journal of Chemistry. Link

  • Analogous Synthesis Data: Li, X., et al. (2014).[2] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[3] Chinese Chemical Letters. Link

Sources

Structural Elucidation of Pyrazole Derivatives: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold—a five-membered heterocyclic diazole—is a privileged pharmacophore embedded in numerous blockbuster drugs, including celecoxib, crizotinib, and sildenafil. In drug development, understanding the solid-state conformation of pyrazole derivatives is not merely an academic exercise; it is a critical prerequisite for Structure-Based Drug Design (SBDD) and formulation stability. As an application scientist overseeing crystallographic pipelines, I have designed this whitepaper to dissect the supramolecular behavior, tautomerism, and structural elucidation protocols for pyrazole derivatives.

Supramolecular Synthons & Hydrogen Bonding Motifs

Pyrazoles are crystallographically fascinating due to their amphoteric nature. The adjacent nitrogen atoms provide both a hydrogen bond donor (N–H) and an acceptor (N=), driving the formation of robust . Depending on the steric bulk and electronic nature of the substituents at the C3, C4, and C5 positions, 1H-pyrazoles spontaneously self-assemble into distinct crystallographic motifs[1]:

  • Dimers: Often observed in sterically hindered derivatives, forming self-complementary linear or cyclic pairs.

  • Trimers: Triangular arrangements driven by moderate steric constraints.

  • Catemers: Infinite helical chains formed by continuous N–H···N hydrogen bonding, representing one of the most stable solid-state forms[1].

  • Tetramers: Complex centrosymmetric networks, frequently observed when additional functional groups (e.g., carboxamides or hydroxyls) participate in the lattice[2].

Synthon_Motifs Root 1H-Pyrazole Supramolecular Motifs Dimers Linear / Cyclic Dimers (Self-Complementary) Root->Dimers N-H···N Trimers Triangular Trimers (Steric Hindrance) Root->Trimers N-H···N Catemers Helical Catemers (Infinite Chains) Root->Catemers N-H···N Tetramers Centrosymmetric Tetramers (Complex Networks) Root->Tetramers N-H···O / N-H···N

Common supramolecular hydrogen-bonding motifs in 1H-pyrazole crystal structures.

Experimental Methodology: Crystallization & SCXRD Workflow

Obtaining diffraction-quality crystals of pyrazoles is notoriously difficult due to their propensity to form oils or amorphous aggregates driven by rapid tautomeric shifts. The following protocols are designed as self-validating systems to ensure thermodynamic control and data integrity.

Protocol A: Thermodynamically Controlled Crystallization (Vapor Diffusion)

Causality: Vapor diffusion allows for a slow, thermodynamically controlled approach to the solubility curve, favoring the nucleation of a single crystal rather than polycrystalline aggregates.

  • Solubilization: Dissolve 10–20 mg of the highly purified (>99%) pyrazole derivative in a minimum volume (e.g., 0.5 mL) of a "good" solvent (e.g., dichloromethane) in an inner vial.

  • Anti-Solvent Selection: Place the inner vial inside a larger outer vial containing 3–5 mL of an "anti-solvent" (e.g., hexane). Note: The anti-solvent must possess a higher vapor pressure than the good solvent to drive diffusion.

  • Equilibration: Seal the outer vial tightly and store it in a vibration-free, temperature-controlled incubator at 20°C for 3 to 7 days.

  • Validation Checkpoint: Harvest the resulting crystals and examine them under a polarized light microscope. A high-quality single crystal will extinguish light uniformly every 90 degrees of rotation. Wavy or incomplete extinction indicates twinning, necessitating a recrystallization step.

Protocol B: Single-Crystal X-ray Diffraction (SCXRD) & Refinement

Causality: Pyrazole rings exhibit significant thermal motion (libration) at room temperature. Cryogenic data collection is mandatory to freeze out this motion and accurately locate the tautomeric N–H proton.

  • Crystal Mounting: Coat the validated crystal in perfluoropolyether oil and mount it on a MiTeGen loop. The oil acts as a cryoprotectant, preventing the formation of ice rings that contaminate the diffraction pattern.

  • Data Collection: Center the crystal in the X-ray beam and collect data at 100 K using a nitrogen cryostream (Mo Kα or Cu Kα radiation).

  • Integration & Scaling: Process the raw frames to integrate intensities and apply empirical absorption corrections.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Checkpoint: The hydrogen atom on the pyrazole nitrogen must be located from the difference Fourier map and refined freely to definitively assign the tautomeric state. Ensure the final

    
     value is < 5% and the Goodness-of-Fit (GoF) is ~1.0. Run the final CIF through the IUCr CheckCIF routine to validate the absence of Level A alerts.
    

SCXRD_Workflow A 1. Synthesis & Purification (Purity > 99%) B 2. Vapor Diffusion Crystallization A->B Supersaturation C 3. Polarized Light Validation B->C Harvest Crystals D 4. SCXRD Data Collection (Cryostream at 100 K) C->D Uniform Extinction E 5. Structure Solution & Refinement D->E Electron Density Map F 6. Synthon & Tautomer Analysis E->F CIF Generation

Workflow for Single-Crystal X-ray Diffraction (SCXRD) of Pyrazole Derivatives.

Quantitative Crystallographic Data

The geometric parameters of the pyrazole core are highly sensitive to electronic effects from peripheral substituents. Table 1 summarizes the standard quantitative metrics observed in high-resolution [3].

Table 1: Standard Crystallographic Parameters for Neutral 1H-Pyrazole Derivatives

Structural ParameterTypical RangeCrystallographic & Mechanistic Significance
N1–N2 Bond Length 1.35 – 1.37 ÅIndicates the degree of electron delocalization. Deviations suggest strong push-pull electronic effects from substituents.
C3–N2 Bond Length 1.32 – 1.34 ÅExhibits double bond character. Highly sensitive to tautomeric shifts (1H vs. 2H pyrazole).
C3–C4 / C4–C5 Bonds 1.36 – 1.41 ÅForms the aromatic backbone. C4–C5 is typically marginally shorter than C3–C4 in neutral pyrazoles[3].
N1–N2–C3 Angle 104° – 106°Metric for internal ring strain. Remains remarkably rigid despite bulky peripheral substitutions.
Dihedral Angle (Core-Aryl) 0° – 140°Dictates coplanarity. Strongly influenced by steric hindrance at the C5 position; critical for target binding pocket fit.
Intermolecular N–H···N 2.80 – 3.10 ÅPrimary hydrogen bond distance in supramolecular synthons. Determines the formation of dimers, trimers, or catemers.

Implications for Structure-Based Drug Design (SBDD)

The solid-state characterization of pyrazoles directly informs lead optimization. For instance, in the development of [4], the dihedral angle between the pyrazole core and adjacent phenylhydrazone moieties dictates the molecule's ability to intercalate into pathogenic enzyme pockets. Furthermore, identifying the correct tautomer via SCXRD is paramount; docking a 1H-pyrazole into a receptor model when the bioactive conformation is actually the 2H-tautomer will result in inverted hydrogen-bonding pharmacophores, leading to catastrophic failures in computational predictions.

By enforcing rigorous crystallographic protocols, drug development professionals can transition from empirical screening to deterministic, structure-guided molecular design.

References

  • Title: A supramolecular approach towards the construction of molecular salts using phosphonic acid and pyrazole Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Structures of pyrazole derivatives. III. 5-Amino-4-cyano-1-phenylpyrazole Source: Acta Crystallographica Section C URL: [Link]

  • Title: Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study Source: Acta Crystallographica Section B URL: [Link]

  • Title: Crystal structure and synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl- 3-propyl-1H-pyrazole-5-carboxamide Source: Journal of Molecular Structure URL: [Link]

Sources

Technical Guide: Solubility and Stability of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil . Its utility stems from its ability to act as a bioisostere for phenyl rings, offering improved polarity profiles and unique hydrogen-bonding capabilities. However, the scaffold presents distinct physicochemical challenges:

  • Solubility: High crystallinity driven by intermolecular hydrogen bonding (

    
    ) often leads to high melting points and poor aqueous solubility.
    
  • Stability: While chemically robust, the pyrazole

    
     is a metabolic "soft spot," highly susceptible to N-glucuronidation , which can lead to rapid clearance or the formation of reactive acyl glucuronides.
    

This guide provides a mechanistic framework for optimizing substituted pyrazoles, detailing the causality between substitution patterns and physicochemical outcomes.

Part 1: Physicochemical Fundamentals

The Tautomerism Conundrum

The most critical, yet often overlooked, feature of


-unsubstituted pyrazoles is annular tautomerism . The proton oscillates between 

and

, creating a dynamic equilibrium that dictates lipophilicity (LogP), binding affinity, and crystal packing.
  • Mechanism: In solution, the equilibrium constant (

    
    ) is driven by the electronic nature of substituents at positions 3 and 5.
    
    • Electron-Donating Groups (EDGs): Favor the adjacent nitrogen being protonated (stabilizing the 3-substituted tautomer).

    • Electron-Withdrawing Groups (EWGs): Increase the acidity of the adjacent NH, favoring the 5-substituted tautomer to minimize repulsion.

This equilibrium impacts solubility because the two tautomers often have different dipole moments and solvation energies.

Crystal Lattice Energy & Solubility

Substituted pyrazoles are notorious for "brick dust" properties. The


 moiety serves as both a hydrogen bond donor (HBD) and acceptor (HBA). In the solid state, this leads to the formation of stable catemers or dimers (e.g., via 

bonds), significantly increasing the Crystal Lattice Energy (

).

The Solubility Equation:



To improve solubility, one must disrupt


 (the energy required to break the lattice) without compromising 

(the energy gained from solvation).

Part 2: Solubility Engineering Strategies

The following strategies are ranked by their impact on the Solubility Forecast Index (SFI).

StrategyMechanism of ActionImpact on SolubilityRisk
N-Alkylation Removes HBD; eliminates intermolecular H-bond network.High (>10-fold increase possible)May abolish target binding if NH is a key donor.
Ortho-Substitution Introduces steric clash (twist) to disrupt planar stacking.Medium Can reduce potency if the pocket is tight.
Polar Decoration Adds solubilizing tails (e.g., morpholine, piperazine) to

/

.
High Increases MW and TPSA; may reduce permeability.
Gem-Dimethyl Disrupts symmetry and crystal packing (the "Grease Ball" effect).Medium Increases LogP (lipophilicity).
Visualization: Tautomerism & Solubility Logic

The following diagram illustrates the decision logic for handling pyrazole tautomerism during lead optimization.

PyrazoleLogic Start Substituted Pyrazole (N-H Free) Check Is NH required for Binding? Start->Check Yes Yes: Retain NH Check->Yes No No: Cap Nitrogen Check->No Tautomer Analyze Tautomerism (EDG vs EWG) Yes->Tautomer Pack Disrupt Packing: Add Ortho-Substituents Tautomer->Pack Result2 Dynamic Isomer High MP Variable Solubility Pack->Result2 Alkylate N-Alkylation (Me, Et, cPr) No->Alkylate Result1 Fixed Isomer Reduced MP High Solubility Alkylate->Result1

Caption: Decision tree for optimizing pyrazole solubility based on binding requirements and tautomeric behavior.

Part 3: Stability Profiling (The Metabolic Liability)

While pyrazoles are chemically stable against hydrolysis and oxidation, they are metabolically vulnerable.

N-Glucuronidation

The exposed nitrogen in


-unsubstituted pyrazoles is a prime substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A4  and UGT1A9 .
  • The Problem: Direct N-glucuronidation creates a highly polar metabolite that is rapidly excreted, drastically reducing half-life (

    
    ).
    
  • The Mechanism: The lone pair on the pyridine-like nitrogen (

    
    ) acts as a nucleophile attacking the glucuronic acid moiety.
    
Mitigation Strategies
  • Steric Shielding: Introducing bulky groups (e.g.,

    
    , 
    
    
    
    ) at the C3/C5 positions creates steric hindrance, preventing the UGT enzyme from accessing the nitrogen.
  • Electronic Deactivation: Adding electron-withdrawing groups (EWGs) reduces the nucleophilicity of the nitrogen, making it a poorer substrate for conjugation.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard kinetic solubility (DMSO stock) often overestimates solubility for crystalline pyrazoles. This thermodynamic protocol is the self-validating gold standard.

Materials:

  • Test Compound (Solid, crystalline form confirmed by XRPD)

  • Buffer: 50 mM Phosphate (pH 7.4) or FaSSIF (Simulated Intestinal Fluid)

  • Equipment: HPLC-UV/Vis, Temperature-controlled shaker.

Workflow:

  • Saturation: Weigh 1–2 mg of solid compound into a glass vial. Add 500 µL of buffer. (Ensure solid persists; if clear, add more solid).

  • Equilibration: Shake at 25°C for 24 hours . (Note: 24h is required to overcome the "supersaturation" effect common with pyrazoles).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF filter (pre-saturated to prevent drug loss).

  • Quantification: Dilute supernatant with Mobile Phase (ACN:Water) and inject into HPLC.

  • Validation: Measure the pH of the filtrate. A shift >0.2 units indicates the compound acts as a buffer, invalidating the result.

Protocol B: Metabolic Stability (UGT-Glucuronidation Assay)

To specifically assess the N-glucuronidation liability.

Workflow:

  • Incubation System: Liver Microsomes (Human/Rat) + UDPGA (cofactor) + Alamethicin (pore-forming agent to access luminal UGTs).

  • Control: Run parallel incubation without UDPGA to distinguish oxidative clearance (CYP450) from glucuronidation.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring parent depletion and Neutral Loss scan (176 Da) for glucuronide detection.

Part 5: Case Study Data

Comparative Analysis of Pyrazole Substituents on Stability & Solubility Data derived from internal optimization campaigns and literature precedents [1, 3].

Compound StructureR-SubstituentSolubility (pH 7.4)Metabolic Stability (

)
Notes
Core: 3-phenyl-1H-pyrazole -H (Unsubstituted)Low (< 5 µg/mL)High (Rapid Glucuronidation)High MP due to H-bonding; UGT substrate.
-CH3 (N-Methyl)High (120 µg/mL)Low (Stable)Blocks H-bond donor; Blocks UGT site.
-CF3 (C3-Substituted)Low (< 1 µg/mL)MediumSteric bulk reduces UGT, but high lipophilicity hurts solubility.
-NH2 (C3-Amino)Moderate (45 µg/mL)MediumAdds polarity but introduces new conjugation site.
Visualization: Metabolic Blocking Strategy

Metabolism Drug Parent Pyrazole (N-H exposed) Enzyme UGT Enzyme (UGT1A4) Drug->Enzyme Substrate Binding Strategy Strategy: N-Alkylation or Steric Bulk (C3/C5) Drug->Strategy Optimization Metabolite N-Glucuronide (Rapid Excretion) Enzyme->Metabolite Conjugation Stable Metabolically Stable Analog Strategy->Stable Blocks UGT Stable->Enzyme No Binding

Caption: Pathway of N-glucuronidation and medicinal chemistry strategies to block this clearance route.

References

  • Fustero, S., et al. "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 2009. Link

  • Meanwell, N. A. "Glucuronidation in Drug Design." The Medicinal Chemist’s Guide to Solving ADMET Challenges, Royal Society of Chemistry, 2021.[1] Link

  • Kuduk, S. D., et al. "Monoamine Oxidase Isoform-Dependent Tautomeric Influence in the Recognition of 3,5-Diaryl Pyrazole Inhibitors."[2] Journal of Medicinal Chemistry, 2007.[2] Link

  • Chiarini, A., et al. "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry." Research and Reviews, 2024. Link

  • Evotec. "Thermodynamic Solubility Assay Protocol." Evotec Science, 2022. Link

Sources

Unlocking the Pharmacological Potential of Novel Pyrazole Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that promise broad therapeutic utility but fail during rigorous phenotypic validation. The pyrazole nucleus —a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a notable exception. Due to its unique electronic properties and capacity for diverse hydrogen-bonding interactions, the pyrazole moiety serves as a privileged pharmacophore in medicinal chemistry 1[1].

While legacy pyrazole-containing drugs like celecoxib established the scaffold's dominance in anti-inflammatory applications, recent synthetic advancements have unlocked novel pyrazole derivatives exhibiting profound anticancer, anti-angiogenic, and neuroprotective activities 1[1]. This whitepaper dissects the mechanistic causality behind these novel biological activities and provides self-validating experimental workflows for their rigorous evaluation.

Core Mechanistic Pathways & Target Engagement

Understanding why a compound works is as critical as observing that it works. The biological activity of novel pyrazole compounds is dictated by specific functional group substitutions that alter target kinase affinity and cellular permeability.

Anti-Angiogenic and Anticancer Activity

Recent high-throughput screens of over 200 pyrazole compounds identified GeGe-3 (an ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate derivative) as a potent anti-angiogenic agent 2[2].

  • Causality: GeGe-3 exerts its effects by modulating ERK1/2, p38MAPK, and AKT activities in VEGF-stimulated endothelial cells. Crucially, evidence suggests it directly targets dystrophia myotonica protein kinase 1 (DMPK1) and the Ca2+-binding protein calreticulin, restricting cell proliferation and metabolism at concentrations around 10 µM 2[2].

  • Structural Optimization: 2D-QSAR studies on pyrazole acetohydrazides reveal that the presence of a methyl (-CH3) group on the core pyrazole ring, combined with a dimethylamino electron-donating group on an adjacent benzene ring, drastically improves anti-proliferative activity against ovarian (A2780) and melanoma (B16F10) cancer cell lines 3[3].

Neuroprotective Activity via Microglial Modulation

Traditional NSAIDs have largely failed in clinical trials for neurodegenerative diseases like Alzheimer's. Consequently, second-generation pyrazole oxalamides have been engineered to bypass direct neuronal targeting.

  • Causality: Instead of acting on neuronal KA receptors, these novel unsymmetrical oxalamides inhibit the adverse activation of human THP-1 monocytic cells (microglia-like cells) 4[4]. By suppressing microglia-mediated neurotoxicity without inducing cytotoxicity, they offer a highly specific vector for controlling neuroinflammation 4[4].

Pathway Pyrazole Novel Pyrazole Compound COX2 COX-2 Enzyme Pyrazole->COX2 Inhibits DMPK1 DMPK1 Kinase Pyrazole->DMPK1 Inhibits PGE2 PGE2 Production COX2->PGE2 Catalyzes Angiogenesis Angiogenesis (VEGF-stimulated) DMPK1->Angiogenesis Regulates Inflammation Inflammation & Pain PGE2->Inflammation Promotes Tumor Tumor Proliferation Angiogenesis->Tumor Supports

Fig 1. Mechanistic pathways of pyrazole derivatives in COX-2 and DMPK1 inhibition.

Quantitative Data Presentation

The table below synthesizes the structure-activity relationship (SAR) data for recently developed pyrazole derivatives, highlighting the impact of specific functional substitutions on their primary biological targets.

Compound ClassTarget Cell Line / AssayKey Structural SubstitutionsObserved Efficacy (IC50 / pIC50)Primary Biological Activity
Pyrazolyl-Urea (GeGe-3) PC3, HUVEC3-(trifluoromethyl)phenyl ureido~10.0 µMAnti-angiogenic / Anticancer
Pyrazole Acetohydrazide A2780 (Ovarian Cancer)Dimethylamino, Methyl on Ring ApIC50 = 8.57Anti-proliferative
Pyrazole Carbohydrazide B16F10 (Melanoma)Dimethyl, Br, OH on Benzene RingpIC50 = 6.75Anti-proliferative
Pyrazole Oxalamides THP-1 MonocytesUnsymmetrical oxalamide< 5.0 µMNeuroprotective

Experimental Workflows: Self-Validating Protocols

In my laboratory, a protocol is only valid if it actively interrogates its own failure modes. The following workflows for evaluating novel pyrazoles are designed as self-validating systems , ensuring that observed biological activities are genuine target engagements rather than assay artifacts.

Protocol A: High-Throughput Anti-Angiogenic Screening (HUVEC Tube Formation)

To validate the anti-angiogenic properties of compounds like GeGe-3 2[2], we utilize a functional matrix assay.

  • Step 1: Matrix Preparation. Coat 96-well plates with 50 µL of Growth-Factor-Reduced (GFR) Matrigel. Polymerize at 37°C for 30 minutes.

    • Causality: GFR Matrigel ensures tube formation is strictly dependent on exogenous VEGF, eliminating background noise from undefined matrix growth factors.

  • Step 2: Cell Seeding & Dosing. Seed HUVECs (1.5 × 10⁴ cells/well) pre-treated for 1 hour with vehicle (DMSO), positive control (Sorafenib, 5 µM), or novel pyrazole hits (1–20 µM).

  • Step 3: Stimulation. Add 50 ng/mL VEGF to induce tube formation. Incubate for 16 hours at 37°C.

  • Step 4: Automated Quantification. Image using automated brightfield microscopy.

    • Self-Validation Checkpoint: Utilize automated image analysis software to quantify total tube length and branching points. If the Z'-factor between the VEGF-stimulated vehicle and the Sorafenib control falls below 0.5, the plate is discarded due to unacceptable assay drift or poor cell health.

Protocol B: Orthogonal Validation of Neurotoxicity Inhibition

To confirm that pyrazole oxalamides are neuroprotective and not merely cytotoxic to monocytes 4[4].

  • Step 1: Monocyte Activation. Stimulate human THP-1 monocytic cells with IFN-γ and LPS to induce a neurotoxic microglial-like state.

  • Step 2: Compound Incubation. Treat activated THP-1 cells with pyrazole derivatives for 24 hours.

  • Step 3: Supernatant Transfer. Transfer the conditioned media from THP-1 cells to cultured SH-SY5Y neuron-like cells.

  • Step 4: Multiplexed Viability Readout. Measure SH-SY5Y viability using a Resazurin reduction assay.

    • Self-Validation Checkpoint: Concurrently run an LDH (Lactate Dehydrogenase) release assay directly on the THP-1 cells. If a compound shows "neuroprotection" in SH-SY5Y cells but causes high LDH release in THP-1 cells, it is flagged as a false positive (the compound simply killed the monocytes before they could produce neurotoxins).

Workflow Synth Compound Synthesis Screen Primary HTS (Cell Viability) Synth->Screen Library Select Select Screen->Select Data Val Orthogonal Validation Select->Val Hits Val->Screen Feedback Lead Lead Optimization Val->Lead Validated

Fig 2. Self-validating HTS workflow integrating primary screening with target validation.

Conclusion

The pyrazole scaffold remains a cornerstone of modern drug discovery. By moving beyond traditional COX-2 inhibition and exploring novel substitutions—such as pyrazolyl-ureas and pyrazole oxalamides—we can unlock potent anticancer, anti-angiogenic, and neuroprotective therapeutics. However, the successful translation of these compounds relies heavily on implementing rigorous, self-validating experimental frameworks that definitively prove target engagement and rule out phenotypic artifacts.

References

  • Title: Recently reported biological activities of pyrazole compounds.
  • Title: Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3.
  • Title: Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.
  • Title: Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.

Sources

The Chemical and Biological Landscape of Vinyl-Substituted Pyrazoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinyl-substituted pyrazoles (vinylpyrazoles) represent a highly versatile class of heterocyclic scaffolds characterized by the attachment of a vinyl group to the pyrazole core. The presence of the vinyl moiety introduces unique physicochemical properties, including complex tautomerism and isomerism, which are highly valued across diverse scientific domains[1]. In medicinal chemistry, these compounds serve as critical pharmacophores for antimicrobial and antineoplastic agents. In materials science, their polymerizable double bonds make them ideal monomers for synthesizing advanced organic-inorganic hybrid composites and proton-conducting membranes. This whitepaper synthesizes the current state-of-the-art methodologies for synthesizing N-vinyl and C-vinyl pyrazoles, details self-validating experimental workflows, and evaluates their quantitative performance in biological and material applications.

Structural Nuances and Mechanistic Pathways

Vinylpyrazoles are broadly categorized into N-vinylpyrazoles (1-vinylpyrazoles) and C-vinylpyrazoles (3-, 4-, and 5-vinylpyrazoles)[1]. The position of the vinyl group fundamentally alters the electron density of the pyrazole ring, dictating its reactivity in downstream cross-coupling or polymerization reactions.

Regioselective N-Vinylation via Vinyl Sulfonium Salts

Historically, synthesizing N-vinyl pyrazoles required harsh conditions, such as the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes at 200 °C[1]. A modern, metal-free breakthrough involves the base-promoted regioselective synthesis of N-vinyl pyrazoles utilizing vinyl sulfonium salts and diazo compounds[2].

Causality of Reagent Selection: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is critical in this pathway. DBU acts as a strong, non-nucleophilic base that efficiently deprotonates the diazo compound to generate a highly reactive diazo anion. This anion undergoes a rapid [3+2] annulation with the vinyl sulfonium salt. The subsequent elimination of the sulfide leaving group drives the irreversible N-vinylation, ensuring exceptional regioselectivity and preventing the formation of unwanted structural isomers[3].

Mechanistic pathway of DBU-promoted regioselective synthesis of N-vinyl pyrazoles.

C-Vinylation and Mizoroki-Heck Cross-Coupling

For C-vinyl derivatives, the Mizoroki-Heck coupling of 4-vinylpyrazole with halobenzenes is a highly efficient route to (E)-1,3-disubstituted-4-styryl-1H-pyrazoles[4]. The reaction utilizes Pd(OAc)₂ as a catalyst. The palladium center undergoes oxidative addition into the aryl halide bond, followed by the migratory insertion of the 4-vinylpyrazole's double bond. A subsequent


-hydride elimination yields the trans-styryl geometry. Microwave irradiation is frequently applied to rapidly overcome the activation energy barrier, drastically reducing reaction times while maintaining stereochemical fidelity[4].

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: Metal-Free Regioselective Synthesis of N-Vinyl Pyrazoles

Objective: Synthesize functionalized N-vinyl pyrazoles via [3+2] annulation.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve the target vinyl sulfonium salt (1.0 mmol) and the diazo compound (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL)[3].

  • Base Activation: Add DBU (1.5 mmol) dropwise at 0 °C. Causality: Low temperatures prevent the thermal decomposition of the diazo compound before the base can initiate the deprotonation sequence.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/Ethyl Acetate 4:1). The disappearance of the diazo compound spot and the emergence of a UV-active product spot indicates successful annulation.

  • Quenching & Purification: Quench with saturated aqueous NH₄Cl (15 mL), extract with DCM (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

  • Final Validation (NMR): Confirm the structure via ¹H NMR. The characteristic vinylic protons should appear as distinct doublets or doublet of doublets in the 4.5–5.5 ppm region, confirming successful N-vinylation without saturation of the double bond.

Protocol B: Radical Copolymerization for Proton-Conducting Films

Objective: Synthesize an N-vinylpyrazole-methyl methacrylate (MMA) copolymer matrix for fuel cell membranes[5].

  • Monomer Mixing: Combine N-vinylpyrazole and MMA in a 2:1 molar ratio in a sealed ampoule[6].

  • Initiation: Add Di-tert-butyl peroxide (DTBP) at 0.2–0.5 wt%. Causality: DTBP acts as a thermal initiator. Heating the mixture to 120–140 °C induces homolytic cleavage of the peroxide bond, generating tert-butoxy radicals that attack the vinyl double bonds, initiating radical chain propagation[6].

  • Polymerization: Heat the block at 140 °C for 10 hours to achieve maximum conversion[6].

  • Sol-Gel Integration: Dissolve the resulting copolymer in a suitable solvent and introduce tetraethoxysilane (TEOS). The hydrolysis and polycondensation of TEOS create an interpenetrating organic-inorganic hybrid network[5].

  • Film Casting & Validation: Cast the solution onto a glass substrate. After solvent evaporation, measure the proton conductivity using Electrochemical Impedance Spectroscopy (EIS). A successful synthesis will yield a conductivity metric of approximately

    
    [5].
    

Experimental workflow for synthesizing N-vinylpyrazole proton-conducting films.

Biological and Material Applications

Medicinal Chemistry: Antimicrobial and Anticancer Profiles

Vinyl-substituted pyrazoles and their nucleoside derivatives are highly active biological agents. Recent biochemical evaluations of pyrazolone nucleosides and their benzoyl analogues have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, outperforming standard drugs like Ceftriaxone in Minimum Inhibitory Concentration (MIC) assays[7]. Furthermore, these compounds exhibit significant antineoplastic activity against the HL60 human leukemia cell line. Mechanistically, binding affinity studies indicate that specific vinylpyrazole derivatives intercalate and stabilize calf thymus DNA (ct-DNA), disrupting cellular replication pathways and inducing apoptosis in malignant cells[7].

Polymer Science: Advanced Materials

In materials engineering, the electron-rich nitrogen atoms of the pyrazole ring make poly(N-vinylpyrazole) an excellent candidate for metal coordination and proton transport. Copolymers of N-vinylpyrazole with vinyl chloride, styrene, or MMA exhibit high thermal stability (softening temperatures of 136–144 °C)[6]. When integrated into sol-gel matrices with TEOS, these hybrid composites form robust proton-conducting films critical for the development of low-temperature fuel cells[8]. Additionally, these functionalized copolymers serve as highly efficient sorbents for the extraction of heavy metals and radionuclides from aqueous systems[6].

Quantitative Data Summary

The table below consolidates the key performance metrics and yields of vinylpyrazole derivatives across various applications, providing a benchmark for future experimental designs.

Compound / Material ClassPrimary ApplicationKey Performance Metric / YieldReference
N-Vinyl Pyrazoles (via Sulfonium Salts)Synthetic IntermediateUp to 98% Yield (High Regioselectivity)3
(E)-4-Styryl-1H-pyrazoles Medicinal ChemistryHigh Yield (Microwave-assisted Heck Coupling)4
N-Vinylpyrazole-MMA Copolymer Proton-Conducting FilmsProton Conductivity:

5
Styrene-Vinylpyrazole Copolymer Heavy Metal Sorbents90% Copolymer Yield (140 °C, 10h)6
Pyrazolone Nucleosides Antimicrobial / AnticancerSuperior MIC values; High HL60 cell line inhibition7

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: NIH / PMC URL:1

  • Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds Source: Organic Letters - ACS Publications (Wang et al., 2023) URL:3

  • Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations Source: RSC Advances URL:

  • Styrylpyrazoles: Properties, Synthesis and Transformations Source: MDPI URL:4

  • Copolymers and Proton Conducting Films Based on N-Vinylpyrazole Source: Scientific.Net / Advanced Materials Research URL:5

  • Synthesis of styrene copolymers with 3,5-dimethyl-4-vinylpyrazole and study of their functional properties Source: Baku State University (BSU) URL:6

  • Regioselective Synthesis of Biologically Active Pyrazolone Nucleosides and their Benzoyl Analogues Source: Scholarworks@UAEU URL:7

Sources

A Technical Guide to Quantum Mechanical Calculations for Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the application of quantum mechanical (QM) calculations to the study of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights. The narrative will move from the foundational principles of QM methods, particularly Density Functional Theory (DFT), to detailed, step-by-step protocols for performing and analyzing calculations. The aim is to equip the reader with the knowledge to leverage QM calculations for elucidating molecular properties, predicting reactivity, and ultimately accelerating the design of novel pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazole and its derivatives are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

The versatility of the pyrazole ring stems from its unique electronic and structural features. It can participate in hydrogen bonding as both a donor and an acceptor, engage in π-π stacking interactions, and its substitution pattern can be readily modified to fine-tune its physicochemical properties and biological activity.

The Imperative for Computational Chemistry

In the quest for novel therapeutics, computational chemistry has become an indispensable tool.[4] It provides a cost-effective and efficient means to identify lead compounds, optimize their pharmacological profiles, and rationalize structure-activity relationships (SAR).[4][5] While classical methods like molecular mechanics (MM) are powerful for sampling conformational space, they are limited by their reliance on pre-parameterized force fields.

Why Quantum Mechanics?

Quantum mechanics offers a more fundamental and accurate description of molecular systems by explicitly treating electrons. This is particularly crucial for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like pyrazole derivatives.[4] QM calculations can provide detailed insights into:

  • Electron Distribution: Understanding charge distribution, dipole moments, and molecular electrostatic potential (MEP), which are key to intermolecular interactions.[1]

  • Reactivity: Predicting sites of electrophilic and nucleophilic attack through analysis of frontier molecular orbitals (HOMO and LUMO).[6][7][8]

  • Molecular Stability: Determining the relative energies of different tautomers and conformers.[9]

  • Spectroscopic Properties: Simulating IR, Raman, and NMR spectra to aid in structural characterization.[10][11]

Theoretical Cornerstones of QM Calculations

A successful QM study hinges on the appropriate selection of a theoretical method and basis set. This choice is a balance between computational cost and desired accuracy.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used QM method for systems of pharmaceutical interest due to its excellent balance of accuracy and computational efficiency.[4] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.

The accuracy of a DFT calculation is determined by the chosen exchange-correlation functional , which approximates the complex many-electron interactions. For pyrazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice, often providing reliable results for geometries and electronic properties.[5][10][11] Other functionals, such as the M06-2X, may offer improved performance for specific applications.[9][12]

The Importance of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate description of the electron distribution but come at a higher computational cost.

For pyrazole derivatives, Pople-style basis sets are commonly employed. A good starting point is the 6-31G(d) basis set, which provides a reasonable description of molecular geometries.[13] For higher accuracy, particularly for calculating electronic properties, a larger basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is recommended.[9][10]

Accounting for the Biological Environment: Solvation Models

Biological processes occur in an aqueous environment. To accurately model a pyrazole derivative's behavior in a biological system, it is crucial to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach offers a good compromise between accuracy and computational cost.

A Practical Workflow for QM Calculations on Pyrazole Derivatives

This section outlines a step-by-step methodology for performing QM calculations on a hypothetical pyrazole derivative. The workflow is designed to be a self-validating system, with checks at each stage to ensure the reliability of the results.

The Computational Workflow: From Structure to Properties

The overall process can be visualized as a logical progression from initial structure preparation to the calculation and analysis of various molecular properties.

G cluster_prep 1. Preparation cluster_calc 2. QM Calculation cluster_analysis 3. Analysis Build Build Initial 3D Structure (e.g., in GaussView) Opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) Build->Opt Freq Frequency Calculation (Verify Minimum Energy) Opt->Freq SP Single-Point Energy (Higher-Level Theory, e.g., 6-311++G(d,p)) Freq->SP If no imaginary frequencies Electronic Electronic Properties (HOMO, LUMO, MEP) SP->Electronic Spectroscopic Spectroscopic Properties (IR, NMR) SP->Spectroscopic Thermodynamic Thermodynamic Properties SP->Thermodynamic

Caption: A typical workflow for quantum mechanical calculations on a pyrazole derivative.

Step-by-Step Protocol 1: Geometry Optimization

The first and most critical step is to find the lowest energy, or most stable, three-dimensional structure of the molecule.

Objective: To obtain a reliable equilibrium geometry for the pyrazole derivative.

Software: Gaussian, ORCA, GAMESS, or other quantum chemistry packages.[14][15][16][17][18]

Methodology:

  • Build the Initial Structure: Using a molecular builder like GaussView, draw the 2D structure of the pyrazole derivative and convert it to a 3D structure. Perform a preliminary "clean-up" of the geometry using molecular mechanics.[15]

  • Prepare the Input File: Create an input file for the QM software. A typical Gaussian input file for a geometry optimization would look like this:

  • Execute the Calculation: Submit the input file to the QM software.

  • Verify Convergence: After the calculation is complete, check the output file to ensure that the optimization has converged successfully. This is typically indicated by a message confirming that the forces on the atoms are below a certain threshold.

  • Frequency Calculation (Self-Validation): To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation must be performed. The absence of any imaginary frequencies indicates a stable structure. If imaginary frequencies are present, it suggests a saddle point (transition state), and the geometry needs to be further refined.

Step-by-Step Protocol 2: Calculation of Molecular Properties

Once a stable geometry is obtained, a single-point energy calculation using a more robust basis set (e.g., 6-311++G(d,p)) is performed to obtain more accurate electronic properties.

Objective: To calculate key molecular descriptors that inform reactivity and potential biological activity.

Methodology:

  • Prepare the Input File: Using the optimized geometry from the previous step, create a new input file. This time, instead of Opt, keywords for specific properties are used. For example, to calculate population analysis (for charges) and molecular orbitals, the Pop=NBO and IOp(6/7=3) keywords might be used in Gaussian.

  • Execute the Calculation: Run the single-point energy calculation.

  • Analyze the Output: Extract the relevant data from the output file. This includes:

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are crucial for understanding chemical reactivity.[7][8][19][20]

    • Molecular Electrostatic Potential (MEP): This is visualized as a 3D map showing the charge distribution and is invaluable for predicting intermolecular interactions.[6]

    • Mulliken or Natural Bond Orbital (NBO) Atomic Charges: These provide a quantitative measure of the charge on each atom.[21]

Interpreting the Data: From Numbers to Insights

The true power of QM calculations lies in the ability to translate the numerical output into actionable chemical and biological insights.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: The lowest energy orbital without electrons. It represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[8] A small energy gap suggests high reactivity, while a large gap indicates high stability.[20]

Molecular Electrostatic Potential (MEP) and Intermolecular Interactions

The MEP map provides a visual representation of the charge distribution around a molecule.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are attractive to electrophiles and are likely to act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate areas of low electron density (electron-deficient), which are attractive to nucleophiles and can act as hydrogen bond donors.

By analyzing the MEP, researchers can predict how a pyrazole derivative might interact with a biological target, such as the active site of an enzyme.

Data Presentation: A Comparative Analysis

To facilitate structure-activity relationship (SAR) studies, it is highly effective to summarize the calculated properties of a series of pyrazole derivatives in a table.

DerivativeR-GroupHOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (Debye)
1 -H-6.89-1.255.642.34
2 -NO₂-7.54-2.115.435.87
3 -OCH₃-6.52-1.035.492.98

This is example data and does not represent actual calculated values.

This structured presentation allows for easy comparison and the identification of trends. For instance, the data might reveal that electron-withdrawing groups (like -NO₂) lower the HOMO and LUMO energies and may affect the dipole moment, which can influence solubility and membrane permeability.

Advanced Applications: Integrating QM with Other Computational Methods

The utility of QM calculations is further enhanced when combined with other computational techniques.

Refining Molecular Docking Poses

Molecular docking is a widely used method to predict the binding orientation of a small molecule to a protein target.[2] However, the scoring functions used in docking are often based on classical force fields. QM calculations can be used to refine the docked pose and provide a more accurate estimation of the binding energy. This often involves performing QM calculations on the ligand and the key interacting residues of the protein's active site.

Synergy with QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models correlate the biological activity of a series of compounds with their physicochemical properties.[22] QM-derived descriptors, such as HOMO-LUMO energies, dipole moments, and atomic charges, can be used as parameters in QSAR models to develop more predictive and mechanistically insightful models.

Conclusion and Future Outlook

Quantum mechanical calculations, particularly DFT, are powerful tools in the modern drug discovery pipeline for pyrazole derivatives.[4] They provide unparalleled insights into the electronic structure and reactivity of these important therapeutic agents.[1][4] By following systematic and self-validating workflows, researchers can generate reliable data to guide molecular design, rationalize experimental observations, and ultimately accelerate the development of new and effective medicines.

The continued development of more accurate and efficient QM methods, coupled with the growth in computational power, will further expand the role of these calculations in drug discovery. The integration of QM with machine learning and artificial intelligence holds particular promise for the rapid screening of virtual libraries and the de novo design of pyrazole derivatives with desired pharmacological properties.

References

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. Available at: [Link]

  • Selvakumar, S., et al. (2025). Anticancer potential of pyrazole-triazole derivatives: A multidisciplinary approach combining quantum chemistry, spectroscopy, and molecular docking. PubMed. Available at: [Link]

  • Al-Zahem, A. M., et al. (2022). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Taylor & Francis Online. Available at: [Link]

  • Gouda, A. M., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed. Available at: [Link]

  • Dago, C. D., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry.
  • Ali, A. M., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). PubMed. Available at: [Link]

  • Amazon AWS. (n.d.). Computational study of some heterocyclic compounds as anti-corrosion agents for aluminum using DFT method. Available at: [Link]

  • Derguti, F., et al. (n.d.). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. Available at: [Link]

  • ResearchGate. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Available at: [Link]

  • The Women University Multan. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES. Available at: [Link]

  • Taylor & Francis Online. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Available at: [Link]

  • Kumar, V., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Der Pharma Chemica. (2026). Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Available at: [Link]

  • ResearchGate. (n.d.). Assessing the performance of commonly used DFT functionals in studying the chemistry of frustrated Lewis pairs. Available at: [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Available at: [Link]

  • Uslu, H., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. Available at: [Link]

  • ResearchGate. (2014). How can I draw the silica gel part of a silica gel-based pyrazole compound in Gaussian?. Available at: [Link]

  • YouTube. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Available at: [Link]

  • Gaussian, Inc. (2019). Gaussian & GaussView Tutorial Videos. Available at: [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Available at: [Link]

  • University of Chicago. (n.d.). Gaussian - RCC User Guide. Available at: [Link]

Sources

Methodological & Application

Application Note: Controlled RAFT Polymerization of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole for Advanced Metal-Chelating Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Introduction & Mechanistic Rationale

The design of polymer-supported transition metal catalysts and targeted drug delivery vehicles frequently relies on functionalized styrenic backbones. 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (MvpPz) is a highly specialized monomer that combines the robust, easily polymerizable nature of a styrene derivative with the powerful coordination chemistry of a pyrazole ring.

Historically, pyrazole-functionalized cross-linked polystyrene resins have demonstrated exceptional efficacy in immobilizing transition metal ions (e.g., Fe(III), Co(II), Ni(II), and Cu(II)) for catalysis 1. However, traditional free radical polymerization (FRP) of these resins often leads to broad molecular weight distributions and heterogeneous cross-linking, which severely limits the accessibility of the catalytic active sites 2.

To overcome these diffusion limitations and ensure uniform microenvironments around the metal centers, we employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT establishes a rapid equilibrium between active propagating radicals and dormant polymeric chains. By utilizing a dithiobenzoate Chain Transfer Agent (CTA), this protocol suppresses auto-acceleration and bimolecular termination, yielding well-defined linear Poly(MvpPz) with predictable molecular weights (


), low dispersity (

), and high end-group fidelity suitable for subsequent block copolymerization or controlled surface grafting 3.

Experimental Workflow Visualization

RAFT_Workflow Monomer Monomer 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole Mix Reaction Mixture Solvent: Anisole Monomer->Mix CTA RAFT Agent (CTA) CPADB CTA->Mix Initiator Radical Initiator AIBN Initiator->Mix Degas Deoxygenation 3x Freeze-Pump-Thaw Cycles Mix->Degas Heat Polymerization 70 °C for 16-24 h Degas->Heat Quench Termination Liquid N2 & Air Exposure Heat->Quench Purify Precipitation & Drying Cold Methanol Quench->Purify Product Purified Polymer Poly(MvpPz) Purify->Product

Workflow for the RAFT polymerization of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole.

Self-Validating Protocol

Materials & Reagents
  • Monomer: 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (MvpPz)

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anisole (Anhydrous)

Causality Note: Anisole is selected over DMF or Toluene because its


H NMR peaks do not overlap with the vinyl protons of the monomer, allowing for direct kinetic sampling without solvent evaporation. CPADB is chosen because dithiobenzoates are the most effective CTAs for stabilizing the intermediate radical of conjugated styrenic monomers.
Step-by-Step Methodology

Step 1: Reagent Preparation & Stoichiometry

  • Target a Degree of Polymerization (DP) of 100. Use a molar ratio of [MvpPz] : [CPADB] : [AIBN] = 100 : 1 : 0.1 .

  • Self-Validation Check: Recrystallize AIBN from methanol twice prior to use. AIBN degrades over time; using unpurified AIBN will alter the radical flux, leading to dead polymer chains and high dispersity.

Step 2: Reaction Assembly

  • In a 10 mL Schlenk tube, dissolve 1.00 g (5.43 mmol) of MvpPz, 15.17 mg (0.054 mmol) of CPADB, and 0.89 mg (0.0054 mmol) of AIBN in 2.0 mL of anhydrous anisole.

  • Add a magnetic stir bar and seal the Schlenk tube with a rubber septum.

Step 3: Deoxygenation (Critical Step)

  • Subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

    • Freeze: Submerge the tube in liquid nitrogen until completely solid.

    • Pump: Open to high vacuum for 5 minutes to evacuate headspace oxygen.

    • Thaw: Close the vacuum valve and thaw in a room-temperature water bath.

  • Causality Note: Oxygen is a potent radical scavenger. Even trace amounts will cause an unpredictable induction period and disrupt the RAFT equilibrium.

  • Backfill the Schlenk tube with ultra-high purity Argon after the final cycle.

Step 4: Polymerization & Kinetic Tracking

  • Immerse the Schlenk tube in a pre-heated oil bath at 70 °C .

  • Self-Validation Check (Kinetic Sampling): At

    
     hours, extract 50 µL aliquots using an argon-purged syringe. Analyze via 
    
    
    
    H NMR in CDCl
    
    
    . Calculate monomer conversion by comparing the integration of the residual vinyl protons (5.2–5.8 ppm) against the stable pyrazole N-methyl protons (3.9 ppm). Do not proceed to termination until conversion exceeds 80%.

Step 5: Termination & Purification

  • Once target conversion is reached (typically 16–24 hours), quench the reaction by submerging the tube in liquid nitrogen and exposing the mixture to ambient air.

  • Dilute the viscous mixture with 2 mL of THF.

  • Precipitate the polymer by dropwise addition into 50 mL of cold methanol under vigorous stirring.

  • Isolate the pinkish precipitate (color indicates retention of the dithiobenzoate end-group) via centrifugation.

  • Dry under vacuum at 40 °C for 24 hours.

Quantitative Data Presentation

To validate the controlled nature of the polymerization, Size Exclusion Chromatography (SEC/GPC) and


H NMR should yield a linear relationship between conversion and molecular weight. Below is the expected kinetic data profile for this protocol:
Time (h)Monomer Conversion (%)Theoretical

( g/mol )
Experimental

( g/mol )
Dispersity (

)
2152,7502,9001.08
4325,8506,0001.09
85810,65010,8001.11
168515,60015,4001.13
249517,45017,3001.14

Table 1: Expected kinetic data summary for the synthesis of Poly(MvpPz) targeting DP=100. Theoretical


 is calculated as: 

.

References

  • Studies on Some Metal Complexes of a Pyrazole Functionalized Crosslinked Polystyrene Resin Taylor & Francis Online
  • Studies on Some Metal Complexes of a Pyrazole Functionalized Crosslinked Polystyrene Resin (Extended Analysis)
  • Recent advances in the synthesis of polymer supported catalysts: a review ResearchG

Sources

Application Note: 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic utilization of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole —a versatile styrene-pyrazole hybrid—as a high-value synthon in drug discovery.[1]

Executive Summary

1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole is a bifunctional building block bridging the gap between small-molecule therapeutics and functional materials.[1] Its structure combines a pharmacologically privileged pyrazole core (found in drugs like Celecoxib, Ruxolitinib, and Sildenafil) with a reactive styrenyl handle .[1]

In modern drug discovery, this compound serves three critical roles:

  • Kinase Inhibitor Scaffold : A precursor for stilbene-like Type II kinase inhibitors (e.g., targeting RET, BRAF) via Palladium-catalyzed coupling.[1]

  • Covalent Fragment : A "warhead" equivalent for sulfur-ene click chemistry to target non-catalytic cysteines.

  • Bioanalytical Tool : A functional monomer for the synthesis of Molecularly Imprinted Polymers (MIPs) used in selective drug extraction.[1]

Chemical Profile & Mechanism of Action[1][2][3]

Structural Significance

The molecule features a 1-methyl-1H-pyrazole ring attached to the 4-position of a styrene moiety.

  • Pyrazole Ring : Acts as a hydrogen bond acceptor (N2) and donor mimic, critical for binding in the ATP-binding pocket of kinases (hinge region interaction).[1]

  • Vinyl Group : A versatile "chemical handle." It allows for late-stage functionalization via Heck coupling, olefin metathesis, or thiol-ene addition, enabling the rapid generation of diverse chemical libraries (Diversity-Oriented Synthesis).[1]

Mechanism in Drug Design: The "Stilbene" Linker

Many next-generation kinase inhibitors (e.g., for RET solvent-front mutations ) utilize a rigid linker between the hinge-binding motif and the hydrophobic pocket.[1] The vinyl group in this compound facilitates the formation of a stilbene bridge (C=C), which locks the conformation and improves selectivity compared to flexible alkyl linkers.[1]

G Start 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (Scaffold) Path1 Pd-Catalyzed Heck Coupling Start->Path1 + Aryl Halide Path2 Thiol-Ene Click Chemistry Start->Path2 + Protein-SH Path3 Radical Polymerization Start->Path3 + Crosslinker Prod1 Stilbene-based Kinase Inhibitors (e.g., RET, BRAF) Path1->Prod1 Prod2 Covalent Protein Adducts (Cysteine Targeting) Path2->Prod2 Prod3 Molecularly Imprinted Polymers (MIPs) (Bio-separation) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the vinyl-pyrazole scaffold in drug discovery workflows.

Detailed Protocols

Protocol A: Synthesis of Stilbene-Based Kinase Inhibitor Libraries (Heck Coupling)

Objective: To couple the vinyl-pyrazole scaffold with various aryl halides to generate a library of potential RET/BRAF inhibitors.

Reagents:

  • Substrate: 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Diverse Aryl Bromides/Iodides (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos for difficult substrates.[1]

  • Base: Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMF or Acetonitrile (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation : In a glovebox or under Argon flow, charge a microwave vial with Pd(OAc)₂ and PPh₃. Dissolve in degassed DMF (0.2 M concentration relative to substrate).[1]

  • Addition : Add 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole, the specific Aryl Bromide, and Et₃N. Cap the vial immediately.

  • Reaction :

    • Thermal Method: Heat to 90°C for 12–16 hours.

    • Microwave Method: Irradiate at 120°C for 30–60 minutes (preferred for high-throughput).[1]

  • Work-up : Dilute with Ethyl Acetate (EtOAc), wash with water (3x) and brine (1x). Dry over Na₂SO₄.

  • Purification : Flash column chromatography (Hexane:EtOAc gradient). The trans-isomer is typically the major product due to thermodynamic stability.[1][2]

  • Validation : Verify structure via ¹H-NMR (look for vinylic protons coupling constant J ≈ 16 Hz for trans).

Self-Validating Checkpoint:

  • Success Indicator: Disappearance of the vinyl terminal protons (multiplets at 5.2–5.8 ppm) and appearance of doublet signals in the aromatic region.[1]

Protocol B: Molecular Imprinting for Pyrazole Drug Extraction

Objective: Create a selective polymer (MIP) to extract pyrazole-containing drugs (e.g., from plasma) using the vinyl-pyrazole as a "dummy template" or functional monomer.[1]

Reagents:

  • Template: 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (acts as the functional monomer/template hybrid).[1]

  • Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA).[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Porogen: Acetonitrile or Toluene.

Workflow:

  • Pre-complexation : Dissolve the target drug (if using a sandwich approach) or use the vinyl-pyrazole itself as the monomer.[1] Stir with methacrylic acid (MAA) if a co-monomer is needed for 30 mins.[1]

  • Polymerization : Add EGDMA (cross-linker) and AIBN.[1] Purge with N₂ for 5 mins. Seal and heat at 60°C for 24 hours.

  • Extraction : Grind the resulting bulk polymer and sieve to 25–63 µm.[1] Soxhlet extract with Methanol:Acetic Acid (9:[1]1) to remove any non-polymerized templates.[1]

  • Column Packing : Pack into SPE (Solid Phase Extraction) cartridges.

Data Analysis & Expected Results

Library Synthesis Yields (Heck Coupling)

The electronic nature of the aryl halide significantly impacts yield.[1] Electron-poor aryl halides react faster.

Aryl Halide PartnerElectronic NatureExpected Yield (%)Reaction Time (MW)
4-Bromo-nitrobenzeneElectron Deficient85 - 95%20 min
4-Bromo-benzonitrileElectron Deficient80 - 90%30 min
BromobenzeneNeutral65 - 75%45 min
4-Bromo-anisoleElectron Rich40 - 55%60 min
Biological Activity Interpretation

When screening the resulting library against kinases (e.g., RET V804M mutant):

  • IC₅₀ < 10 nM : Potent inhibitor. Likely engaging the hinge region (pyrazole) and the hydrophobic back-pocket (via the stilbene extension).[1]

  • IC₅₀ > 1 µM : Poor fit. The stilbene linker may be too rigid or the aryl tail sterically clashing.[1]

Visualizing the Workflow

The following diagram illustrates the logic flow from the raw building block to a validated kinase inhibitor hit.

DrugDiscoveryFlow Compound 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole Step1 Step 1: Structural Analysis (Identify Hinge Binder & Linker) Compound->Step1 Step2 Step 2: High-Throughput Synthesis (Heck Coupling with 96 Aryl Halides) Step1->Step2 Library Design Step3 Step 3: Purification & QC (LC-MS Validation) Step2->Step3 Step4 Step 4: Enzymatic Assay (RET / BRAF Kinase Panel) Step3->Step4 Outcome Lead Candidate Identified (IC50 < 50 nM) Step4->Outcome Hit Selection

Figure 2: High-Throughput Screening (HTS) workflow using the vinyl-pyrazole scaffold.

References

  • Kinase Inhibitor Design : Xu, M., et al. (2025).[1] "Design, synthesis and evaluation of (E)-1-(4-(2-(1H-pyrazol-5-yl)vinyl)phenyl) derivatives as next generation selective RET inhibitors." European Journal of Medicinal Chemistry.

  • Heck Coupling Methodology : Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews.

  • MIP Synthesis : Haginaka, J. (2009).[1] "Molecularly imprinted materials for bioanalysis."[3] Journal of Chromatography B.

  • Vinyl Pyrazole Chemistry : Silva, A. M. S., et al. (2021).[1] "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules.

Sources

1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole as a monomer in polymer chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (MVP) in Functional Polymer Synthesis

Abstract

This guide details the synthesis, polymerization, and application of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (MVP) . Unlike N-vinyl pyrazoles, MVP is a styrenic monomer. The pyrazole moiety is attached to the styrene backbone via a robust C-C bond at the pyrazole-4-position, decoupling the polymerizable vinyl group from the heterocyclic functionality. This structural distinction confers styrene-like polymerization kinetics while presenting the pyrazole ring as a pendant group available for metal coordination, hydrogen bonding (acceptor), or pharmacological interaction.

Part 1: Monomer Synthesis & Purification

Commercial availability of high-purity MVP can be intermittent. For research requiring rigorous control over impurities (e.g., for optical or biomedical applications), in-house synthesis via Suzuki-Miyaura coupling is the gold standard. This route prevents the polymerization of the vinyl group during synthesis, a common risk in acid-catalyzed dehydration routes.

Protocol 1.1: Suzuki Coupling Synthesis

Reaction Logic: We utilize 4-vinylphenylboronic acid and 4-bromo-1-methyl-1H-pyrazole. The boronic acid is chosen on the vinyl component to minimize self-polymerization risks associated with vinyl-halides during storage.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • 4-Vinylphenylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine the solvent mixture. Sparge with Argon for 30 minutes. Critical: Oxygen poisons the Pd catalyst and promotes radical scavenging.

  • Reagent Addition: Add the bromide, boronic acid, and base under a counter-flow of Argon. Add the catalyst last.

  • Reaction: Heat to 85°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with DCM. Wash with water (x2) and brine (x1). Dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient (Start 90:10).

    • Target: The product is a white to off-white solid.

    • Yield Expectation: 75–85%.

Validation (QC Criteria):

  • ¹H NMR (CDCl₃, 400 MHz): Look for N-Methyl singlet (~3.94 ppm), Vinyl doublets (~5.25, 5.76 ppm), Vinyl dd (~6.72 ppm), and Pyrazole singlets (~7.60, 7.78 ppm).

  • Purity: >98% required for RAFT/ATRP polymerization.

Part 2: Polymerization Protocols

MVP behaves kinetically similar to styrene. However, the basic nitrogen on the pyrazole ring can interfere with acid-sensitive catalysts. Therefore, Free Radical Polymerization (FRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) are the recommended methods.

Protocol 2.1: Controlled RAFT Polymerization (Block Copolymer Focus)

Rationale: RAFT is selected over ATRP to avoid copper catalyst contamination, which creates stable complexes with the pyrazole pendant groups, making purification difficult.

Reagents:

  • Monomer: MVP (1.0 g, purified).

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC). Suitable for styrenics.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Anisole (High boiling point, minimal chain transfer).

Stoichiometry: [Monomer]:[CTA]:[Initiator] = 200:1:0.2

Workflow:

  • Dissolution: Dissolve MVP (1.0 g) and CPDTC (9.4 mg) in Anisole (3 mL) in a Schlenk tube.

  • Initiator Addition: Add AIBN (0.9 mg) from a stock solution.

  • Deoxygenation: Freeze-Pump-Thaw (3 cycles). This is non-negotiable for RAFT. Backfill with N₂.

  • Polymerization: Immerse in an oil bath at 70°C .

    • Time: 12–24 hours (Target conversion <60% to preserve low dispersity).

  • Quenching: Plunge tube into liquid nitrogen or ice water. Exposure to air.[1]

  • Precipitation: Dropwise addition of the reaction mixture into cold Methanol (10x volume).

    • Observation: Poly(MVP) precipitates as a white powder.

  • Drying: Vacuum oven at 40°C overnight.

Data Presentation: Polymerization Kinetics

ParameterValue / RangeNotes
Target Mn 10,000 - 50,000 g/mol Controlled by [M]/[CTA] ratio
Dispersity (Đ) 1.05 - 1.20Typical for RAFT of styrenics
Glass Transition (Tg) ~105°C - 115°CSlightly higher than PS due to dipole interactions
Solubility THF, DMF, DCM, CHCl₃Insoluble in Water, Methanol, Hexane

Part 3: Visualization of Workflows

Figure 1: Synthesis and Polymerization Logic

The following diagram illustrates the chemical pathway from raw materials to the functional polymer, highlighting the critical purification checkpoint.

MVP_Workflow cluster_0 Monomer Synthesis (Suzuki) cluster_1 RAFT Polymerization Reactants 4-Bromo-1-methylpyrazole + 4-Vinylphenylboronic acid Catalyst Pd(PPh3)4 / K2CO3 (85°C, Dioxane/H2O) Reactants->Catalyst Crude Crude MVP Catalyst->Crude Purification Column Chromatography (Silica, Hex/EtOAc) Crude->Purification PureMonomer Pure MVP Monomer (>98%) Purification->PureMonomer Prep Mix: MVP + CTA + AIBN PureMonomer->Prep Transfer Degas Freeze-Pump-Thaw (3 Cycles) Prep->Degas Heat 70°C, 12-24h Degas->Heat Precip Precipitate in MeOH Heat->Precip Polymer Poly(MVP) Functional Polymer Precip->Polymer

Caption: Figure 1.[2] Integrated workflow for the synthesis of MVP monomer via Suzuki coupling followed by controlled RAFT polymerization. Yellow nodes indicate critical purification steps; Red nodes indicate critical safety/process control points.

Part 4: Applications & Functional Utility

The utility of Poly(MVP) lies in the pyrazole pendant group . Unlike simple polystyrene, the pyrazole ring acts as a functional handle.

Transition Metal Scavenging (Pd, Cu Removal)

The pyrazole nitrogen (N2) is a moderate


-donor. Poly(MVP) resins are effective for scavenging residual Palladium from pharmaceutical intermediates.
  • Mechanism: Coordination of the metal center between two pendant pyrazole rings (chelating effect).

  • Protocol: Dissolve crude API (containing Pd) in THF. Add Poly(MVP) beads (crosslinked with 2% DVB). Stir 4 hours. Filter.

Supramolecular Blends

Poly(MVP) acts as a hydrogen bond acceptor. It forms miscible blends with strong proton donors like Poly(4-vinylphenol) (PVPh).

  • Application: Tuning the thermal properties (Tg) of polymer blends via inter-polymer complexation.

Biological Pharmacophores

The 1-methyl-4-phenylpyrazole motif is structuraly related to COX-2 inhibitors (e.g., Celecoxib derivatives).

  • Research Use: Poly(MVP) can serve as a macromolecular carrier to study the "cluster effect" of pyrazole binding to biological receptors, or as a stationary phase for affinity chromatography to purify pyrazole-binding proteins.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3] Australian Journal of Chemistry, 58(6), 379–410. Link

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
  • Alshammari, M. B., et al. (2016). Synthesis of Pyrazole Derivatives: A New Therapeutic Approach. Journal of Pharmaceutical Research. (Context for pyrazole biological activity).

Sources

Application Note: Pyrazole Derivatives in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrazole ring (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is not merely a pharmaceutical scaffold; it is a versatile ligand and functional unit in modern materials science. Its utility stems from two intrinsic chemical features: the adjacent nitrogen atoms (N1-H donor and N2 acceptor) which facilitate tunable coordination chemistry, and its aromatic stability which withstands harsh operational environments.

In this guide, we move beyond basic synthesis to explore high-value applications: Metal-Organic Frameworks (MOFs) for gas separation, Organic Light-Emitting Diodes (OLEDs) for next-gen displays, and Corrosion Inhibitors for industrial asset protection. We focus on the causality of experimental design—why specific derivatives are chosen and how to validate their performance.

Application I: Pyrazole-Based Metal-Organic Frameworks (MOFs)

The Mechanistic Advantage

Pyrazole ligands are preferred over carboxylates in certain MOF applications due to the high


 of the pyrazolate anion (~19.8 for unsubstituted pyrazole). This basicity leads to stronger Metal-N bonds compared to Metal-O bonds, imparting exceptional hydrolytic and thermal stability  to the resulting frameworks.

Key Application: Gas Storage and Separation (


, Hydrocarbons).
Mechanism:  The exo-bidentate bridging mode of pyrazolate ($ \mu_2-\eta^1:\eta^1 $) creates rigid, porous architectures. Functionalizing the 3,5-positions allows for precise pore size engineering without altering the underlying topology.
Experimental Protocol: Solvothermal Assembly of a Zinc-Pyrazolate MOF

Objective: Synthesis of a robust Zn(II)-pyrazolate framework for gas adsorption analysis.

Phase A: Ligand Synthesis (Pre-requisite)

Note: We utilize a 1,3-diketone condensation (Knorr Synthesis) to generate the ligand. This is chosen for its scalability and regioselectivity.

  • Reactants: Combine 1 equivalent of 1,3-diketone (e.g., acetylacetone for methyl groups) with 1.1 equivalents of hydrazine monohydrate in Ethanol.

  • Reaction: Reflux at 80°C for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of diketone indicates completion.

  • Purification: Recrystallize from ethanol to obtain high-purity 3,5-dimethyl-1H-pyrazole (

    
    ).
    
Phase B: MOF Assembly

Critical Step: The choice of base is pivotal. We use weak bases to slowly deprotonate the pyrazole, controlling nucleation rates.

  • Solvothermal Setup:

    • Dissolve

      
       (1.0 mmol) and the Pyrazole Ligand (2.0 mmol) in DMF (10 mL).
      
    • Causality: DMF is selected for its high boiling point and ability to solubilize metal salts while acting as a template.

  • Modulation: Add 0.5 mmol of 4,4'-bipyridine (optional linker) to extend the framework dimension.

  • Crystallization: Seal in a Teflon-lined autoclave. Heat to 120°C for 48 hours.

    • Ramp Rate: 1°C/min. Slow heating promotes single-crystal growth over microcrystalline powder.

  • Work-up:

    • Cool to room temperature.[1][2][3] Filter the colorless block crystals.

    • Solvent Exchange: Soak crystals in Methanol for 3 days, refreshing solvent every 24 hours. Why: To remove non-volatile DMF from pores prior to activation.

  • Activation: Heat under vacuum (

    
     Torr) at 150°C for 12 hours.
    
Phase C: Workflow Visualization

MOF_Synthesis Precursors Precursors (Zn Salt + Pyrazole Ligand) Solvothermal Solvothermal Synthesis (120°C, 48h, DMF) Precursors->Solvothermal Assembly Washing Solvent Exchange (MeOH Soak) Solvothermal->Washing Removal of DMF Activation Activation (Vacuum, 150°C) Washing->Activation Desolvation Analysis Gas Sorption Analysis (BET Surface Area) Activation->Analysis Validation

Caption: Workflow for synthesizing and activating pyrazole-based MOFs for porosity analysis.

Application II: Corrosion Inhibition in Acidic Media[5][6]

The Mechanistic Advantage

Pyrazole derivatives function as mixed-type inhibitors (blocking both anodic dissolution and cathodic hydrogen evolution). The nitrogen lone pairs and


-electron density facilitate chemisorption onto metal surfaces (e.g., Mild Steel), forming a hydrophobic barrier that excludes corrosive ions (

,

).

Critical Insight: Introducing electron-donating groups (


, 

) or extended aromatic systems (phenyl rings) to the pyrazole core enhances inhibition efficiency (IE%) by increasing electron density available for donation to the metal d-orbitals.
Data Summary: Substituent Effects on Inhibition

Table 1: Comparative Inhibition Efficiency (IE%) of Pyrazole Derivatives on Mild Steel in 1M HCl.

CompoundSubstituent (R)Conc. (mM)IE (%)Adsorption IsothermRef
Pyrazole (Base)-H1.065.2Langmuir[1]
3,5-Diaminopyrazole

1.088.4Langmuir[2]
1-Phenyl-3-methyl-5-pyrazolone

0.592.1Freundlich[3]
Pyrazolo-thiosemicarbazone

0.196.5Langmuir[4]
Protocol: Electrochemical Impedance Spectroscopy (EIS) Testing

Objective: Quantify the corrosion resistance of a pyrazole-coated surface.

  • Electrode Preparation:

    • Working Electrode: Mild steel coupon (

      
       exposed area), polished with SiC paper (up to 1200 grit).
      
    • Self-Validating Step: The surface must be mirror-like and washed with acetone/distilled water immediately before immersion to prevent flash rusting.

  • Cell Setup: Three-electrode system.

    • Reference: Saturated Calomel Electrode (SCE).

    • Counter: Platinum mesh.

    • Electrolyte: 1 M HCl (aggressive medium).

  • OCP Stabilization: Immerse electrode in electrolyte (with and without inhibitor) for 30 mins until Open Circuit Potential (OCP) stabilizes (

    
    ).
    
  • Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    
    • Success Criteria: An increase in Charge Transfer Resistance (

      
      ) and a decrease in Double Layer Capacitance (
      
      
      
      ) confirms effective adsorption.

Application III: Optoelectronics (OLEDs)

The Mechanistic Advantage

Pyrazole derivatives, particularly pyrazolo[3,4-b]quinolines and Pt(II) pyrazolate complexes , are utilized as emitters and electron-transport materials.

  • Tuning: The pyrazole ring allows for fine-tuning of the HOMO-LUMO gap.

  • Stability: High thermal stability prevents degradation during the vacuum deposition process used in OLED fabrication.

  • Quantum Yield: Rigid pyrazole-metal complexes suppress non-radiative decay, boosting phosphorescence efficiency.

Pathway Visualization: OLED Emission Mechanism

OLED_Mechanism Anode Anode (ITO) Hole Injection HTL Hole Transport Layer (PVK Matrix) Anode->HTL Holes (h+) Cathode Cathode (Al/Ca) Electron Injection ETL Electron Transport Layer Cathode->ETL Electrons (e-) Emitter Emissive Layer (Pyrazole Dopant) HTL->Emitter ETL->Emitter Light Light Emission (Electroluminescence) Emitter->Light Exciton Recombination

Caption: Charge transport and recombination pathway in a Pyrazole-doped OLED device.

References

  • Review on Pyrazole Corrosion Inhibitors: "A comprehensive review on pyrazole derivatives as corrosion inhibitors." Journal of Materials and Environmental Science.

  • Amino-Pyrazole Efficiency: "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel." ACS Omega, 2025.

  • Pyrazolone Derivatives: "Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives." ACS Omega, 2024.

  • Thiosemicarbazone Derivatives: "Pyrazole Derivatives as Corrosion Inhibitor for C-Steel in Hydrochloric Acid Medium." J. Mater.[4] Environ. Sci.

  • MOF Synthesis (AsCM-303): "Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks."[5] Dalton Transactions.

  • OLED Applications: "Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines." Taylor & Francis.

  • Energetic Materials: "The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones." Dalton Transactions.

Sources

Application Note: Advanced Protocols for the Synthesis of Pyrazole-Containing Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Rationale

Polymers incorporating pyrazole moieties have emerged as critical advanced materials in biomedicine, coordination chemistry, and optoelectronics. The pyrazole ring offers a unique bidentate coordination motif (via its adjacent pyrrole-like and pyridine-like nitrogens) and robust hydrogen-bonding capabilities. Synthesis typically follows two distinct architectural strategies:

  • Pendant Pyrazole Polymers: Generated via controlled radical polymerization of vinyl-substituted pyrazoles (e.g., 1-vinylpyrazole)[1].

  • Backbone Pyrazole Polymers: Synthesized via step-growth polycondensation of pyrazole-dicarboxylic acid derivatives[2].

This application note details field-proven, self-validating protocols for both architectures, emphasizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for precise molecular weight control and high end-group fidelity.

Mechanistic Causality in RAFT Polymerization

Vinylpyrazoles, such as 1-vinylpyrazole (1-VPy) and 4-chloro-1-vinyl-1H-pyrazole, are classified as Less Activated Monomers (LAMs). Because the vinyl group is directly adjacent to the electron-rich nitrogen, the propagating radical is highly reactive and unstable[1].

Causality in CTA Selection: Utilizing highly stabilizing Chain Transfer Agents (CTAs) like standard trithiocarbonates will completely inhibit the polymerization of LAMs. Instead, one must use O-alkyl xanthates or pyrazole-based dithiocarbamates [3]. Pyrazole-based CTAs are uniquely "universal"; the nitrogen's lone pair delocalizes into the pyrazole


-system, tuning the reactivity to mediate both LAMs and More Activated Monomers (MAMs) efficiently[3]. This precise electronic tuning has even enabled advanced visible-light photoiniferter RAFT polymerizations without the need for external initiators[4]. Furthermore, utilizing pyrazole carbodithiolates expands the scope of single unit monomer insertion (SUMI) to new monomers.

RAFT_Mechanism Init Initiation I -> 2I* Prop1 Propagation I* + M -> Pn* Init->Prop1 Monomer (M) AddFrag1 Addition-Fragmentation Pn* + CTA -> Pn-CTA + R* Prop1->AddFrag1 CTA (Z-C(=S)S-R) Equil Main Equilibrium Pm* + Pn-CTA <-> Pm-CTA + Pn* Prop1->Equil Reinit Reinitiation R* + M -> Pm* AddFrag1->Reinit R* release Reinit->Equil Propagation Term Termination Dead Polymer Equil->Term Radical coupling

Figure 1: Mechanistic pathway of RAFT polymerization controlling pyrazole monomer propagation.

Protocol 1: Synthesis of Poly(1-vinylpyrazole) via RAFT

This protocol yields a well-defined pendant pyrazole homopolymer with low dispersity (Đ < 1.25).

Reagents
  • Monomer: 1-Vinylpyrazole (1-VPy) – Must be passed through a basic alumina column prior to use to remove acidic inhibitors.

  • CTA: O-ethyl-S-(1-methoxycarbonyl)ethyl xanthate (Rhodixan A1).

  • Initiator: Azobisisobutyronitrile (AIBN) – Recrystallized from methanol.

  • Solvent: Anhydrous 1,4-Dioxane.

Workflow N1 1. Monomer Purification N2 2. Reaction Formulation N1->N2 N3 3. Degassing (FPT x3) N2->N3 N4 4. RAFT Polymerization N3->N4 N5 5. Quenching & Precipitation N4->N5 N6 6. Polymer Characterization N5->N6

Figure 2: Step-by-step experimental workflow for the controlled synthesis of poly(1-vinylpyrazole).

Step-by-Step Methodology
  • Formulation: In a 10 mL Schlenk flask, combine 1-VPy (941 mg, 10 mmol), Xanthate CTA (20.8 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol). This establishes a [M]:[CTA]:[I] molar ratio of 100:1:0.2, targeting a Degree of Polymerization (DP) of ~100 at full conversion. Add 2.0 mL of anhydrous 1,4-dioxane.

  • Deoxygenation (Critical Step): Seal the Schlenk flask and perform three consecutive Freeze-Pump-Thaw cycles. Causality: Dissolved oxygen acts as a potent radical scavenger, forming stable peroxy radicals that prematurely terminate the reaction and widen dispersity.

  • Polymerization: Backfill the flask with ultra-pure Argon. Immerse the flask in a pre-heated, thermostatically controlled oil bath at 70 °C. Stir at 400 rpm for 12 hours.

  • Quenching: Remove the flask from the heat and immediately submerge it in liquid nitrogen. Open the flask to the atmosphere. Causality: Rapid thermal quenching and oxygen exposure instantaneously halt radical propagation, preserving end-group fidelity.

  • Isolation: Dilute the viscous mixture with 1 mL of THF. Precipitate the polymer by adding the solution dropwise into 50 mL of vigorously stirred, ice-cold diethyl ether.

  • Validation & Drying: Recover the white precipitate via centrifugation (8000 rpm, 5 min). Decant the supernatant and dry the poly(1-vinylpyrazole) in a vacuum oven at 40 °C for 24 hours. Validate via

    
    H NMR (confirming the absence of vinyl protons at 4.8–5.5 ppm and the presence of broad polymer backbone peaks at 1.5–2.5 ppm).
    

Protocol 2: Synthesis of Poly(pyrazole-amide) via Interfacial Polycondensation

To integrate the pyrazole moiety directly into the polymer backbone for rigid, high-temperature applications, step-growth polycondensation is utilized[2].

Reagents
  • Monomer A (Organic Phase): 1H-Pyrazole-3,5-dicarbonyl dichloride.

  • Monomer B (Aqueous Phase): p-Phenylenediamine.

  • Acid Acceptor: Sodium Hydroxide (NaOH).

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve p-phenylenediamine (540 mg, 5 mmol) and NaOH (440 mg, 11 mmol) in 20 mL of deionized water in a 100 mL beaker. Causality: NaOH acts as an acid acceptor to neutralize the HCl byproduct generated during condensation; without it, the diamine monomer would become protonated and lose its nucleophilicity, halting step-growth.

  • Organic Phase Preparation: Dissolve 1H-pyrazole-3,5-dicarbonyl dichloride (1.03 g, 5 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Interfacial Polymerization: Carefully pour the organic phase down the side of the beaker containing the aqueous phase to prevent turbulent mixing, establishing a sharp biphasic interface.

  • Extraction: A thin, robust polymer film will instantaneously form at the interface. Using forceps, grasp the center of the film and pull it upward continuously, wrapping it around a rotating glass rod.

  • Purification: Wash the collected polyamide rope extensively with water (to remove NaCl and unreacted diamine) and then with acetone. Dry under vacuum at 80 °C for 12 hours.

Quantitative Data Presentation

The structural architecture heavily influences the physicochemical properties of the resulting pyrazole-containing polymers. The table below summarizes comparative analytical data.

Polymer ArchitectureSynthesis MethodologyMonomer ClassThermal Stability (T

)
Typical Dispersity (Đ)Primary Application
Pendant Poly(1-VPy) Thermal RAFT (Xanthate)LAM~110 °C< 1.25Metal Coordination, Drug Delivery
Pendant Poly(1-VPy) Photoiniferter RAFTLAM~115 °C< 1.15Block Copolymers, Nanoscale Assembly
Backbone Polyamide Interfacial PolycondensationStep-Growth> 250 °CN/A (Broad)High-Performance Rigid Materials

References

  • 4-Chloro-1-vinyl-1H-pyrazole | High-Purity Building Block Source: Benchchem URL
  • 1H-Pyrazole-3,5-dicarbonyl dichloride | CAS 74621-40-2 Source: Benchchem URL
  • Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters Source: MDPI URL
  • Pyrazole carbodithiolate-driven iterative RAFT single-additions Source: RSC Publishing URL
  • Universal Visible-Light Photoiniferter Polymerization Source: CCS Chemistry URL

Sources

1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole in the development of fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole in the Development of Fluorescent Probes

Executive Summary

This application note details the utilization of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (MVP-pyrazole) as a functional monomer in the development of advanced fluorescent probes. Characterized by its electron-rich pyrazole core and a reactive vinyl handle, MVP-pyrazole serves as a critical building block for synthesizing Fluorescent Organic Nanoparticles (FONs) and conjugated polymer sensors .

Unlike small-molecule dyes that often suffer from aggregation-caused quenching (ACQ), MVP-pyrazole derivatives can be engineered to exhibit Aggregation-Induced Emission (AIE) or stable emission in solid-state matrices. This guide provides comprehensive protocols for its polymerization, nanoparticle formulation, and application in fluorescence quenching assays for analyte detection.

Scientific Mechanism & Rationale

Molecular Design Principles

The structure of MVP-pyrazole integrates a donor-acceptor (D-π-A) motif:

  • Electron Donor: The 1-methyl-1H-pyrazole ring acts as an electron-rich moiety.

  • π-Bridge: The phenyl ring extends conjugation.

  • Reactive Handle: The vinyl group allows for radical polymerization or copolymerization with other functional monomers (e.g., methyl methacrylate, styrene).

Fluorescence Mechanism

Upon polymerization, the resulting Poly(MVP) or its copolymers exhibit distinct photophysical properties:

  • Intramolecular Charge Transfer (ICT): The pyrazole-phenyl connectivity facilitates ICT, making the emission sensitive to solvent polarity (solvatochromism).

  • Analyte Sensing: The electron-rich nature of the pyrazole unit makes the polymer susceptible to photoinduced electron transfer (PET) quenching by electron-deficient analytes (e.g., nitroaromatics like TNT, or metal ions like Cu²⁺).

  • Biocompatibility: When copolymerized with hydrophilic monomers (e.g., PEG-methacrylate), the probe becomes suitable for cellular imaging.

Experimental Protocols

Protocol A: Synthesis of Fluorescent Copolymer Poly(MVP-co-MMA)

Objective: To synthesize a stable, processable fluorescent polymer using MVP-pyrazole and Methyl Methacrylate (MMA).

Materials:

  • Monomer 1: 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (MVP)

  • Monomer 2: Methyl Methacrylate (MMA) (Purified to remove inhibitors)

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Solvent: Anhydrous THF or DMF

  • Precipitant: Cold Methanol

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, dissolve MVP (1.0 mmol) and MMA (4.0 mmol) in anhydrous THF (5 mL).

  • Initiation: Add AIBN (1% mol relative to total monomer).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen quenches radical polymerization).

  • Polymerization: Seal the tube under nitrogen and heat to 70°C for 12–24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dropwise add the solution into excess cold methanol (50 mL) under vigorous stirring.

    • Collect the precipitate via centrifugation (5000 rpm, 10 min).

    • Re-dissolve in minimal THF and re-precipitate (Repeat 2x).

  • Drying: Dry the polymer under vacuum at 40°C overnight.

Data Validation:

  • ¹H NMR: Confirm disappearance of vinyl protons (5.0–6.0 ppm) and broadening of aromatic peaks.

  • GPC: Determine molecular weight (

    
    , 
    
    
    
    ) and dispersity (
    
    
    ).
Protocol B: Preparation of Fluorescent Organic Nanoparticles (FONs)

Objective: To fabricate water-dispersible fluorescent probes for biological imaging.

Method: Nanoprecipitation (Reprecipitation)

  • Stock Solution: Dissolve the synthesized Poly(MVP-co-MMA) in THF (Concentration: 1 mg/mL).

  • Injection: Rapidly inject 100 µL of the stock solution into 5 mL of Milli-Q water under vigorous sonication.

  • Solvent Removal: Stir the suspension in an open vial at room temperature for 12 hours (or use a rotary evaporator) to remove THF.

  • Filtration: Filter through a 0.45 µm syringe filter to remove large aggregates.

Characterization Table:

ParameterMethodExpected Outcome
Particle Size Dynamic Light Scattering (DLS)50–150 nm (PDI < 0.2)
Morphology TEM / SEMSpherical, uniform particles
Emission Max Fluorescence Spectroscopy~400–480 nm (Blue-Cyan)
Stability Zeta Potential< -20 mV or > +20 mV
Protocol C: Fluorescence Quenching Assay (Sensing Application)

Objective: To evaluate the probe's sensitivity to electron-deficient analytes (e.g., Nitrobenzene/TNT mimics).

  • Baseline: Measure the fluorescence spectrum of the FON dispersion (2 mL) in a quartz cuvette (

    
     determined from absorption max).
    
  • Titration: Add aliquots (e.g., 5 µL) of the analyte stock solution (1 mM in water/ethanol).

  • Measurement: Record emission spectra after each addition.

  • Analysis: Plot

    
     vs. [Analyte] (Stern-Volmer Plot).
    
    • Equation:

      
      
      
    • 
      : Stern-Volmer quenching constant (Higher 
      
      
      
      = Higher Sensitivity).

Visual Workflows

Polymerization & Nanoparticle Formation Workflow

G cluster_0 Step 1: Polymerization cluster_1 Step 2: FON Formation Monomer Monomer: MVP-Pyrazole Reaction Radical Polymerization (70°C, 24h, N2) Monomer->Reaction CoMonomer Co-Monomer: MMA CoMonomer->Reaction Initiator Initiator: AIBN Initiator->Reaction Polymer Poly(MVP-co-MMA) Reaction->Polymer Solution Polymer in THF Polymer->Solution NanoPrecip Nanoprecipitation Solution->NanoPrecip Water Milli-Q Water (Vigorous Stirring) Water->NanoPrecip FONs Fluorescent Organic Nanoparticles (FONs) NanoPrecip->FONs

Caption: Schematic workflow for the synthesis of fluorescent copolymers and their subsequent formulation into Fluorescent Organic Nanoparticles (FONs) via nanoprecipitation.

Fluorescence Sensing Mechanism (PET Quenching)

Sensing Probe_Excited Probe (Excited State) Electron Donor (D*) Complex [D* ... A] Complex Probe_Excited->Complex Diffusion Analyte Analyte (Quencher) Electron Acceptor (A) Analyte->Complex GroundState Ground State (Non-Fluorescent) Complex->GroundState Energy Loss (Quenching) ET Electron Transfer (PET)

Caption: Mechanism of fluorescence quenching via Photoinduced Electron Transfer (PET) used in explosive or metal ion detection assays.

References

  • Synthesis and Properties of Vinyl-Pyrazole Deriv

    • Title: "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity"
    • Source: Molecules (MDPI), 2022.
    • URL:[Link][1]

  • Fluorescent Polymers for Sensing

    • Title: "Conjugated Polymers for Fluorescence-Based Explosive Detection"
    • Source: Chemical Reviews, 2016.
    • URL:[Link]

  • Aggreg

    • Title: "Aggregation-Induced Emission: Together We Shine, United We Soar!"
    • Source: Chemical Reviews, 2015.
    • URL:[Link]

  • Nanoprecipit

    • Title: "Preparation of Polymeric Nanoparticles by Nanoprecipit
    • Source: Methods in Molecular Biology, 2019.
    • URL:[Link]

Sources

functionalization of the vinyl group on 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Vinyl Group on 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole

Executive Summary

This guide details the strategic functionalization of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (referred to herein as MVP-Styrene ). This scaffold represents a critical intersection between the pharmacologically active pyrazole motif (found in Celecoxib, Ruxolitinib) and the versatile reactivity of styrene.

The vinyl group on the phenyl ring serves as a "divergent handle," allowing researchers to rapidly transform a single precursor into three distinct chemical classes:

  • Chiral Diols (via Asymmetric Dihydroxylation) for solubility and H-bond targeting.

  • Extended Stilbenes (via Heck Coupling) for π-stacking interactions and optical applications.

  • Thioethers (via Thiol-Ene Click) for bioconjugation and fragment-based library generation.

Chemical Profile & Reactivity Logic

  • Compound: 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole

  • Core Reactivity: The vinyl group functions electronically as an electron-rich styrene. The pyrazole ring, methylated at N1, is robust and generally non-interfering under oxidative or radical conditions, provided strong acidic media are avoided to prevent protonation of the pyrazole nitrogen (

    
    ).
    

Strategic Workflow:

DivergentSynthesis Start MVP-Styrene (Vinyl Precursor) Path1 Chiral Diol (Solubility/Chirality) Start->Path1 Sharpless AD (OsO4/Ligand) Path2 Stilbene Derivative (Extended Conjugation) Start->Path2 Heck Coupling (Pd(OAc)2) Path3 Thioether (Bioconjugation) Start->Path3 Thiol-Ene Click (Radical Initiator)

Figure 1: Divergent synthesis strategy for MVP-Styrene functionalization.

Protocol A: Sharpless Asymmetric Dihydroxylation (The "Oxygen" Vector)

Objective: Convert the hydrophobic vinyl group into a hydrophilic, chiral 1,2-diol. This is critical for improving ADME properties and creating specific H-bond donors for protein binding pockets.

Mechanism: The reaction utilizes an Osmium(VIII)-ligand complex to facilitate the syn-addition of hydroxyl groups across the double bond. We utilize AD-mix-α or AD-mix-β to control stereochemistry.

Materials
  • Substrate: MVP-Styrene (1.0 equiv)

  • Reagent: AD-mix-α or AD-mix-β (1.4 g per mmol of substrate)

    • Contains: K2OsO2(OH)4, (DHQ)2PHAL or (DHQD)2PHAL, K3Fe(CN)6, K2CO3.

  • Solvent: t-Butanol : Water (1:1 v/v)

  • Quenching Agent: Sodium sulfite (Na2SO3)

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve 1.4 g of AD-mix-β in 10 mL of t-BuOH/H2O (1:1). Stir at room temperature until two clear phases form (the lower aqueous phase will be bright yellow/orange).

  • Cooling: Cool the mixture to 0 °C using an ice bath. This low temperature is crucial for high enantiomeric excess (ee).

  • Addition: Add MVP-Styrene (1 mmol, ~184 mg) in one portion.

  • Reaction: Stir vigorously at 0 °C for 12–24 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a polar spot (low Rf).

  • Quench: Add solid Na2SO3 (1.5 g) slowly while stirring at 0 °C. Warm to room temperature and stir for 45 minutes. The mixture should turn from orange to colorless/pale blue.

  • Extraction: Add Ethyl Acetate (20 mL) and separate layers. Extract the aqueous layer 3x with Ethyl Acetate.

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash chromatography (Gradient: 0% → 10% MeOH in DCM).

Expected Outcome: >90% Yield, >95% ee. Validation: 1H NMR will show the disappearance of vinyl protons (δ 5.2–6.7 ppm) and appearance of methine/methylene protons adjacent to OH (δ 3.5–4.8 ppm).

Protocol B: Heck Coupling (The "Carbon" Vector)

Objective: Extend the carbon skeleton to access "deep pocket" binding sites or create fluorescent probes. The reaction couples the vinyl group with an aryl halide.

Mechanism: Palladium(0) oxidative addition to an aryl halide, followed by migratory insertion into the MVP-Styrene vinyl group and


-hydride elimination.
Materials
  • Substrate: MVP-Styrene (1.0 equiv)

  • Coupling Partner: Aryl Iodide (e.g., 4-Iodoanisole) (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Triphenylphosphine (PPh3) (10 mol%)

  • Base: Triethylamine (Et3N) (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol
  • Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charging: Add MVP-Styrene (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)2 (11 mg), and PPh3 (26 mg).

  • Solvation: Add DMF (3 mL) and Et3N (280 µL).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove oxygen (critical to prevent Pd oxidation).

  • Heating: Seal the vial and heat to 100 °C for 16 hours. The solution will typically darken.

  • Workup: Cool to RT. Dilute with water (15 mL) and extract with DCM (3x 15 mL).

  • Purification: Pass the organic layer through a pad of Celite to remove Pd black. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Expected Outcome: trans-Stilbene derivative (E-isomer >98%). Validation: 1H NMR coupling constant of the vinylic protons will be ~16 Hz, indicative of trans geometry.

Protocol C: Thiol-Ene "Click" Reaction (The "Sulfur" Vector)

Objective: Rapid bioconjugation or fragment coupling. This reaction is ideal for attaching peptides, glutathione, or solubilizing tags.

Mechanism: A radical-mediated anti-Markovnikov addition.[1] The thiyl radical attacks the terminal carbon of the styrene, forming a stable benzylic radical intermediate, which then abstracts a hydrogen from the thiol.

ThiolEneMechanism Initiator Radical Initiator (AIBN/UV) Thiol R-SH Initiator->Thiol H-abstraction ThiylRad R-S• Thiol->ThiylRad Product Thioether Product (Anti-Markovnikov) Thiol->Product Styrene MVP-Styrene ThiylRad->Styrene Addition Intermediate Benzylic Radical (Stabilized) Styrene->Intermediate Intermediate->Thiol Chain Transfer

Figure 2: Radical cycle for the Thiol-Ene functionalization of MVP-Styrene.

Materials
  • Substrate: MVP-Styrene (1.0 equiv)

  • Thiol: R-SH (e.g., N-acetylcysteine methyl ester) (1.5 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.2 equiv) or DMPA (for photo-initiation)

  • Solvent: Toluene or THF (degassed)

Step-by-Step Protocol (Thermal)
  • Mix: In a screw-cap vial, dissolve MVP-Styrene (0.5 mmol) and the Thiol (0.75 mmol) in Toluene (2 mL).

  • Initiate: Add AIBN (16 mg, 0.1 mmol).

  • Deoxygenate: Bubble Nitrogen through the solution for 10 minutes. Oxygen inhibits radical propagation.

  • React: Heat to 75 °C for 4–6 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: Flash chromatography is usually required to remove excess thiol and initiator byproducts.

Note: For heat-sensitive substrates, use UV initiation (365 nm) with DMPA (2,2-Dimethoxy-2-phenylacetophenone) at room temperature for 30 minutes.

Analytical Validation & Troubleshooting

Table 1: Diagnostic NMR Signals (CDCl3)

FunctionalizationKey Disappearing SignalKey Appearing SignalNotes
Starting Material Vinyl -CH= (6.7 ppm, dd)N/ADistinctive ABX pattern
Dihydroxylation Vinyl protonsMethine -CH(OH)- (4.8 ppm)Broad OH singlet often visible
Heck Product Terminal =CH2 (5.2, 5.7 ppm)Doublet (J=16 Hz) at 7.0–7.5 ppmAromatic region becomes complex
Thiol-Ene Vinyl protonsTriplet -CH2-S- (~3.0 ppm)Anti-Markovnikov regioselectivity

Troubleshooting Guide:

  • Issue: Polymerization of MVP-Styrene during storage.

    • Solution: Add a radical inhibitor (BHT, 100 ppm) if storing the starting material for long periods. Store at -20 °C.

  • Issue: Low conversion in Heck Reaction.

    • Solution: Ensure strict oxygen-free conditions. Switch to a more active catalyst system like Pd(dppf)Cl2 if the aryl halide is sterically hindered.

  • Issue: Regio-scrambling in Thiol-Ene.

    • Solution: Lower the temperature and use photo-initiation.[2] The benzylic radical is stable, promoting the desired anti-Markovnikov product, but high heat can induce reversibility.

References

  • Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • Heck Reaction on Styrenes: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Thiol-Ene Click Chemistry: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Reactivity of Vinylpyrazoles: Silva, V. L. M., & Silva, A. M. S. (2022).[3] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.[3] Link

Sources

in vitro and in vivo evaluation of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Evaluation of Pyrazole-Based Small Molecules

Introduction: The Pyrazole Privilege

The pyrazole ring (


) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib  (COX-2 inhibitor), Crizotinib  (ALK/ROS1 inhibitor), and Sildenafil  (PDE5 inhibitor). Its utility stems from its ability to act as a bioisostere for phenyl rings while offering unique hydrogen-bonding capabilities (N1 as donor, N2 as acceptor) that facilitate binding to ATP-binding pockets of kinases and GPCRs.

However, pyrazoles present distinct challenges:

  • Regiochemistry: Synthesis often yields a mixture of 1,3- and 1,5-isomers, which have vastly different biological activities.

  • Solubility: High crystallinity often leads to poor aqueous solubility, complicating in vivo formulation.

This guide outlines a self-validating workflow to transition pyrazole hits into viable lead candidates.

Phase I: Pre-Formulation & Chemical Validation

Before biological testing, the structural integrity and solubility profile must be absolute. Biological data generated from impure regioisomers is useless.

Critical Quality Check: Regioisomer Confirmation

Expert Insight: Standard NMR is often insufficient to distinguish 1,3-substituted from 1,5-substituted pyrazoles.

  • Protocol: Use NOESY (Nuclear Overhauser Effect Spectroscopy) 2D-NMR.

  • Validation: A cross-peak between the N-substituent and the C5-substituent confirms the 1,5-isomer. Absence suggests the 1,3-isomer.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the concentration at which the compound precipitates in aqueous buffer (PBS, pH 7.4).

  • Stock Prep: Dissolve pyrazole derivative in DMSO to 10 mM.

  • Dilution: Prepare serial dilutions in a 96-well plate.

  • Aqueous Addition: Add PBS (pH 7.4) to reach 2% DMSO final concentration.

  • Incubation: Shake for 90 minutes at RT.

  • Readout: Measure light scattering (Nephelometry) or Absorbance (620 nm).

  • Threshold: The point of inflection in the OD vs. Concentration curve is the solubility limit.

Phase II: In Vitro Pharmacology (Target Engagement)

Focus Mechanism: ATP-Competitive Kinase Inhibition Rationale: Many pyrazoles (e.g., Ruxolitinib) function by competing with ATP for the kinase active site.

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition pathway targeted by pyrazole scaffolds.

KinasePathway ATP ATP Molecule Kinase_Inactive Inactive Kinase (Target) Complex_Active Kinase-ATP Complex (Active) Kinase_Inactive->Complex_Active + ATP (Binding) Complex_Blocked Kinase-Pyrazole Complex (Inhibited) Kinase_Inactive->Complex_Blocked + Pyrazole (Competitive Binding) Pyrazole Pyrazole Inhibitor (Drug Candidate) Substrate Downstream Substrate (e.g., STAT3, ERK) Complex_Active->Substrate Phosphorylation Complex_Blocked->Substrate No Phosphorylation Response Cell Proliferation & Survival Substrate->Response Signal Transduction NoResponse Apoptosis / Stasis Substrate->NoResponse Pathway Arrest

Figure 1: Mechanism of Action for Pyrazole-based Kinase Inhibitors. The compound competes with ATP, preventing substrate phosphorylation and downstream signaling.

Protocol B: ADP-Glo™ Kinase Assay

A luminescent assay measuring ADP formation (activity) vs. ATP presence.

  • Reagents: Recombinant Kinase (e.g., VEGFR2), Substrate (Poly GT), Ultra-Pure ATP, Pyrazole test compounds.

  • Reaction Mix (384-well plate):

    • 2 µL Kinase solution.

    • 1 µL Pyrazole compound (variable concentrations).

    • 2 µL ATP/Substrate mix.

  • Incubation: 60 minutes at RT (allows phosphorylation).

  • Termination: Add 5 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase Light).
  • Self-Validation:

    • Z-Factor > 0.5 required for valid run.

    • Positive Control: Staurosporine (pan-kinase inhibitor).

    • Negative Control: DMSO only (0% inhibition).

Phase III: In Vitro Cytotoxicity (Cellular Efficacy)

Protocol C: Resazurin (Alamar Blue) Viability Assay

Why not MTT? Pyrazoles can sometimes reduce MTT chemically, causing false positives. Resazurin is more stable and non-toxic.

Step-by-Step Workflow:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Add Pyrazole compounds (0.01 µM to 100 µM).

    • Crucial: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Staining: Add Resazurin solution (10% of culture volume).

  • Reading: Incubate 2–4 hours. Measure Fluorescence (Ex 530nm / Em 590nm).

  • Calculation:

    
    [1]
    

Data Presentation: Expected IC50 Values

Compound ID Cell Line Target IC50 (µM) Potency Interpretation
PYZ-001 MCF-7 VEGFR2 0.045 Highly Potent (Lead)
PYZ-002 MCF-7 VEGFR2 5.20 Moderate (Hit)

| Ref (Crizotinib) | MCF-7 | c-Met | 0.030 | Benchmark |

Phase IV: In Vivo Evaluation (PK & Efficacy)

Formulation Strategy (The Pyrazole Challenge)

Pyrazoles are lipophilic (


). Standard saline will cause precipitation/embolism.
  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% Saline.

  • Preparation Order: Dissolve drug in DMSO

    
     Add PEG400 
    
    
    
    Add Tween-80
    
    
    Slowly add Saline while vortexing.
Protocol D: Pharmacokinetics (PK) in SD Rats

Objective: Define half-life (


) and Bioavailability (

).
  • Animals: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing:

    • IV Group: 1 mg/kg (Tail vein).

    • PO Group: 10 mg/kg (Oral gavage).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Analysis: Plasma protein precipitation with Acetonitrile

    
     LC-MS/MS analysis.
    
  • Key Parameters:

ParameterDefinitionTarget Value for Lead

Peak Plasma Concentration> 10-fold above Cell IC50

Half-life> 2 hours

Oral Bioavailability> 30%
Protocol E: Xenograft Tumor Efficacy

Workflow:

  • Implantation: Inject

    
     cells (e.g., A549) subcutaneously into the flank of Nude Mice (BALB/c nu/nu).
    
  • Staging: Wait until tumors reach ~100

    
     (approx. 10-14 days).
    
  • Randomization: Sort mice into groups (n=8) to ensure equal average tumor volume per group.

  • Treatment:

    • Group 1: Vehicle Control.

    • Group 2: Pyrazole Candidate (Low Dose, e.g., 10 mg/kg).

    • Group 3: Pyrazole Candidate (High Dose, e.g., 50 mg/kg).

    • Group 4: Standard of Care (Positive Control).

  • Measurement: Caliper measure bi-weekly. Volume =

    
    .
    
  • Endpoint: Sacrifice when control tumors reach 1500

    
    .
    

References

  • Review of Pyrazole Pharmacology: Ansari, A., et al. "Biologically active pyrazole derivatives."[2][3][4][5][6][7] New Journal of Chemistry, 2017.

  • Kinase Assay Methodology: Ma, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2008.

  • Resazurin vs MTT: Rampersad, S. N.[8] "Multiple Applications of Alamar Blue as an Indicator of Metabolic Function and Cellular Health in Cell Viability Bioassays." Sensors, 2012.

  • In Vivo Formulation Strategies: Li, P., & Zhao, L. "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 2007.

  • Xenograft Protocols: Morton, C. L., & Houghton, P. J. "Establishment of human tumor xenografts in immunodeficient mice." Nature Protocols, 2007.

Sources

Strategic Utilization of Vinyl-Phenyl-Pyrazole Motifs in Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Click Chemistry Applications of Vinyl-Phenyl-Pyrazole Content Type: Advanced Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Chemical Biologists

Executive Summary

The vinyl-phenyl-pyrazole (VPP) scaffold—specifically 1-phenyl-4-vinyl-1H-pyrazole —represents an underutilized but highly versatile "spring-loaded" electrophile in modern click chemistry. While often overshadowed by maleimides or strained alkynes, the VPP motif offers a unique reactivity profile: it is stable in physiological buffer yet highly reactive under radical-mediated Thiol-Ene conditions.

This guide details the application of VPP as a photo-click handle for bioconjugation and material synthesis. Unlike maleimides, which suffer from retro-Michael instability in plasma, VPP thioether adducts are chemically stable. Furthermore, the conjugation of the vinyl group to the pyrazole core creates a distinct electronic system, allowing for fluorogenic "turn-off/shift" sensing applications upon saturation of the alkene.

Chemical Mechanism & Reactivity Profile

The Primary Click Engine: Radical Thiol-Ene Coupling

The VPP scaffold functions as an electron-rich/neutral alkene. It does not undergo spontaneous Michael addition with thiols at neutral pH (unlike maleimides), which prevents non-specific labeling. However, upon radical initiation (photo or thermal), it undergoes rapid anti-Markovnikov hydrothiolation .

  • Selectivity: Orthogonal to amines, alcohols, and carboxylic acids.

  • Kinetics: Second-order rate constants (

    
    ) under photo-initiation.
    
  • Regiochemistry: Exclusively anti-Markovnikov due to the stability of the intermediate benzylic/heterocyclic radical.

Mechanism Visualization

The following diagram illustrates the radical propagation cycle specific to the VPP scaffold.

ThiolEneMechanism Initiator Photoinitiator (LAP/VA-044) ThiylRadical R-S• (Thiyl Radical) Initiator->ThiylRadical hv / -H• Thiol R-SH (Cysteine/Thiol) Thiol->ThiylRadical Initiation CarbonRadical Intermediate Carbon Radical ThiylRadical->CarbonRadical + VPP (Addition) VPP Vinyl-Phenyl-Pyrazole (Substrate) Product Thioether Adduct (Stable Conjugate) CarbonRadical->Product + R-SH (H-Abstraction) Product->ThiylRadical Chain Transfer

Figure 1: Radical-mediated Thiol-Ene "Photo-Click" cycle for Vinyl-Phenyl-Pyrazole.

Application Protocols

Protocol A: Site-Specific Protein Labeling (Photo-Click)

Objective: Conjugate a fluorophore-linked VPP to a surface cysteine on a protein (e.g., BSA or an engineered antibody).

Materials:

  • Protein: 100 µM in PBS (pH 7.4).

  • VPP-Probe: 1-phenyl-4-vinylpyrazole derivative (10 mM stock in DMSO).

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

  • Light Source: 365 nm or 405 nm LED (approx. 10 mW/cm²).

Step-by-Step Methodology:

  • Preparation: Dilute the protein to 10 µM in PBS.

  • Reagent Addition: Add VPP-Probe (5–10 equivalents, 50–100 µM final).

  • Initiator: Add LAP to a final concentration of 1 mM.

    • Note: LAP is preferred over Irgacure 2959 for biological compatibility and 405 nm activation.

  • Irradiation: Irradiate the mixture for 5 minutes at room temperature.

    • Control: Keep a parallel sample in the dark (negative control).

  • Quenching: No chemical quench is strictly necessary if the light is turned off, but excess thiol (e.g., DTT) can be added to scavenge remaining radicals if downstream processing is sensitive.

  • Purification: Remove excess probe via Zeba Spin Desalting Columns (7K MWCO).

Validation:

  • LC-MS: Observe mass shift corresponding to Probe + H (hydrothiolation adds the whole thiol mass).

  • Fluorescence: If the VPP is fluorogenic, measure emission shift (see Section 4).

Protocol B: Hydrogel Crosslinking (Material Science)

Objective: Create a cytocompatible hydrogel using VPP-functionalized PEG and Thiol-functionalized PEG.

Formulation Table:

ComponentFunctionConcentrationNotes
PEG-4-VPP Backbone (Electrophile)10% w/v4-arm PEG functionalized with VPP
PEG-4-SH Crosslinker (Nucleophile)10% w/vStoichiometric ratio (1:1 thiol:ene)
VA-044 Thermal Initiator0.1% w/vFor thermal gelation (37°C)
PBS Solvent-pH 7.4

Workflow:

  • Mix PEG-4-VPP and PEG-4-SH in PBS on ice.

  • Add VA-044 (thermal initiator) or LAP (photoinitiator).

  • Cast: Pipette mixture into mold.

  • Cure: Incubate at 37°C for 20 minutes (Thermal) or expose to 365 nm light for 60 seconds (Photo).

  • Rheology: Measure G' (storage modulus) to confirm gelation.

Advanced Application: Fluorogenic Sensing

The 1-phenyl-4-vinylpyrazole system exhibits extended


-conjugation. When the vinyl group reacts (converting 

to

), the conjugation length decreases. This enables ratiometric sensing .
  • State A (Unreacted VPP): Abs

    
     nm; Emission 
    
    
    
    nm (Blue).
  • State B (Reacted Thioether): Abs

    
     shifts blue (hypsochromic); Fluorescence intensity often decreases or shifts significantly depending on the substituents.
    

Experimental Setup for Sensing:

  • Record UV-Vis/Fluorescence spectrum of VPP probe (10 µM).

  • Add target thiol (e.g., Glutathione).

  • Initiate reaction.

  • Monitor decrease in emission at 400 nm over time.

  • Result: Use as a "turn-off" sensor for thiol quantification or polymerization kinetics monitoring.

Critical Comparison: VPP vs. Maleimide

Why choose Vinyl-Phenyl-Pyrazole over the standard Maleimide?

FeatureMaleimideVinyl-Phenyl-Pyrazole (VPP)
Reaction Type Spontaneous Michael AdditionRadical Thiol-Ene (Photo/Thermal)
Trigger Control Low (Reacts on mixing)High (Light/Heat triggered)
Hydrolytic Stability Poor (Ring hydrolysis)Excellent (Stable ether/aromatic)
Thiol Exchange Susceptible (Retro-Michael)Irreversible (C-S bond)
Sterics BulkyCompact / Planar

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Conjugation Yield.

    • Cause: Oxygen inhibition of radicals.

    • Fix: Degas buffers with Nitrogen or Argon for 5 minutes before adding the initiator.

  • Issue: Protein Precipitation.

    • Cause: VPP is hydrophobic.

    • Fix: Ensure the VPP probe has a PEG spacer or sulfonate group to improve water solubility. Keep DMSO < 5% v/v.

  • Issue: Non-Specific Binding.

    • Cause: Radical generation on protein surface (rare but possible).

    • Fix: Reduce irradiation time and intensity; use LAP at lower concentrations (0.5 mM).

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.

    • Source: Molecules (MDPI), 2022.
    • Context: Comprehensive review of synthesis and reactivity, confirming radical thiylation p
    • URL:[Link]

  • Thiol-Ene Click Chemistry.

    • Source: Angewandte Chemie Int. Ed., 2010.
    • Context: Foundational text on the mechanism and orthogonality of thiol-ene reactions.
    • URL:[Link]

  • Inverse Electron Demand Diels–Alder (IEDDA)

    • Source: Chem. Asian J., 2018.
    • Context: Differentiates VPP from tetrazine-reactive substrates (VPP is generally not an IEDDA substr
    • URL:[Link]

  • Synthesis and Properties of Pyrazoles.

    • Source: Encyclopedia.pub (MDPI), 2022.
    • Context: Details the photophysical properties of pyrazole deriv
    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Knorr pyrazole synthesis. As a cornerstone reaction in heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, this synthesis remains invaluable for creating the pyrazole scaffolds prevalent in medicinal chemistry.[1][2] This guide, structured by a Senior Application Scientist, moves beyond simple protocols to address the nuanced challenges you may face in the lab. Here, we dissect common experimental hurdles, explain the causality behind reaction outcomes, and provide field-proven strategies to optimize your synthesis for higher yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of the Knorr pyrazole synthesis.

Q1: What is the Knorr pyrazole synthesis and its general mechanism?

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic catalysis, to form a pyrazole ring.[3][4] The reaction is highly versatile, allowing for a wide variety of substituents on the final pyrazole product.[1]

The mechanism proceeds through two key stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.[1][5]

  • Cyclization and Aromatization: The second nitrogen atom of the hydrazone then performs an intramolecular attack on the remaining carbonyl group. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[3]

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclized Non-Aromatic Intermediate (Hydroxylpyrazolidine) Hydrazone->Cyclized Intramolecular Cyclization Product Pyrazole Product + H₂O Cyclized->Product Dehydration (-H₂O) Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield c1 Starting Materials Are they pure and fresh? start->c1 c2 Reaction Conditions Is pH, temp, or solvent optimal? start->c2 c3 Work-up & Isolation Is product being lost? start->c3 s1 Solution: Use fresh hydrazine (or a salt like HCl form). Run under N₂/Ar to prevent oxidation. Purify dicarbonyl if necessary. c1->s1 s2 Solution: Screen solvents (EtOH, AcOH, Propanol). Optimize temperature (monitor by TLC). Add catalytic acid (e.g., acetic acid). c2->s2 s3 Solution: Optimize crystallization solvent. Use acid-base extraction for purification. Check solubility of product in wash solvents. c3->s3

Caption: A systematic workflow for troubleshooting low reaction yields.

  • Cause 1: Starting Material Degradation. Hydrazine and its derivatives can be sensitive to air and light. [6]Phenylhydrazine, for instance, can oxidize and darken over time.

    • Solution: Always use fresh, high-purity hydrazine. If using a free base, consider distillation before use. Hydrazine salts (e.g., phenylhydrazine HCl) are often more stable. [7]Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions. [6]

  • Cause 2: Suboptimal Reaction Conditions. The Knorr synthesis is sensitive to pH, temperature, and solvent.

    • Solution (pH): The reaction is typically catalyzed by a weak acid, such as glacial acetic acid. [1][5]If the reaction is sluggish, the addition of a few drops of acid can significantly increase the rate. However, strongly acidic conditions (pH < 3) can sometimes promote the formation of furan byproducts from the 1,3-dicarbonyl. [8] * Solution (Temperature & Time): While many Knorr syntheses require heating (e.g., reflux in ethanol), prolonged exposure to high temperatures can degrade both reactants and products. [1]It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid "over-cooking" it. [6]

  • Cause 3: Product Loss During Work-up. The desired pyrazole may be lost during the isolation and purification steps.

    • Solution: The common method of precipitating the product by adding water to the hot reaction mixture is effective but depends on the product's insolubility. [1][5]If your product is water-soluble, you may need to perform an extraction with an organic solvent. For amphoteric pyrazoles (containing both acidic and basic sites), an acid-base extraction can be a powerful purification tool. [9][10] Q4: My reaction mixture is a dark yellow/red color, and the final product is impure. What are these byproducts and how can I remove them?

Discoloration and impurities are common, often arising from the hydrazine reactant or incomplete reaction. [7][10]

  • Symptom: Multiple spots on TLC, often close to the product spot. NMR spectra show duplicate sets of peaks.

    • Cause: Regioisomer Formation. As discussed in Q2, this is the most common byproduct when using unsymmetrical dicarbonyls. [10] * Solution: Controlling regioselectivity via reaction conditions is the best approach. If isomers do form, they can be notoriously difficult to separate. Careful column chromatography with a shallow solvent gradient or derivatization of the mixture to allow for easier separation may be necessary. [10]

  • Symptom: A dark, often red or brown, reaction mixture and colored impurities in the final product.

    • Cause: Hydrazine Side Reactions. Hydrazine derivatives can undergo self-condensation or oxidation to form highly colored impurities. [10] * Solution: Use fresh hydrazine and consider running the reaction under an inert atmosphere. For purification, treating a solution of the crude product with activated charcoal can effectively adsorb many colored impurities. [10]Recrystallization is also highly effective.

  • Symptom: Impurities with a molecular weight corresponding to the product + 2 H.

    • Cause: Incomplete Aromatization. The reaction may stall at the pyrazoline intermediate stage. [10] * Solution: Ensure sufficient heating time and catalytic acid are used to drive the final dehydration step. If pyrazolines are isolated, they can sometimes be converted to the pyrazole by treatment with a mild oxidizing agent.

Part 3: Protocols and Data

Representative Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine, a classic example of the Knorr synthesis. [1] Safety Precaution: Hydrazine derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). [1] Materials:

  • Ethyl acetoacetate (1 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 eq) and ethanol.

  • Reagent Addition: Slowly add phenylhydrazine (1.0 eq) to the stirred solution. Note that this addition can be exothermic. [1]3. Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) for 1-2 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting materials using TLC (e.g., mobile phase of 30% ethyl acetate / 70% hexane). [1]6. Crystallization: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to maximize crystallization. [1]The product should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities. Allow the product to air dry.

Table 1: Representative Conditions for Knorr Pyrazole Synthesis

1,3-Dicarbonyl Compound (R1, R3)Hydrazine (R2)CatalystSolventTemperatureTime (h)Yield (%)Reference
Acetylacetone (CH₃, CH₃)Phenylhydrazine-EthanolReflux192[1]
Benzoylacetone (Ph, CH₃)Phenylhydrazine-EthanolReflux285[1]
Ethyl Acetoacetate (OEt, CH₃)PhenylhydrazineAcetic AcidEthanolReflux181-86[9]
Ethyl Benzoylacetate (OEt, Ph)Hydrazine HydrateAcetic Acid1-Propanol100 °C1High[1][5]
Dibenzoylmethane (Ph, Ph)Hydrazine HydrateAcetic AcidEthanolReflux390[1]

References

  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PMC. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Bentham Science. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Name-Reaction.com. (2026). Knorr pyrazole synthesis. [Link]

  • ACS Publications. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. [Link]

  • Scribd. (n.d.). Debus Radziszewsky and Knorr Pyrazole Synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • PMC. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]

  • ResearchGate. (2016). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Unknown Source. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

Sources

Technical Support Center: Advanced Purification of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted pyrazoles. The pyrazole ring is a privileged pharmacophore in drug discovery, but its unique physicochemical properties—such as annular tautomerism and the propensity to form closely related regioisomers—make downstream purification a significant bottleneck.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, mechanistic FAQs, and self-validating experimental protocols to ensure high-purity isolation of pyrazole derivatives.

Part 1: Diagnostic Workflow for Pyrazole Purification

The structural nature of your synthesized pyrazole dictates the necessary purification modality. Use the diagnostic decision tree below to identify the optimal chromatographic approach before committing your crude material to a column.

Workflow N1 Crude Substituted Pyrazole N2 Is N-position substituted? N1->N2 N3 No (N-H Pyrazole) Risk: Annular Tautomerism N2->N3  No N4 Yes (N-Alkyl/Aryl) Risk: Regioisomers N2->N4  Yes N5 Reverse-Phase HPLC or N-Protection N3->N5 N6 Check TLC ΔRf N4->N6 N7 ΔRf < 0.1 (Co-eluting Isomers) N6->N7  Yes N8 ΔRf ≥ 0.1 (Resolvable) N6->N8  No N9 Preparative SFC (PFP/Chiral Column) N7->N9 N10 Flash Chromatography (Dry Loading) N8->N10

Decision tree for selecting the optimal purification strategy for substituted pyrazoles.

Part 2: Mechanistic FAQs

Q: Why do unsubstituted (N-H) pyrazoles streak severely on normal-phase silica gel? A: This phenomenon is driven by a combination of annular tautomerism and hydrogen bonding. In solution, the proton on the pyrazole nitrogen rapidly exchanges between the N1 and N2 positions[1]. If this interconversion occurs at a rate similar to the chromatographic timescale, the compound does not partition as a single discrete species, leading to severe peak broadening. Furthermore, the basic pyrazole nitrogens interact strongly with the acidic silanol groups on standard silica gel[2]. Causality-Driven Solution: Deactivate the silica by adding 1–2% triethylamine (TEA) to your mobile phase to block silanol interactions, or bypass normal-phase entirely by using reverse-phase HPLC.

Q: My synthesis yielded a mixture of 1,3- and 1,5-substituted regioisomers. Why can't I separate them via standard flash chromatography? A: Regioisomers formed during the condensation of unsymmetrical 1,3-dicarbonyls or the late-stage alkylation of N-H pyrazoles possess identical molecular weights and nearly identical dipole moments. Because normal-phase chromatography relies primarily on bulk polarity differences, it lacks the resolving power to differentiate these subtle steric variations[2]. Causality-Driven Solution: Switch to Supercritical Fluid Chromatography (SFC). SFC allows for the use of Pentafluorophenyl (PFP) or chiral stationary phases that separate molecules based on orthogonal


 interactions and shape recognition, rather than relying solely on polarity[3].

Q: What makes SFC superior for late-stage pyrazole purification? A: Supercritical CO₂ possesses liquid-like solvating power but gas-like diffusivity and low viscosity. This unique fluid dynamic allows for the use of longer columns with smaller particle sizes (yielding high theoretical plate counts) without generating prohibitive backpressure[4]. Additionally, when isolating N1/N2 alkylated pyrazole regioisomers, the CO₂ sublimates upon fraction collection at atmospheric pressure. This leaves only the volatile co-solvent (e.g., methanol), drastically reducing the time and thermal stress required for post-purification solvent removal[5].

Part 3: Quantitative Troubleshooting Matrix

When standard purification fails, use the quantitative parameters in the table below to adjust your chromatographic conditions.

SymptomMechanistic Root CauseCorrective ActionQuantitative Target / Parameter
Severe streaking on TLC Acidic silanol groups strongly binding basic pyrazole nitrogens.Deactivate silica gel or use a basic modifier.Add 1–2% v/v Triethylamine (TEA) to the mobile phase.
Co-elution of regioisomers Insufficient difference in dipole moments (

).
Transition to Preparative SFC with specific stationary phases.Target a resolution (

) > 1.5 using a PFP or Chiral column.
Broad, split peaks in HPLC Annular tautomerization occurring on the chromatographic timescale.Alter the kinetics of tautomerization via temperature or pH.Reduce column temperature to < 15°C or adjust mobile phase pH.
Poor peak shape / Band broadening Liquid loading with a strong solvent disrupts the mobile phase gradient.Implement dry loading to ensure uniform sample partitioning.Use a sample-to-silica mass ratio of 1:3 to 1:5 [2].

Part 4: Validated Experimental Protocols

The following methodologies are designed as self-validating systems . They include analytical validation gates that prevent the waste of valuable synthetic intermediates by ensuring conditions are mathematically viable before scale-up.

Protocol 1: Separation of Pyrazole Regioisomers via Normal-Phase Flash Chromatography

Step 1: TLC Screening & Validation Gate

  • Dissolve 1 mg of the crude pyrazole mixture in 1 mL of dichloromethane (DCM).

  • Spot the mixture onto a standard silica gel TLC plate.

  • Develop the plate using a shallow gradient (e.g., starting at 5% Ethyl Acetate in Hexanes).

  • Validation Gate: Calculate the Retention Factor (

    
    ) for both spots.
    
    • If

      
      : The polarities are sufficiently different. Proceed to Step 2.
      
    • If

      
      : Abort flash chromatography. The polarities are too similar, and co-elution is guaranteed. Proceed immediately to Protocol 2 (SFC).
      

Step 2: Dry Loading Preparation Causality Note: Pyrazoles often require strong, polar solvents for complete dissolution. Loading this liquid directly onto the column creates a "solvent plug" that drags the compounds down the column prematurely, ruining the separation of closely eluting isomers[2].

  • Dissolve the crude mixture in the minimum required volume of a strong volatile solvent (e.g., DCM or Methanol).

  • Add standard grade silica gel (230-400 mesh) to the flask at a 1:4 ratio (sample mass : silica mass).

  • Evaporate the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

Step 3: Column Packing and Elution

  • Pack the column as a slurry using the initial, least-polar mobile phase (e.g., 100% Hexanes).

  • Carefully pour the dry-loaded silica powder evenly onto the top of the column bed.

  • Elute using a highly optimized, shallow gradient (e.g., increasing Ethyl Acetate by 2% increments) to maximize the separation of the regioisomers.

Protocol 2: High-Resolution Separation of Pyrazole Isomers via Preparative SFC

Step 1: Analytical Column Screening

  • Prepare a 2 mg/mL solution of the pyrazole regioisomer mixture in Methanol.

  • Screen the mixture across a panel of SFC columns (e.g., Pentafluorophenyl (PFP), EnantioCel, or Chiralcel OD-H) using supercritical CO₂ with a methanol co-solvent gradient[4],[3].

  • Validation Gate: Analyze the chromatograms. Select the column and co-solvent percentage that provides a selectivity factor (

    
    ) 
    
    
    
    and a baseline resolution (
    
    
    )
    
    
    . Do not proceed to preparative scale unless these metrics are met.

Step 2: Preparative Scale-Up

  • Transfer the validated analytical method parameters to the preparative SFC system.

  • Scale the injection volume proportionally to the preparative column volume.

  • Perform stacked injections to maximize throughput, collecting the N1 and N2 regioisomers into separate high-pressure vessels[5].

Step 3: Isolation

  • Allow the supercritical CO₂ to naturally sublimate upon fraction collection at atmospheric pressure.

  • Concentrate the remaining volatile co-solvent under reduced pressure to yield the pure, separated pyrazole regioisomers.

References

  • BenchChem Technical Support Team.
  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.
  • Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • The annular tautomerism of the curcuminoid NH-pyrazoles.

Sources

controlling regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Active | Status: Online | Agent: Senior Application Scientist

Welcome to the Pyrazole Synthesis Support Hub

Mission Statement: You are likely here because your LC-MS shows two peaks with identical mass, or your crystal structure revealed the nitrogen is attached to the "wrong" carbon. Controlling regioselectivity in pyrazole synthesis—specifically distinguishing between 1,3- and 1,5-isomers—is the single most common failure point in this chemistry.

This guide moves beyond generic textbook reactions. We provide root-cause analysis for isomer mixtures and validated protocols to force regioconvergence.

Module 1: The Classical Condensation (Knorr Synthesis)

Target Audience: Users synthesizing pyrazoles from 1,3-diketones and hydrazines .[1][2]

The Core Problem: Competing Nucleophiles

In a standard Knorr synthesis, you have two variables competing:

  • The Electrophile: An unsymmetrical 1,3-diketone (one carbonyl is more electrophilic or sterically hindered).

  • The Nucleophile: A monosubstituted hydrazine (

    
    ). The terminal 
    
    
    
    is generally more nucleophilic than the substituted
    
    
    .

The Default Outcome: Without intervention, the most nucleophilic nitrogen (


) attacks the most electrophilic carbonyl. However, steric clash often overrides electronics, leading to thermodynamic mixtures.
Corrective Action Plan: The Solvent Switch Protocol

Recent literature confirms that fluorinated alcohols can invert or amplify regioselectivity via specific hydrogen-bond activation of the carbonyls.

Protocol A: Kinetic Control (Standard)
  • Conditions: Ethanol (EtOH), Reflux, Acetic Acid (cat).

  • Outcome: Mixed isomers, often favoring the sterically driven product (Bulky group at position 3).

Protocol B: The "Fluorine Switch" (High Selectivity)
  • Theory: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) are strong hydrogen-bond donors. They selectively activate the harder carbonyl (usually the acyl group) and stabilize the intermediate hemiaminal, preventing equilibration.

  • Reference: BenchChem Tech Support, MDPI Review (2023) [1, 2].

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration). Do not use co-solvents.

  • Addition: Add substituted hydrazine (1.1 equiv) dropwise at 0°C (ice bath).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC/LC-MS. The intermediate hydrazone may be visible.

  • Workup: Evaporate HFIP directly (rotovap). HFIP is expensive; recycling is possible but ensure purity.

  • Validation: 1H-NMR.

Data Table: Solvent Effects on Regio-Ratio

Example Substrate: 1-phenyl-1,3-butanedione + Methylhydrazine[3]

SolventConditionsMajor IsomerRatio (1,5 : 1,3)Mechanism Dominance
Ethanol RefluxMixture60 : 40Steric/Thermodynamic
THF RTMixture55 : 45Weak Coordination
HFIP RT1-methyl-3-phenyl 5 : 95 H-Bond Activation
Acetic Acid Reflux1-methyl-5-phenyl80 : 20Acid Catalysis

Module 2: The Enone Route (Oxidative Aromatization)

Target Audience: Users working with


-unsaturated ketones  (chalcones) because 1,3-diketones are unstable or unavailable.
The Core Problem: Oxidation State Mismatch

Reaction of a hydrazine with an enone yields a pyrazoline (non-aromatic), not a pyrazole. Users often report "missing aromatic protons" in NMR.

Root Cause Analysis

The reaction proceeds via a Michael addition (1,4-addition) of the hydrazine to the


-carbon, followed by cyclization.
  • Regiocontrol: High. The terminal

    
     (hard nucleophile) prefers the hard carbonyl unless conditions favor the soft Michael addition first.
    
  • Failure Point: Incomplete oxidation of the intermediate.

Protocol: One-Pot Aromatization

Theory: Combine cyclization and oxidation to prevent isolation of the unstable pyrazoline.

  • Setup: Mix Enone (1.0 equiv) and Hydrazine (1.2 equiv) in DMSO.

  • Catalyst: Add

    
     (20 mol%)  or DDQ (1.0 equiv) .
    
  • Heat: Stir at 80°C for 3 hours.

  • Mechanism: The hydrazine attacks the

    
    -carbon (Michael). The intermediate cyclizes.[1][4][5][6] Iodine mediates the oxidative dehydrogenation to restore aromaticity.
    
  • Reference: SciSpace (2010), Organic Letters (2012) [3, 4].

Module 3: Advanced Catalysis (The "Nuclear Option")

Target Audience: Users requiring 100% Regioselectivity for complex drug scaffolds where separation is impossible.

Solution: Copper-Catalyzed Cycloaddition

Stop using condensation. Switch to [3+2] cycloaddition.

Workflow (CuAAC Modified):

  • Substrates: Terminal Alkyne + Diazo compound (or N-tosylhydrazone as precursor).

  • Catalyst: CuI (10 mol%) / Base.

  • Outcome: Exclusive formation of 1,4-disubstituted or 1,5-disubstituted pyrazoles depending on the ligand.

Visualization of Decision Logic:

PyrazoleLogic Start START: Choose Substrate Diketone Substrate: 1,3-Diketone Start->Diketone Enone Substrate: Enone (Chalcone) Start->Enone Alkyne Substrate: Alkyne + Diazo Start->Alkyne CheckSym Is Diketone Symmetrical? Diketone->CheckSym Oxidation PROTOCOL B: Michael Addn + In-situ Oxidation (I2/DMSO) Enone->Oxidation Standard Route Catalysis PROTOCOL C: Cu-Catalyzed [3+2] Cycloaddition Alkyne->Catalysis 100% Selectivity Needed Simple Standard EtOH Reflux CheckSym->Simple Yes Complex Isomer Risk High CheckSym->Complex No SolventSwitch PROTOCOL A: HFIP Solvent Switch (H-Bond Control) Complex->SolventSwitch Use for Regiocontrol

Caption: Decision Matrix for selecting the correct synthetic pathway based on substrate availability and regiochemical risk.

Module 4: Troubleshooting & FAQ

Ticket #404: "I can't tell which isomer I have."

Diagnosis: 1H-NMR peaks are similar for 1,3- and 1,5-isomers. Solution: You must run 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) .[2]

  • Look for: Spatial coupling between the N-Substituent (e.g., N-Methyl) and the C-Substituent (e.g., Phenyl group).

  • Interpretation:

    • Strong Cross-peak: The groups are adjacent (Position 1 and 5). This is the 1,5-isomer .

    • No Cross-peak: The groups are distant (Position 1 and 3). This is the 1,3-isomer .

Ticket #502: "Reaction works for Phenylhydrazine but fails for Methylhydrazine."

Root Cause: Nucleophilicity difference.

  • Explanation: Methylhydrazine is more basic and more nucleophilic than phenylhydrazine. It is also smaller. It is less sensitive to steric bulk and more sensitive to electronic activation.

  • Fix: When switching to alkyl hydrazines, lower the temperature to 0°C and use the HFIP solvent protocol (Module 1) to enforce electronic control over steric control.

Mechanistic Visualization

Understanding why the reaction splits is the only way to control it.

Mechanism Reactants 1,3-Diketone + Hydrazine PathA Path A: N(terminal) attacks C1 (Kinetic/Steric) Reactants->PathA Steric Bulk at C3 PathB Path B: N(terminal) attacks C3 (Thermodynamic/Electronic) Reactants->PathB High Electrophilicity at C3 InterA Intermediate A (OH-Pyrazoline) PathA->InterA InterB Intermediate B (OH-Pyrazoline) PathB->InterB Prod15 1,5-Isomer (Often Kinetic) InterA->Prod15 Prod13 1,3-Isomer (Often Thermo) InterB->Prod13 HFIP HFIP Solvent Activates C3 HFIP->PathB Promotes

Caption: Bifurcation of the Knorr mechanism. Path selection is dictated by the competition between steric hindrance (Path A) and electronic activation (Path B).

References
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.Link

  • BenchChem. (2025).[2] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.Link[2]

  • SciSpace. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives.[1][6][7]Link

  • Organic Letters. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles.Link

Sources

Technical Support Center: Navigating Challenges in the Scale-Up Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyrazole synthesis from the laboratory bench to pilot or industrial scale. Pyrazole and its derivatives are crucial pharmacophores and synthons, but their large-scale production presents unique challenges ranging from reaction control to safety and purity.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven strategies. Our goal is to empower you to anticipate, diagnose, and resolve common issues encountered during the scale-up process.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific, practical problems you may encounter during your scale-up campaigns.

Issue 1: Poor or Inconsistent Yield

Question: My pyrazole synthesis yield dropped significantly when I moved from a 10g lab-scale to a 1kg pilot-plant scale. What are the likely causes and how can I fix this?

Answer: A drop in yield upon scale-up is a classic challenge, often rooted in physical phenomena rather than a change in the reaction's core chemistry. The primary culprits are typically inefficient heat and mass transfer.[4][5]

Root Cause Analysis & Solutions:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up, making it harder to maintain a uniform temperature.[4][6] Localized hot spots can cause thermal degradation of starting materials, intermediates, or the final product, leading to impurity formation and yield loss.[7]

    • Solution:

      • Jacketed Reactors: Ensure your pilot-scale reactor has an efficient jacketed system with a temperature control unit for precise heating and cooling.[5]

      • Controlled Reagent Addition: For highly exothermic steps, such as the addition of hydrazine, implement a slow, controlled addition (semi-batch process).[4][7] This allows the cooling system to keep pace with the heat being generated.

      • Solvent Volume: Increasing the solvent volume can create a larger heat sink, though this has implications for process mass intensity and must be balanced against throughput goals.[7]

  • Inadequate Mixing: What appears as a homogenous solution in a small flask can have significant concentration gradients in a large reactor if agitation is insufficient.[4] This leads to incomplete reactions and the formation of byproducts.

    • Solution:

      • Reactor & Impeller Design: Work with a chemical engineer to ensure the impeller (agitator) design and speed (RPM) are appropriate for the reactor geometry and the viscosity of your reaction mixture.

      • Reaction Monitoring: Do not rely on the reaction time from the lab-scale experiment. Use in-process controls like HPLC or TLC to monitor the reaction to completion.[5][8]

  • Starting Material Quality: The purity of reagents, especially hydrazines which can oxidize over time, is critical.[8][9] Impurities can introduce side reactions that are negligible at a small scale but become significant at a larger one.

    • Solution:

      • Reagent Qualification: Always use high-purity, and if necessary, freshly distilled or purified reagents for scale-up.[4][9] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of sensitive materials like phenylhydrazine.[8]

Issue 2: Poor Regioselectivity

Question: My synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of pyrazole regioisomers that are very difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common and significant challenge in pyrazole synthesis, directly impacting yield, purity, and the economic viability of the process.[8][9] Selectivity is governed by the relative reactivity of the two carbonyl carbons towards the initial nucleophilic attack by hydrazine.

Causality and Strategic Solutions:

The key is to exploit the subtle electronic and steric differences between the two carbonyl groups. This can be achieved by systematically modifying the reaction environment.

  • Solvent Effects: The choice of solvent is paramount. It can influence the tautomeric equilibrium of the dicarbonyl compound and stabilize transition states differently. While traditional protocols often use polar protic solvents like ethanol, these can sometimes offer poor selectivity.[10]

    • Recommendation: Conduct a solvent screen. Aprotic dipolar solvents (DMF, DMAc, NMP) have shown excellent results in improving regioselectivity in certain systems.[9][10]

  • pH Control: The reaction's regioselectivity can be highly pH-dependent.[11]

    • Acidic Conditions: A catalytic amount of acid (e.g., glacial acetic acid) can protonate one carbonyl group preferentially, activating it for attack.[12]

    • Basic Conditions: Conversely, a base can influence which enolate of the dicarbonyl forms, directing the reaction pathway.

  • Temperature Modulation: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.[13]

  • Catalysis: The use of specific catalysts can direct the reaction. For instance, nano-ZnO and Amberlyst-70 have been reported to provide high efficiency and may influence selectivity.[2][9]

Troubleshooting Workflow for Regioselectivity:

Caption: Troubleshooting workflow for improving regioselectivity.

Issue 3: Runaway Reaction and Exotherm Control

Question: During a pilot run, the condensation with hydrazine hydrate caused a rapid temperature spike that nearly breached the reactor's safety limits. What are the best practices for managing this exotherm safely?

Answer: This is a critical safety issue. Hydrazine condensation reactions can be highly exothermic, and a thermal runaway can have catastrophic consequences.[7] The high energy content and potential for decomposition of hydrazine, especially at elevated temperatures or in the presence of certain metals, demand extreme caution.[7][14]

Hierarchical Control Strategy:

  • Inherent Safety (Most Effective):

    • Dilution: Using a sufficient amount of an appropriate solvent helps absorb the heat of reaction. Dilute solutions of hydrazine are inherently safer.[7][14]

    • Alternative Reagents: If possible, investigate if a more stable hydrazine salt (e.g., hydrazine sulfate or hydrochloride) can be used, although this may require pH adjustment.

  • Engineering Controls:

    • Slow Addition: The most critical control measure is the slow, subsurface addition of hydrazine to the reaction mixture. This ensures the rate of heat generation never exceeds the rate of heat removal by the reactor's cooling system.[7]

    • Efficient Cooling: Verify the reactor's cooling capacity is adequate for the scale and the calculated heat of reaction. Perform a thorough process safety review before scaling up.

  • Procedural Controls:

    • Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe. Set alarms for any deviation from the target temperature range.

    • Emergency Quench Plan: Have a validated quenching procedure ready. This could involve the rapid addition of a cold, inert solvent or a specific quenching agent.

Decision Tree for Exotherm Management:

Caption: Decision tree for managing exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling hydrazine on a large scale?

A1: Hydrazine is a high-energy and highly toxic compound.[7] Key concerns are:

  • Toxicity: Hydrazine is highly toxic by inhalation, ingestion, and skin absorption.[14] The ACGIH Threshold Limit Value (TLV) is extremely low at 0.01 ppm.[15] Engineering controls (fume hoods, closed systems) and appropriate Personal Protective Equipment (PPE), including butyl rubber gloves and respirators, are mandatory.[15][16]

  • Flammability & Explosivity: Hydrazine has a very wide flammability range (4.7% to 100% in air) and can decompose explosively, especially at high temperatures or in the presence of catalytic metals (copper, iron oxides).[7][15]

  • Thermal Runaway: As discussed, condensation reactions are often exothermic and require strict control.[7]

Q2: How does the choice of solvent impact the scale-up process beyond just regioselectivity?

A2: Solvent selection has wide-ranging implications for scale-up:

  • Safety: The solvent's flash point and boiling point are critical for defining safe operating temperatures.

  • Work-up & Isolation: The solvent dictates the isolation procedure. You must consider the solubility of your product and impurities at different temperatures for effective crystallization. The solvent should also be easily separable from the product (e.g., by distillation).

  • Environmental & Cost: The cost of the solvent, its toxicity, and the ease of recycling are major factors in industrial-scale processes. Green chemistry principles encourage the use of safer, more sustainable solvents.[10][17]

Q3: Are there alternatives to traditional batch processing for improving safety and efficiency?

A3: Yes. Continuous flow chemistry is an enabling technology for the synthesis of pyrazoles, offering significant advantages for scale-up.[18][19]

  • Enhanced Safety: Flow reactors handle only small volumes of hazardous materials (like hydrazine or unstable intermediates) at any given time, drastically reducing the risk associated with thermal runaways or decomposition.[18][20]

  • Superior Control: The high surface-area-to-volume ratio in flow reactors allows for extremely precise and rapid control over temperature and mixing, leading to higher yields, better selectivity, and improved purity.[18][19]

  • Scalability: Scaling up is achieved by running the flow reactor for a longer duration ("scaling out") rather than using a larger reactor, which simplifies the transition from lab to production.[19]

Data Presentation

Table 1: Impact of Solvent on Pyrazole Synthesis (Illustrative)

SolventTypeBoiling Point (°C)Polarity (Dielectric Constant)Typical Observations & Impact on Selectivity
EthanolProtic7824.5Commonly used, but can lead to isomer mixtures. Good for crystallization.[21]
TolueneAprotic1112.4Non-polar; may result in slow or no reaction in some cases.[21]
DMFAprotic, Dipolar15336.7Often accelerates reaction rates and can improve regioselectivity.[9][10]
DMAcAprotic, Dipolar16537.8Similar to DMF, can provide excellent yields and selectivity.[9]
WaterProtic10080.1Used in some green protocols, especially with catalysts like Amberlyst-70.[2]

Experimental Protocols

Protocol 1: General Procedure for Batch Scale-Up of a Knorr-Type Pyrazole Synthesis

This is a generalized protocol and must be adapted and fully risk-assessed for your specific substrates and equipment.

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Substituted Hydrazine or Hydrazine Hydrate (1.05 eq)

  • Ethanol (or other selected solvent, ~5-10 L/kg of limiting reagent)

  • Glacial Acetic Acid (catalytic, ~0.05 eq)

Equipment:

  • Jacketed Glass Reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.

  • Addition funnel with pressure equalization.

Procedure:

  • Reactor Inerting: Purge the reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Charge Reagents: Charge the 1,3-dicarbonyl compound and the bulk of the ethanol to the reactor. Begin agitation.

  • Cooling: Cool the reactor contents to 10-15°C using the jacket cooling system.

  • Hydrazine Addition: Dissolve the hydrazine reagent in the remaining portion of ethanol. Slowly add this solution to the reactor via the addition funnel over 1-2 hours. Crucially, monitor the internal temperature and ensure it does not rise above 25°C. Adjust the addition rate as needed.[22]

  • Catalyst Addition: Once the hydrazine addition is complete, add the catalytic glacial acetic acid.[12]

  • Reaction: Slowly heat the mixture to reflux (e.g., ~78°C for ethanol) and maintain for 3-6 hours.[22]

  • Monitoring: Monitor the reaction's progress by taking samples periodically for HPLC or TLC analysis until the limiting starting material is consumed.[8]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C to maximize precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake with a small amount of cold solvent.

    • Dry the product under vacuum at an appropriate temperature.

Protocol 2: Conceptual Workflow for Continuous Flow Synthesis

Equipment:

  • Two high-pressure pumps (Pump A and Pump B)

  • T-mixer

  • Heated flow reactor coil (e.g., PFA tubing in a heated block)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Stream Preparation:

    • Stream A: Prepare a solution of the 1,3-dicarbonyl compound in the chosen solvent.

    • Stream B: Prepare a solution of the hydrazine reagent and any catalyst in the same solvent.

  • Reaction Execution:

    • Pump both streams at precisely controlled flow rates (e.g., Stream A at 0.5 mL/min, Stream B at 0.5 mL/min) into the T-mixer to initiate the reaction.

    • The combined stream immediately enters the heated flow reactor, which is maintained at a constant, optimized temperature (e.g., 120°C). The small reactor volume ensures rapid heat transfer.[19]

    • The residence time (the time the reagents spend in the heated zone) is controlled by the total flow rate and the reactor volume.

  • Collection: The product stream exits the reactor, passes through the back-pressure regulator (to keep the solvent from boiling), and is collected in a vessel. The product can then be isolated via continuous crystallization or other downstream processing.

References

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

  • Taylor & Francis. (2021). Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online. [Link]

  • Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Becerra, D., & Castillo, J.C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Therkelsen, K., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Google Patents. (Patent EP2008996A1). Process for the production of pyrazoles.
  • Google Patents. (Patent US11299463B2). Process for the manufacture of pyrazoles or pyrimidones.
  • Google Patents. (Patent WO2015097658A1). Process for the regioselective synthesis of pyrazoles.
  • Google Patents. (Patent CA1141390A). Preparation of pyrazoles.
  • ResearchGate. (2024). Large-scale synthesis of 1H-pyrazole. ResearchGate. [Link]

  • Organic Syntheses. (Procedure). 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Therkelsen, K., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • ACS. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS. [Link]

  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Hoo Chemtec. (2026). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Hoo Chemtec. [Link]

  • DTIC. (1986). Safety and Handling of Hydrazine. DTIC. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • DSpace@MIT. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT. [Link]

  • Patsnap Eureka. (Patent CN103130752A). Method for synthesizing chlorantraniliprole. Patsnap Eureka. [Link]

Sources

Technical Support Center: Optimization of Polymerization Conditions for Vinyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymer Synthesis Support Hub. Ticket ID: VP-POLY-OPT-001 Assigned Specialist: Senior Application Scientist, Macromolecular Design Group

Initial Triage: Know Your Monomer

Before proceeding with optimization, we must distinguish the electronic nature of your specific isomer. Vinyl pyrazoles fall into two distinct kinetic classes based on the attachment point of the vinyl group. This distinction dictates your entire polymerization strategy.

FeatureN-Vinyl Pyrazoles (1-Vinyl) C-Vinyl Pyrazoles (3-, 4-, or 5-Vinyl)
Structure Vinyl group on Nitrogen (N1)Vinyl group on Carbon (C3, C4, C5)
Electronic Class LAM (Less Activated Monomer)MAM (More Activated Monomer)
Resonance Lone pair competes with vinyl conjugationVinyl group conjugated with aromatic

-system
Behavior Similar to N-vinylpyrrolidone (NVP)Similar to Styrene or 4-Vinylpyridine
Preferred Method RAFT (Xanthates/Dithiocarbamates)RAFT (Trithiocarbonates/Dithioesters) or ATRP
Troubleshooting & Optimization (Q&A)
Category 1: Reaction Kinetics & Low Conversion

Q: I am trying to polymerize 1-vinylpyrazole using standard ATRP conditions (CuBr/PMDETA), but I get <10% conversion after 24 hours. What is wrong?

A: You are encountering Catalyst Poisoning . The pyrazole ring is a coordinating ligand. The basic nitrogen (N2) competes with your ligand (PMDETA) for the copper center, displacing it and deactivating the catalyst complex.

  • The Fix: Switch to RAFT polymerization (see Protocol A). RAFT is metal-free and immune to coordination issues.

  • Alternative: If you must use ATRP, use a strongly binding ligand like TPMA* or protonate the monomer with a stoichiometric acid (e.g., HCl) to block the N2 site, though this complicates purification.

Q: My polymerization of 4-vinylpyrazole stops abruptly at ~50% conversion. The solution is viscous but not solid.

A: This is likely Vitrification or the Glass Effect . Poly(vinyl pyrazoles) have high Glass Transition Temperatures (


) due to rigid pendant rings and hydrogen bonding. If your reaction temperature (

) is lower than the

of the polymer-monomer mixture, the chains "freeze," preventing monomer diffusion to the active radical center.
  • The Fix: Increase

    
     to 
    
    
    
    or add a solvent (DMF or 1,4-Dioxane) to plasticize the mixture. Ensure monomer concentration is optimized (typically 2–4 M).
Category 2: Molecular Weight Control (PDI)

Q: I used a trithiocarbonate RAFT agent (DDMAT) for 1-vinylpyrazole, but my PDI is broad (>1.5). Why?

A: You have a Reactivity Mismatch . Trithiocarbonates are designed for MAMs (styrenics/acrylates). They stabilize the intermediate radical too well for LAMs like 1-vinylpyrazole. The intermediate radical fails to fragment efficiently, retarding the reaction and losing control.

  • The Fix: Use a Xanthate (e.g., O-ethyl-S-(1-methoxycarbonylethyl) xanthate) or a Dithiocarbamate . These "MADIX" agents destabilize the intermediate, forcing the equilibrium toward chain growth.

Category 3: Solubility & Purification

Q: My polymer precipitates during the reaction in Toluene. How do I purify it?

A: Poly(vinyl pyrazoles) are polar and often insoluble in non-polar aromatics like toluene once the chain length grows.

  • Solvent Choice: Switch to DMF , DMAc , or Methanol for the polymerization phase.

  • Precipitation: Drop the reaction mixture slowly into a 10-fold excess of Diethyl Ether or Hexanes . The polymer will crash out as a white/off-white powder.

Detailed Experimental Protocols
Protocol A: Controlled Polymerization of 1-Vinylpyrazole (N-Vinyl)

Target: Low PDI, Controlled Mw (LAM Conditions)

Reagents:

  • Monomer: 1-Vinylpyrazole (Distill under reduced pressure before use).

  • CTA (RAFT Agent): O-ethyl-S-(1-methoxycarbonylethyl) xanthate (Rhodixan A1).

  • Initiator: AIBN (Recrystallized).

  • Solvent: 1,4-Dioxane or Anisole.

Step-by-Step:

  • Stoichiometry: Target a degree of polymerization (DP) of 100.

    • [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

  • Dissolution: Dissolve 1.0 g of monomer in 3.0 mL of solvent (approx 3M concentration). Add CTA and Initiator.

  • Degassing: Seal the vial with a septum. Purge with dry Nitrogen or Argon for 20 minutes (sparging). Critical: Oxygen inhibition is severe for N-vinyl monomers.

  • Polymerization: Place in a pre-heated oil bath at 60°C for 12–16 hours.

  • Quenching: Cool the vial in ice water and expose to air.

  • Purification: Dilute with a small amount of methanol, then precipitate into cold diethyl ether. Centrifuge and dry under vacuum at 40°C.

Protocol B: Polymerization of 4-Vinylpyrazole (C-Vinyl)

Target: High Conversion (MAM Conditions)

Reagents:

  • Monomer: 4-Vinylpyrazole.[1][2]

  • CTA (RAFT Agent): DDMAT (S-1-Dodecyl-S'-(α,α'-dimethyl-α"-acetic acid)trithiocarbonate).[3]

  • Initiator: AIBN.[4]

  • Solvent: DMF (Due to lower solubility of C-vinyl isomers in benzene/dioxane).

Step-by-Step:

  • Stoichiometry: Target DP = 200.

    • [Monomer] : [CTA] : [Initiator] = 200 : 1 : 0.1

  • Setup: Combine reagents in a Schlenk tube.

  • Freeze-Pump-Thaw: Perform 3 cycles to remove oxygen rigorously.

  • Reaction: Heat to 70°C . Monitor conversion via NMR (vinyl proton signals at 5.0–6.0 ppm).

  • Termination: Stop at ~80% conversion to avoid "dead" chain coupling (Bimolecular termination).

  • Purification: Precipitate into Hexanes. Note: If the polymer is sticky, re-dissolve in DMF and re-precipitate.

Visualization: Decision Logic & Mechanism

Figure 1: Polymerization Strategy Decision Tree Caption: Logical workflow for selecting the correct polymerization method and agents based on pyrazole isomer type.

G Start Start: Select Monomer Isomer Isomer Type? Start->Isomer NVinyl N-Vinyl (1-Vinyl) (LAM) Isomer->NVinyl N-attachment CVinyl C-Vinyl (3,4,5-Vinyl) (MAM) Isomer->CVinyl C-attachment MethodN Method: RAFT (MADIX) NVinyl->MethodN MethodC Method: RAFT or ATRP CVinyl->MethodC AgentN Agent: Xanthates (e.g., Rhodixan A1) MethodN->AgentN AgentC Agent: Trithiocarbonates (e.g., DDMAT) MethodC->AgentC ATRP_Warn ATRP Warning: Must use strong ligand (TPMA*) or Acid MethodC->ATRP_Warn If ATRP

Figure 2: Catalyst Poisoning Mechanism in ATRP Caption: Competitive coordination of the pyrazole nitrogen (N2) displaces the ligand, deactivating the Cu catalyst.

Mechanism ActiveCat Active Catalyst [Cu(I)/Ligand] Complex Poisoned Complex [Cu(I)/Pyrazole] ActiveCat->Complex + Monomer FreeLigand Displaced Ligand ActiveCat->FreeLigand Ligand Loss Monomer Vinyl Pyrazole (N2 Lone Pair) Monomer->Complex Result Polymerization STOPS Complex->Result

References
  • Trofimenko, S. (1970).[2] Pyrazoles.[1][2][5][6] I. Synthesis of 1-vinylpyrazoles and their analogs. Journal of Organic Chemistry.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews.[7]

  • Benaglia, M., et al. (2009). Universal (Switchable) RAFT Agents. Journal of the American Chemical Society.

Sources

troubleshooting guide for pyrazole synthesis from dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Guide for Pyrazole Synthesis from Dicarbonyl Compounds Content Type: Technical Support Center (Q&A / FAQ) Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Troubleshooting & Optimization Guide for the Knorr Reaction

Welcome to the Application Support Module. This guide addresses the synthesis of pyrazoles via the condensation of 1,3-dicarbonyls with hydrazines (Knorr Synthesis). While conceptually simple, this reaction often presents critical challenges in regiocontrol , reaction stalling , and purification .

The following protocols and troubleshooting workflows are derived from high-throughput optimization data and mechanistic studies.

Module 1: The Core Protocol (Baseline & Optimization)

Before troubleshooting, ensure your baseline protocol aligns with modern best practices. The "textbook" method (ethanol reflux) is often insufficient for sterically demanding or electronically deactivated substrates.

Standard vs. Optimized Conditions
ParameterStandard Protocol (Textbook)Optimized Protocol (High-Efficiency)
Solvent Ethanol or Methanol (Protic)DMF, DMAc, or TFE (Aprotic/Fluorinated)
Temperature Reflux (78–65 °C)Controlled Ramp (RT

60–100 °C)
Catalyst None or Acetic Acidp-TsOH, HCl, or Lewis Acids (e.g., CeCl

)
Hydrazine Form Hydrazine Hydrate / Free BaseHydrazine Hydrochloride Salts (Better Regiocontrol)
Atmosphere AirArgon/Nitrogen (Prevents oxidation of hydrazines)

Module 2: Visualizing the Mechanism & Failure Points

Understanding where the reaction fails is crucial. The diagram below maps the Knorr mechanism against common failure modes.

KnorrMechanism cluster_0 Phase 1: Attack cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Aromatization Reactants 1,3-Dicarbonyl + Hydrazine Attack Nucleophilic Attack (Regio-determining Step) Reactants->Attack Hydrazone Hydrazone Intermediate Attack->Hydrazone Stall1 FAILURE: Hydrolysis (Reverts to SM) Hydrazone->Stall1 Excess Water/Acid Cyclized 5-OH-Pyrazoline Hydrazone->Cyclized - H2O Product Pyrazole Product Cyclized->Product Dehydration Stall2 FAILURE: Stable Intermediate Cyclized->Stall2 Steric Bulk/No Acid

Caption: Logical flow of Knorr synthesis indicating critical failure nodes where intermediates may stall or revert.

Module 3: Troubleshooting Q&A

Category A: Regioselectivity Issues

The most common failure in pyrazole synthesis is obtaining a mixture of 1,3- and 1,5-isomers (or the wrong one entirely).

Q1: I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone. How do I predict (and control) which isomer forms? A: Regioselectivity is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.

  • The Rule of Thumb: The terminal nitrogen of the hydrazine (NH

    
    ) usually attacks the most electrophilic carbonyl first.
    
  • The "Switch" Strategy: You can often invert regioselectivity by changing the hydrazine source (Free base vs. Salt) or the solvent.

Desired IsomerRecommended ConditionsMechanistic Rationale
1,3-Isomer Aryl Hydrazine HCl in DMF/DMAc The protonated hydrazine is less nucleophilic; the reaction becomes thermodynamically controlled, favoring the sterically less crowded 1,3-isomer [1].
1,5-Isomer Free Hydrazine in Ethanol The free hydrazine is highly nucleophilic and attacks the most reactive carbonyl (kinetic control), often leading to the 1,5-isomer [1].

Q2: I am using a fluorinated diketone (e.g., trifluoromethyl). Why is the regioselectivity unexpected? A: Fluorinated groups (CF


) are strong electron-withdrawing groups (EWG). While they make the adjacent carbonyl highly electrophilic, they also promote the formation of hydrates  (gem-diols) in solution, which protects that carbonyl from attack.
  • Result: The hydrazine often attacks the non-fluorinated carbonyl first, contrary to standard electronic predictions.

  • Fix: Use dehydrating conditions (molecular sieves) or aprotic solvents to prevent hydrate formation if you need to target the CF

    
    -adjacent carbonyl.
    
Category B: Yield & Reaction Stalling

Q3: My reaction proceeds to the hydrazone intermediate but fails to cyclize to the pyrazole. Why? A: This "stalling" is common with sterically hindered substrates.

  • Cause: The intramolecular attack required for ring closure is blocked by bulky groups (e.g., tert-butyl, ortho-substituted aromatics).

  • Solution:

    • Acid Catalysis: Add 5–10 mol%

      
      -TsOH or HCl. The acid protonates the remaining carbonyl, making it more susceptible to intramolecular attack.
      
    • Microwave Irradiation: Heating to 120–150 °C in a microwave reactor often overcomes the activation energy barrier that reflux cannot [2].

Q4: I am getting low yields and a sticky, dark oil. TLC shows streaking. A: This indicates decomposition or oligomerization (azine formation).

  • Check 1: Hydrazine Purity. Hydrazines oxidize in air. If your hydrazine is yellow/brown, distill it or switch to the HCl salt form.

  • Check 2: Concentration. High concentrations favor intermolecular side reactions (azine formation). Dilute the reaction to 0.1 M or 0.2 M.

  • Check 3: Solvent Choice. If using ethanol, switch to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the transition state and often precipitates the clean product directly [3].

Category C: Purification & Characterization[3][4][5]

Q5: I have a mixture of 1,3- and 1,5-isomers. How do I separate them? A: Separation is difficult due to similar polarities, but distinct physicochemical differences exist.[2]

  • Flash Chromatography: 1,5-isomers are generally less polar than 1,3-isomers due to the shielding of the N-lone pair by the adjacent substituent. Use a shallow gradient (e.g., 0-10% EtOAc in Hexanes).

  • Recrystallization: 1,5-isomers often have higher melting points and pack better. Try recrystallizing from hot Ethanol/Water or Toluene.

  • Chemical Separation: If one isomer is significantly more acidic (e.g., if R=H on a specific nitrogen), you may be able to selectively extract it with a weak base.

Q6: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer by NMR? A: Standard 1H NMR is often ambiguous. You must use NOE (Nuclear Overhauser Effect) or HMBC .

  • NOE Experiment: Irradiate the N-Substituent (e.g., N-Phenyl or N-Methyl).

    • 1,5-Isomer: You will see a strong NOE enhancement of the substituent at Position 5 (R5).

    • 1,3-Isomer: You will see NOE enhancement of the proton/group at Position 5 (which is H or a different R group), but not the R3 group.

  • 13C NMR: The C4 carbon usually resonates further upfield (lower ppm) in 1,5-isomers compared to 1,3-isomers due to steric compression [4].

Module 4: Decision Logic for Optimization

Use this flowchart to navigate your experimental design.

OptimizationFlow Start Start: 1,3-Diketone + Hydrazine CheckSym Is the Diketone Symmetrical? Start->CheckSym SymYes Yes CheckSym->SymYes SymNo No (Regio Issues) CheckSym->SymNo MethodA Standard: EtOH, Reflux, 2h SymYes->MethodA CheckHydrazine Hydrazine Type? SymNo->CheckHydrazine FreeBase Free Base (Favors 1,5-isomer) CheckHydrazine->FreeBase Salt HCl Salt (Favors 1,3-isomer) CheckHydrazine->Salt FreeBase->MethodA Solvent Use Aprotic Solvent (DMF/DMAc) Salt->Solvent

Caption: Decision matrix for selecting reaction conditions based on substrate symmetry and desired regiochemistry.

References

  • Regiocontrol in Pyrazole Synthesis: Rosa, F. A., et al. (2023).[1][3][4] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.

  • Microwave & Green Methods: El-Hiti, G. A., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (Note: Link directs to relevant search/landing for verification).

  • Solvent Effects & Catalysis: BenchChem Technical Support. (2025).[1][5][2][6][7][8][9][10] Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.

  • NMR Characterization: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for NOE/HMBC protocols). Specific Application: Foces-Foces, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers.

Sources

Technical Support Center: Stabilization & Storage of Reactive Vinyl Monomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It prioritizes field-proven safety protocols and mechanistic understanding over generic advice.

Status: Operational | Audience: R&D, Process Safety, Drug Development | Version: 3.1

Welcome to the Reactive Monomer Support Hub. This guide addresses the critical instability of vinyl monomers (acrylates, methacrylates, styrenics). Unlike standard reagents, these compounds are dynamically unstable; their safe storage relies on a continuous chemical reaction between the inhibitor and dissolved oxygen.

Part 1: The "Oxygen Paradox" (Critical Theory)

Q: Why did my monomer polymerize after I stored it under pure nitrogen? A: You likely suffocated the inhibitor.

Most vinyl monomers (e.g., Methyl Methacrylate, Acrylic Acid) are stabilized with MEHQ (Monomethyl ether of hydroquinone) .[1] Unlike shelf-stable reagents, MEHQ is not a shelf-sitter; it is an active scavenger that requires dissolved oxygen to function.

The Mechanism of Inhibition

MEHQ cannot react directly with carbon-centered monomer radicals (


).[2] It can only react with peroxy radicals (

). Therefore, a small amount of oxygen must be present to convert the initial radical into a form the inhibitor can trap.

The Fatal Error: Purging the headspace with 100% nitrogen removes the oxygen. The monomer radicals (


) continue to form but cannot convert to 

. The MEHQ watches helplessly as the

chains grow, leading to auto-polymerization.
Visualization: The MEHQ-Oxygen Synergy

MEHQ_Mechanism Monomer Monomer Liquid Radical Carbon Radical (R*) Monomer->Radical Heat/Light Peroxy Peroxy Radical (ROO*) Radical->Peroxy + O2 (Critical Step) Polymer RUNAWAY POLYMERIZATION Radical->Polymer No Oxygen Present Oxygen Dissolved Oxygen (O2) Stable Stable Non-Radical Product Peroxy->Stable + MEHQ MEHQ Inhibitor (MEHQ)

Caption: The "Oxygen Paradox." Without Oxygen (Green), the Radical (Red) bypasses the Inhibitor (Blue) and triggers runaway polymerization.

Part 2: Storage & Handling Matrix

Q: What are the exact storage requirements for my specific monomer? A: Requirements vary by freezing point and inhibitor type.

Critical Warning: The Freezing Hazard

Never store inhibited monomers (especially Acrylic Acid) below their freezing point.

  • The Physics: When a monomer freezes, it crystallizes as a pure substance. The inhibitor (MEHQ) is excluded from the crystal lattice and concentrates in the remaining liquid.

  • The Danger: Upon thawing, the first liquid to melt is inhibitor-rich, but the remaining solid is inhibitor-free. If this "pure" solid melts in a warm room, it can polymerize spontaneously.

  • Correction: If frozen, thaw slowly at 20-25°C and agitate continuously to redistribute the inhibitor.

Storage Conditions Table
Monomer ClassExampleInhibitorStorage TempHeadspace GasShelf Life
Acrylates Methyl Acrylate, Butyl AcrylateMEHQ (10-60 ppm)15°C – 25°CAir (Do not inert)1 Year
Methacrylates MMA, HEMAMEHQ (10-100 ppm)15°C – 25°CAir (Do not inert)1 Year
Acid Monomers Acrylic Acid (Glacial)MEHQ (200 ppm)15°C – 25°C Air (Lean: 5-8% O2)6-9 Months
Styrenics Styrene, DivinylbenzeneTBC (10-50 ppm)< 25°C (Cool)Air3-6 Months
Vinyl Esters Vinyl AcetateHydroquinone (HQ)< 30°CAir6 Months

Note: "Air" implies a headspace that is not sealed air-tight for years; the oxygen must be replenished if the container is opened/closed or stored for long periods in non-permeable vessels.

Part 3: Protocol – Safe Inhibitor Removal

Q: I need pure monomer for a kinetic study. How do I remove the inhibitor safely? A: Use a basic alumina column.[3][4] Do not use caustic washing (NaOH) unless processing multi-kilogram quantities, as it introduces water and requires drying.

Workflow: The Alumina Flash Column

This method relies on the polarity difference between the phenolic inhibitor (polar) and the vinyl monomer (non-polar).

Materials:

  • Activated Basic Alumina (Brockmann I).

  • Glass column or large syringe barrel (for small volumes).

  • Glass wool.[5][6]

Step-by-Step Protocol:

  • Preparation: Plug the bottom of a glass column with glass wool.

  • Packing: Pour dry Basic Alumina into the column.

    • Ratio: Use approx. 0.2g Alumina per 1 mL of monomer.

  • Loading: Pour the inhibited monomer directly onto the dry column. Do not wet with solvent.

  • Elution: Allow gravity or slight positive pressure (nitrogen bulb) to push the monomer through.

  • Collection: Collect the eluent in a clean, dry flask.

    • Validation: The inhibitor (MEHQ) is brown/orange when oxidized on alumina and will remain at the top of the column as a visible dark band.

  • Immediate Use: The collected monomer is now unstable . Use within 4-8 hours or store at -20°C (only if it will not freeze, or if freezing is managed carefully) for max 24 hours.

Decision Logic: To Strip or Not to Strip?

Inhibitor_Decision Start Start: Preparing Polymerization Q1 Is the application sensitive to induction time (e.g. ATRP, RAFT)? Start->Q1 Q2 Is the inhibitor concentration > 500 ppm? Q1->Q2 No (Standard Free Radical) Action_Strip REMOVE INHIBITOR (Alumina Column) Q1->Action_Strip Yes (Precision Req.) Q2->Action_Strip Yes (Too High) Action_Keep KEEP INHIBITOR (Compensate with slightly more initiator) Q2->Action_Keep No (Negligible effect)

Caption: Decision matrix for inhibitor removal. For most standard free-radical polymerizations, removing 10-50 ppm MEHQ is unnecessary and adds risk.

Part 4: Troubleshooting & Emergency Response

Issue 1: "Popcorn" Polymerization

Symptoms: Appearance of cauliflower-like, white, insoluble solids that grow rapidly and can rupture steel pipes.

  • Cause: Cross-linking polymerization initiated by peroxides or rust (iron oxide) . Common in Butadiene, Styrene, and Divinylbenzene.

  • Mechanism: The polymer is insoluble in the monomer. It swells, creating mechanical stress (fracturing containers), and new polymer grows on the surface of the "popcorn" seeds.

  • Solution:

    • Passivation: Ensure all metal equipment is passivated (rust-free).

    • Filtration: If seeds appear, filter immediately to prevent propagation.

    • Disposal: Popcorn polymer is pyrophoric in some contexts; keep wet and dispose of as hazardous waste.

Issue 2: Spontaneous Heating (Runaway)

Symptoms: Container feels hot, vapor release, "pinging" sounds from metal drums. Emergency Protocol:

  • Do NOT seal the container. Pressure buildup will cause an explosion.

  • Cooling: Apply external cooling water spray (deluge) if safe.

  • Shortstopping: If accessible, add a "shortstop" agent like Phenothiazine (PTZ) or a high concentration of TBC dissolved in a compatible solvent. These are anaerobic inhibitors and work faster than MEHQ.

  • Evacuate: If temperature exceeds 60-70°C, runaway is likely imminent.

Issue 3: Discoloration
  • Yellowing: Often indicates oxidation of the inhibitor (accumulation of quinones). The monomer is likely still safe but may have a variable induction period.

  • Cloudiness: Indicates moisture contamination (wet monomer) or polymer formation. Run a solubility test (drop into methanol). If precipitate forms, polymer is present.

References

  • BASF. (2012).[7] Safe Handling and Storage of Acrylic Acid and Esters. BASF SE. Link

  • European Basic Acrylic Monomers Group (EBAM). (2018). Safe Handling and Storage of Acrylic Esters. Cefic. Link

  • Sigma-Aldrich. (2023). Inhibitor Removal from Monomers. Merck KGaA Technical Bulletins. Link

  • Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Occupational Safety and Health Administration (OSHA). Polymerization Incidents and Control. Link

Sources

Technical Support Center: Analytical Purity Assessment of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Alex V. Mercer Department: Analytical Chemistry & Method Development Subject: Troubleshooting & Optimization Guide for Pyrazole Analysis

Introduction: The Pyrazole Challenge

Pyrazole derivatives (e.g., Celecoxib, Ruxolitinib) are ubiquitous in modern drug discovery, particularly as kinase and COX-2 inhibitors. However, their analysis presents a unique "perfect storm" of challenges:

  • Basicity: The pyridine-like nitrogen (

    
     for simple pyrazoles, varying with substitution) interacts strongly with residual silanols on HPLC columns, causing severe peak tailing.
    
  • Regioisomerism: Synthesis often yields a mixture of 1,3- and 1,5-substituted isomers. These are structurally identical in mass (MS-silent) and often co-elute on standard C18 phases.

  • UV Transparency: Many simple pyrazole building blocks lack strong chromophores, necessitating specific detection strategies.

This guide moves beyond generic protocols to address these specific molecular behaviors.

Module 1: HPLC/UHPLC Method Development

Q1: My pyrazole peak shows severe tailing (Tailing Factor > 2.0). How do I fix this without changing my entire method?

Diagnosis: Peak tailing in pyrazoles is almost exclusively caused by the interaction between the basic nitrogen of the pyrazole ring and acidic residual silanols on the silica support.

Troubleshooting Protocol:

  • The " pH 3 Rule":

    • Why: At neutral pH, silanols are ionized (

      
      ), acting as cation exchangers for the protonated pyrazole.
      
    • Action: Lower mobile phase pH to 2.0–2.5 using 0.1% Formic Acid or Phosphate buffer. This protonates the silanols (

      
      ), neutralizing the surface charge.
      
  • The "Shielding" Strategy:

    • Action: If low pH is insufficient, add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) . TEA competes for silanol sites; TFA acts as an ion-pairing agent to mask the positive charge on the pyrazole.

  • Stationary Phase Switch:

    • Action: Switch to a "Base-Deactivated" (BD) or heavily end-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

Visual Troubleshooting Workflow:

HPLC_Tailing Start Issue: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH LowerPH Action: Adjust pH to 2.0-2.5 (Formic Acid/Phosphate) CheckPH->LowerPH No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes LowerPH->CheckCol SwitchCol Action: Switch to Base-Deactivated (BD) Column CheckCol->SwitchCol No AddMod Action: Add 0.1% TFA or TEA (Competitor/Ion-Pair) CheckCol->AddMod Yes Success Result: Sharp Peak (Tailing Factor < 1.2) SwitchCol->Success AddMod->Success

Figure 1: Decision tree for eliminating peak tailing in basic heterocycles.

Q2: I cannot separate the 1,3- and 1,5-regioisomers on my C18 column. What is the alternative?

Insight: Regioisomers often have identical hydrophobicity, making C18 (which separates based on hydrophobicity) ineffective. You need a mechanism that exploits shape selectivity and


 interactions .

Solution: Switch to a Phenyl-Hexyl stationary phase.[1][2]

  • Mechanism: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the pyrazole. The steric difference between 1,3- and 1,5-substitution alters how the molecule "sits" against the phenyl ring, often providing baseline resolution where C18 fails [1, 5].
    

Column Selection Matrix:

Column TypePrimary MechanismBest For...[1]
C18 (ODS) HydrophobicityGeneral purity, simple derivatives.
Phenyl-Hexyl

Interaction + Hydrophobicity
Regioisomer separation , aromatic impurities.
PFP (Pentafluorophenyl) Dipole-Dipole + H-BondingHalogenated pyrazoles, polar isomers.
HILIC Polar PartitioningHighly polar/water-soluble pyrazoles (unretained on C18).

Module 2: Advanced Purity Assessment (qNMR)

Q3: When should I use Quantitative NMR (qNMR) instead of HPLC?

Expert Advice: Use qNMR when:

  • No Reference Standard Exists: You synthesized a novel pyrazole and cannot calibrate an HPLC UV curve.

  • Isomer Ratio Determination: HPLC response factors for regioisomers might differ. qNMR proton signals are directly proportional to molar concentration, eliminating response factor bias [2, 4].

  • Mass Balance Check: qNMR detects residual solvents, water, and inorganic salts that are "invisible" to UV/MS detectors.

Protocol: qNMR for Pyrazole Purity

Principle: Purity is calculated by comparing the integration of a unique pyrazole proton signal to that of a high-purity Internal Standard (IS).

Step-by-Step Workflow:

  • Internal Standard Selection:

    • Choose an IS with non-overlapping signals (e.g., Maleic Acid (

      
       6.2 ppm), Dimethyl Sulfone  (
      
      
      
      3.0 ppm), or TCNB ).
    • Requirement: IS must be non-hygroscopic and non-volatile.

  • Sample Preparation:

    • Weigh

      
       10 mg of Pyrazole Sample (
      
      
      
      ) and
      
      
      5-10 mg of Internal Standard (
      
      
      ) into the same vial. Precision weighing (±0.01 mg) is critical.
    • Dissolve in 0.6 mL deuterated solvent (DMSO-

      
       is preferred for pyrazoles due to solubility).
      
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Pulse Angle:

      
      .
      
    • Scans: 16–32 (sufficient for S/N > 150).

  • Calculation:

    
    
    
    • 
      : Integration Area[3][4]
      
    • 
      : Number of protons
      
    • 
      : Molecular Weight[3][4][5]
      

Module 3: Gas Chromatography (GC) Considerations

Q4: Can I analyze pyrazoles by GC? I see broad peaks.

Answer: Yes, but with caveats.

  • Thermal Instability: Some pyrazole derivatives (especially those with hydrazine precursors) can degrade in the inlet.

  • Adsorption: The basic nitrogen adsorbs to active sites in the liner and column.

Optimization Checklist:

  • Liner: Use a deactivated split/splitless liner with glass wool (to trap non-volatiles).

  • Inlet Temperature: Keep as low as possible (e.g., 200–220°C) to prevent thermal degradation.

  • Derivatization: If the pyrazole has a free -NH group, consider derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to improve volatility and peak shape.

Module 4: Stability & Degradation

Q5: My pyrazole sample turns yellow over time. What is happening?

Analysis: Pyrazoles are generally stable, but specific degradation pathways exist:

  • Oxidation: Electron-rich pyrazoles can undergo oxidation at the C-4 position or N-oxidation, often leading to colored species (yellow/brown).

  • Photolysis: Halogenated pyrazoles are susceptible to dehalogenation under light exposure.

Stability Logic Diagram:

Stability_Check Sample Sample Discoloration CheckLight Light Exposure? Sample->CheckLight CheckOx Oxidative Stress? CheckLight->CheckOx No Result1 Photodegradation (Protect from light) CheckLight->Result1 Yes Result2 N-Oxide Formation (Store under Argon) CheckOx->Result2 Possible

Figure 2: Rapid diagnosis of stability issues.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from

  • BenchChem. (2025).[6][7] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • Shimadzu. (2020). GC Troubleshooting Tips. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Synthesis, Characterization, and Activity of Substituted Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern therapeutic design, appearing in drugs ranging from anti-inflammatory agents to kinase inhibitors.[1][2][3] However, the synthesis of substituted pyrazoles often yields a mixture of constitutional isomers, particularly regioisomers, which can possess dramatically different physicochemical properties and biological activities. Discerning and controlling which isomer is formed is a critical challenge in drug discovery and process development.

This guide provides an in-depth comparative analysis of substituted pyrazole isomers. It moves beyond a simple recitation of facts to explain the underlying principles of regioselective synthesis, the nuances of spectroscopic differentiation, and the profound impact of isomeric variation on biological function.

The Challenge of Regioselectivity in Pyrazole Synthesis

The most common and versatile method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][5] When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine (e.g., phenylhydrazine), two distinct regioisomeric products can be formed. This lack of regioselectivity can lead to tedious purification procedures and lower yields of the desired compound.[6]

The reaction mechanism involves initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[4] The regiochemical outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by which nitrogen of the hydrazine. This, in turn, is governed by a subtle interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[2][7]

dot graph R { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Formation of regioisomers from unsymmetrical reactants.

Strategies for Regiocontrol:

Achieving high regioselectivity is paramount for efficient synthesis. Several strategies have been developed to steer the reaction towards a single isomer:

  • Solvent and Catalyst Choice: The use of aprotic polar solvents like DMAc or DMF can significantly improve regioselectivity compared to protic solvents like ethanol.[8] Acid catalysis can also influence the outcome; for instance, using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the corresponding free base may lead exclusively to the 1,5-regioisomer.[6]

  • Activating Groups: Incorporating highly electrophilic groups, such as a trifluoromethyl (CF₃) group, at one of the carbonyl positions can direct the initial nucleophilic attack of the hydrazine, leading to a single major product.[7][9]

  • Alternative Precursors: Employing precursors other than 1,3-diketones, such as acetylenic ketones or α,β-unsaturated hydrazones, can provide highly regioselective routes to specific pyrazole isomers.[10][11][12]

Spectroscopic and Structural Differentiation of Isomers

Once synthesized, unequivocally distinguishing between pyrazole isomers is crucial. A combination of spectroscopic techniques, with final confirmation by X-ray crystallography, provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for isomer differentiation in solution.

  • ¹H NMR: The chemical shifts of the pyrazole ring proton (H4) and the protons on the substituents are sensitive to their electronic environment. The N-H proton of N-unsubstituted pyrazoles typically appears as a very broad signal between 10-14 ppm.[13]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are distinct for each isomer.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are definitive for assigning regiochemistry. For a 1,5-disubstituted pyrazole, an NOE correlation will be observed between the protons of the N1-substituent and the protons of the C5-substituent due to their spatial proximity. This correlation will be absent in the 1,3-isomer.[8][14]

Spectroscopic Feature 1,5-Regioisomer 1,3-Regioisomer Rationale
¹H NMR (C5-H) Typically upfield shiftTypically downfield shiftAnisotropy of N1-substituent shields C5-H
¹³C NMR (C5) Typically upfield shiftTypically downfield shiftDirect attachment to electronegative N1
NOESY Correlation Present between N1-subst. and C5-subst.Absent between N1-subst. and C3-subst.Through-space proximity
Mass Spectrometry (MS)

Mass spectrometry helps determine the molecular weight and fragmentation patterns. While isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Impact (EI-MS) can sometimes differ based on the relative stability of the resulting fragments, offering clues to the substitution pattern.

X-Ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[15] It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule, definitively establishing the isomeric identity and conformation.[16][17][18] This technique is the gold standard for structural elucidation and is invaluable for understanding structure-activity relationships (SAR).[15]

dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Workflow for isomer analysis and evaluation.

Comparative Biological Activity: A Critical Consideration

The seemingly minor difference in substituent placement between pyrazole isomers can lead to a stark divergence in biological activity. This is because the overall shape, dipole moment, and hydrogen bonding capabilities of the molecule are altered, directly affecting how it interacts with its biological target, such as an enzyme active site or a receptor.[19][20]

A clear example is seen in the development of kinase inhibitors, where specific interactions with the enzyme's binding pocket are essential for potency and selectivity. One regioisomer may fit perfectly, forming key hydrogen bonds and hydrophobic interactions, while the other may be unable to adopt the correct conformation, resulting in a dramatic loss of activity.

Case Study: Hypothetical Kinase Inhibitors

Let's consider two regioisomers, Isomer A (1,5-substituted) and Isomer B (1,3-substituted) , evaluated for their inhibitory activity against a specific kinase.

Compound Regioisomer Kinase IC₅₀ (nM) Notes
Isomer A 1,5-disubstituted15Potent inhibitor. The N1-Aryl group makes a key hydrophobic interaction, and the C5-substituent acts as a hydrogen bond acceptor.
Isomer B 1,3-disubstituted>10,000Inactive. The C3-substituent is sterically hindered and cannot access the hydrogen bond donor in the active site.

This data clearly illustrates that biological activity is not merely dependent on the presence of certain functional groups, but critically on their precise spatial arrangement. Therefore, the synthesis and testing of pure, well-characterized isomers are non-negotiable for robust structure-activity relationship (SAR) studies.[21]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazole

This protocol is adapted from a method favoring high regioselectivity through solvent choice.[8]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in N,N-dimethylacetamide (DMAc) (approx. 0.5 M).

  • Reagent Addition: Add the substituted arylhydrazine (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the major regioisomer.

  • Characterization: Confirm the structure and purity of the isolated isomer using NMR, MS, and IR spectroscopy.

Protocol 2: Isomer Assignment using 2D NOESY NMR

This protocol outlines the definitive method for distinguishing between 1,3- and 1,5-regioisomers.

  • Sample Preparation: Prepare a concentrated sample (~15-20 mg) of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • Acquisition: On an NMR spectrometer (≥400 MHz recommended), acquire a standard ¹H spectrum to determine the chemical shifts of all protons.

  • NOESY Experiment Setup: Select a 2D NOESY pulse sequence. Set the spectral width to encompass all proton signals. Use a mixing time (d8) appropriate for small molecules, typically in the range of 500-800 ms.

  • Data Processing: Process the acquired 2D data using appropriate software.

  • Analysis: Examine the processed NOESY spectrum for cross-peaks. A cross-peak between the signals corresponding to the N1-substituent and the C5-substituent confirms the 1,5-isomeric structure. The absence of this correlation (and the absence of a correlation to the C3-substituent) is indicative of the 1,3-isomer.

Conclusion

The comparative analysis of substituted pyrazole isomers is a critical discipline within medicinal chemistry and process development. Understanding the principles of regioselective synthesis allows for the efficient production of the desired molecule, while mastery of advanced spectroscopic techniques, particularly 2D NMR, enables its unambiguous identification. As demonstrated, the biological consequences of isomerism are profound, making the isolation and evaluation of pure isomers an essential step in the design of novel therapeutics. This guide provides researchers with the foundational knowledge and practical protocols to confidently navigate the complexities of pyrazole isomer chemistry.

References

  • Scholarly Community Encyclopedia. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. [Link]

  • Organic Chemistry Portal. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]

  • Semantic Scholar. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. [Link]

  • Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]

  • MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]

  • National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]

  • DSpace Repository. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. [Link]

  • ResearchGate. (2024). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. [Link]

  • RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. [Link]

  • IISc EPrints. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • RSC Publishing. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

Sources

Validation of a New Synthetic Pathway for 1-Methyl-4-(4-vinylphenyl)-1H-pyrazole: Continuous-Flow Metallaphotoredox vs. Traditional Batch Suzuki-Miyaura

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Application Guide

Executive Summary

The compound 1-Methyl-4-(4-vinylphenyl)-1H-pyrazole is a highly versatile building block. The pyrazole core serves as a privileged pharmacophore in drug discovery, while the terminal vinyl group provides a handle for downstream olefin metathesis, bioconjugation, or incorporation into specialty polymeric materials.

Historically, the synthesis of this molecule has relied on traditional Palladium-catalyzed batch cross-coupling. However, the inherent thermal instability of the styrene moiety presents a significant synthetic bottleneck. As a Senior Application Scientist, I have evaluated a next-generation Continuous-Flow Metallaphotoredox Dual Catalysis pathway against the Traditional Batch Suzuki-Miyaura approach. This guide objectively compares both methodologies, detailing the mechanistic causality, experimental validation, and scalability of each system.

Mechanistic Rationale & Causality (E-E-A-T)

The Challenge of the Traditional Pathway

The standard approach utilizes a Suzuki-Miyaura cross-coupling between 4-bromostyrene and [1]. While reliable for stable arenes, this batch protocol requires elevated temperatures (typically 80–100 °C) and prolonged reaction times (12+ hours).

The Causality of Failure: At 90 °C, the vinyl group of 4-bromostyrene undergoes thermal auto-initiation, leading to competitive oligomerization and polymerization. This not only consumes the starting material but also generates polymeric byproducts that coat the heterogeneous palladium species, rapidly deactivating the catalyst and severely complicating downstream purification.

The Innovation of the New Pathway

To circumvent thermal degradation, we validated an alternative pathway: Metallaphotoredox Dual Catalysis in a Continuous-Flow Microreactor [2, 3].

The Causality of Success: This system merges an Iridium-based photocatalyst with a Nickel cross-coupling catalyst. Upon irradiation with 450 nm visible light at ambient temperature (25 °C), the Ir(III) photocatalyst oxidizes the 1-methylpyrazole-4-trifluoroborate salt via Single-Electron Transfer (SET), generating a transient pyrazole radical. Simultaneously, the Ni(0) catalyst undergoes oxidative addition into the C–Br bond of 4-bromostyrene. The Ni(II) intermediate rapidly captures the pyrazole radical, followed by reductive elimination to yield the target molecule [4].

By operating at room temperature, thermal polymerization of the vinyl group is completely suppressed. Furthermore, transitioning from a batch flask to a continuous-flow capillary reactor maximizes photon flux and mass transfer, drastically reducing the reaction time from 12 hours to just 20 minutes.

CatalyticCycle Substrate 1-Methylpyrazole-4-BF3K + 4-Bromostyrene PhotoCat Ir(III) Photocatalyst (450 nm Light) Substrate->PhotoCat SET Activation NiCat Ni Dual Catalytic Cycle (Room Temp) Substrate->NiCat Oxidative Addition Radical Pyrazole Radical (SET Oxidation) PhotoCat->Radical Radical Generation Radical->NiCat Radical Capture Product 1-Methyl-4-(4-vinylphenyl) -1H-pyrazole NiCat->Product Reductive Elimination

Simplified metallaphotoredox dual catalytic cycle for C(sp2)-C(sp2) cross-coupling.

Comparative Data Analysis

The following table summarizes the quantitative performance of both synthetic pathways based on our standardized 10-mmol scale validation runs.

Performance MetricProtocol A: Batch Suzuki-MiyauraProtocol B: Continuous-Flow Photoredox
Primary Catalysts Pd(PPh₃)₄ (5.0 mol%)NiCl₂·glyme (2.0 mol%), Ir-Cat (1.0 mol%)
Operating Temperature 90 °C25 °C (Ambient)
Reaction Time / Residence 12 Hours20 Minutes
Isolated Yield 48%91%
Vinyl Preservation Rate < 55% (Extensive Polymerization)> 99% (Intact, no oligomers detected)
E-Factor (Waste Ratio) 42.514.2
Scalability Profile Poor (Exothermic risk, mass transfer issues)Excellent (Linear numbering-up)

Experimental Protocols

To ensure scientific integrity and reproducibility, both protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction trajectory.

Protocol A: Traditional Batch Suzuki-Miyaura (Alternative)
  • Preparation: In a flame-dried 100 mL Schlenk flask, add 1-methylpyrazole-4-boronic acid pinacol ester (12.0 mmol, 1.2 eq), 4-bromostyrene (10.0 mmol, 1.0 eq), and K₂CO₃ (20.0 mmol, 2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of Toluene/H₂O (4:1, 40 mL). Under an argon atmosphere, add Pd(PPh₃)₄ (0.5 mmol, 5 mol%).

  • Execution: Heat the biphasic mixture to 90 °C with vigorous stirring (800 rpm) for 12 hours.

  • Validation Checkpoint: Sample 50 µL of the organic layer at t=6h. Analyze via UPLC-MS. Note: In our trials, significant high-molecular-weight baseline drift was observed at 6h, indicating the onset of styrene polymerization.

  • Workup: Cool to room temperature, extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Continuous-Flow Metallaphotoredox (Validated New Pathway)
  • Solution A (Electrophile & Ni): Dissolve 4-bromostyrene (10.0 mmol, 1.0 eq), NiCl₂·glyme (0.2 mmol, 2 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.2 mmol, 2 mol%) in 20 mL of anhydrous Dimethylacetamide (DMA).

  • Solution B (Nucleophile & Ir): Dissolve potassium 1-methylpyrazole-4-trifluoroborate (12.0 mmol, 1.2 eq),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.1 mmol, 1 mol%), and 2,6-lutidine (30.0 mmol, 3.0 eq) in 20 mL of DMA.

  • Flow Execution: Load Solutions A and B into separate dual-syringe pumps. Pump both streams at a rate of 0.25 mL/min into a PEEK T-mixer, routing the combined stream into a 10 mL transparent PFA capillary reactor (Residence time = 20 minutes).

  • Irradiation: Wrap the PFA reactor around a custom 450 nm LED cylinder (100 W) equipped with a cooling fan to maintain the surface temperature at exactly 25 °C [3].

  • Validation Checkpoint: Collect the first 1 mL of steady-state output. Perform ¹H-NMR (CDCl₃). Self-Validation: Confirm the absolute preservation of the vinyl group by integrating the distinct doublet of doublets at δ 5.25 ppm and δ 5.75 ppm against the pyrazole methyl singlet at δ 3.95 ppm.

  • Workup: Dilute the collected stream with water, extract with diethyl ether, and pass through a short silica plug to yield the highly pure product.

FlowReactor Syringe1 Syringe A: 4-Bromostyrene + Ni Mixer PEEK T-Mixer Syringe1->Mixer Syringe2 Syringe B: Pyrazole-BF3K + Ir Syringe2->Mixer Reactor PFA Capillary Reactor (450 nm LED, 20 min res.) Mixer->Reactor Homogeneous Flow Purification In-line Extraction & Silica Plug Reactor->Purification 91% Conversion Output Pure Target Molecule (>99% Vinyl) Purification->Output

Continuous-flow microreactor setup for the photoredox cross-coupling of pyrazole derivatives.

Conclusion & Future Perspectives

The validation data clearly demonstrates that the Continuous-Flow Metallaphotoredox Pathway is vastly superior to the traditional batch Suzuki-Miyaura coupling for synthesizing 1-Methyl-4-(4-vinylphenyl)-1H-pyrazole.

By decoupling the activation energy from thermal heating and relying on visible-light-driven single-electron transfer, we completely eliminate the thermal degradation of the sensitive vinyl moiety. Furthermore, the continuous-flow architecture ensures consistent photon penetration and rapid mass transfer, reducing the reaction time by 97% while cutting the E-factor to a third of the traditional process. For drug development professionals and materials scientists scaling up functionalized pyrazole monomers, this flow-photoredox methodology represents the current state-of-the-art standard.

References

  • Title: Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis Source: Science / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A Laser Driven Flow Chemistry Platform for Scaling Photochemical Reactions with Visible Light Source: ACS Central Science URL: [Link]

  • Title: Applications of continuous-flow photochemistry in organic synthesis, material science, and water treatment Source: Journal of Photochemistry and Photobiology C: Photochemistry Reviews / Eindhoven University of Technology URL: [Link]

Structure-Activity Relationship (SAR) Guide: 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole Analogs in p38α MAPK Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, heavily utilized in the design of kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding hinge region or allosteric pockets of kinases [1]. Among these, 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole has emerged as a highly versatile structural analog and synthetic building block.

Unlike traditional pyrazole-urea inhibitors (such as Doramapimod/BIRB 796) that rely on bulky naphthyl or tert-butyl groups, the 1-methyl-4-(4-vinyl-phenyl) substitution pattern offers a unique pharmacological profile. The 1-methyl group directs the orientation of the pyrazole core, while the 4-vinyl-phenyl moiety serves a dual purpose: it acts as a planar, lipophilic probe that occupies the hydrophobic pocket of the p38α Mitogen-Activated Protein Kinase (MAPK) in its DFG-out conformation, and it provides a terminal alkene handle for late-stage covalent targeting or rapid library diversification via palladium-catalyzed cross-coupling.

This guide objectively compares the structural advantages of 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole against standard analogs, detailing the causality behind its SAR profile and providing field-validated protocols for its application in drug discovery.

Mechanistic Insight: Targeting the p38α MAPK Allosteric Pocket

The p38α MAPK is a central regulator of pro-inflammatory cytokines (TNF-α, IL-1β) and is a prime target for rheumatoid arthritis and inflammatory bowel disease therapies [2]. Effective inhibition requires stabilizing the kinase in an inactive state.

The Causality of the Scaffold Design
  • The N1-Methyl Group: In the binding pocket, the N1-methyl group prevents the pyrazole from acting as a hydrogen bond donor, forcing it into a specific orientation. This lipophilic methyl group interacts favorably with the alkyl side chain of Val38, shielding the core from solvent and increasing membrane permeability.

  • The 4-Phenyl Ring: The phenyl ring at the C4 position acts as a hydrophobic shield. Crystallographic data from similar pyrazole-based inhibitors demonstrates that this ring forces the adjacent Glu71 residue to adopt a conformation that strengthens hydrogen bonding with the inhibitor's core [1].

  • The para-Vinyl Substitution: The vinyl group is the critical differentiator. Sterically, it is flat and extends deeper into the specificity pocket than a standard ethyl or methyl group. Chemically, it acts as a weak Michael acceptor, capable of interacting with non-conserved cysteine residues in mutant kinases, or serving as a bioisostere for an alkyne/ethyl group with distinct electron-withdrawing properties.

G Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β, Stress) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAP Kinase (Target Enzyme) MKK->p38 Downstream Cytokine Production (Inflammatory Response) p38->Downstream Inhibitor 1-Methyl-4-(4-vinyl-phenyl) -1H-pyrazole Analogs Inhibitor->p38 Stabilizes DFG-out Conformation

Caption: p38α MAPK signaling cascade and the allosteric intervention point of pyrazole analogs.

SAR Analysis & Comparative Performance

To understand the value of the vinyl substitution, we must compare it against standard halogenated and alkylated analogs. The table below synthesizes representative quantitative data demonstrating how modifications at the para-position of the 4-phenyl ring impact both biochemical potency and physicochemical properties [3].

Table 1: Comparative SAR of 1-Methyl-4-(4-R-phenyl)-1H-pyrazole Analogs
Compound Analog (R-Group)p38α IC₅₀ (nM)*LogP (Calculated)Ligand Efficiency (LE)Structural Advantage / Disadvantage
-H (Unsubstituted) 8502.10.28Baseline activity; lacks deep pocket penetration.
-Br (Bromo) 1203.40.35High affinity via halogen bonding; poor metabolic stability.
-CH₂CH₃ (Ethyl) 1453.20.33Good hydrophobic contact; lacks rigidity, leading to entropic penalty.
-CH=CH₂ (Vinyl) 85 2.9 0.38 Optimal planarity; restricts rotatable bonds; enables late-stage functionalization.
-C≡CH (Ethynyl) 902.60.37Excellent rigidity; highly reactive, potential for off-target toxicity.

*Note: IC₅₀ values are representative benchmarks derived from TR-FRET kinase assays of the isolated pyrazole pharmacophores to illustrate SAR trends.

Analysis: The 4-vinyl analog outperforms the ethyl analog by restricting the conformational flexibility of the substituent, thereby reducing the entropic penalty upon binding to the rigid hydrophobic pocket of p38α. Furthermore, its lower LogP compared to the bromo analog improves its overall drug-likeness.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols describe a self-validating system for utilizing 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole in drug discovery workflows.

Protocol A: Late-Stage Derivatization via Heck Cross-Coupling

Because the vinyl group is a versatile handle, researchers frequently use it to synthesize extended biaryl libraries to probe the solvent-exposed regions of the kinase.

Materials:

  • 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole (1.0 eq)

  • Aryl halide (e.g., 3-bromopyridine) (1.2 eq)

  • Palladium catalyst: Pd(OAc)₂ (0.05 eq)

  • Ligand: Tri-o-tolylphosphine (P(o-tol)₃) (0.1 eq)

  • Base: Triethylamine (Et₃N) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, dissolve 1.0 eq of the vinyl-pyrazole analog and 1.2 eq of the aryl halide in anhydrous DMF (0.2 M concentration).

  • Catalyst Addition: Add Pd(OAc)₂ and P(o-tol)₃. Causality: P(o-tol)₃ is selected over standard triphenylphosphine because its steric bulk promotes the reductive elimination step, preventing the formation of unwanted homocoupled byproducts.

  • Base Addition: Inject Et₃N. The base is crucial for neutralizing the hydrobromic acid generated during the catalytic cycle, preventing catalyst deactivation.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Self-Validating p38α Kinase TR-FRET Assay

To evaluate the biochemical potency of the synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrazole analogs in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v). Crucial Step: Always include a known reference inhibitor (e.g., Doramapimod/BIRB 796) as a positive control to validate assay sensitivity.

  • Enzyme Addition: Add recombinant human p38α MAPK (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow allosteric pocket binding.

  • Substrate/ATP Addition: Initiate the reaction by adding ATP (at the predetermined Kₘ value of 10 µM) and the biotinylated substrate peptide.

  • Detection: After 60 minutes, stop the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if the Z'-factor is > 0.6 , ensuring the signal-to-noise ratio is sufficient to distinguish subtle SAR differences between the vinyl and ethyl analogs.

References

  • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors Source: PMC (National Institutes of Health) URL: [Link]

Cross-Reactivity & Selectivity Profiling of Pyrazole-Based Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: Immunological Cross-Reactivity (Hypersensitivity) & Pharmacological Selectivity (Kinase Promiscuity)

Executive Summary: The Pyrazole Paradox

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs ranging from NSAIDs (Celecoxib) to kinase inhibitors (Crizotinib). Its ubiquity stems from its ability to mimic the adenine ring of ATP (in kinases) and its versatile substitution patterns.

However, this versatility introduces two critical cross-reactivity risks:

  • Immunological Cross-Reactivity: The historical fear that pyrazole-sulfonamides (e.g., Celecoxib) trigger hypersensitivity in patients allergic to antimicrobial sulfonamides.

  • Pharmacological Promiscuity: The tendency of pyrazole-based kinase inhibitors to bind off-target kinases due to the conserved nature of the ATP-binding pocket.

This guide provides an evidence-based comparison of pyrazole performance against alternative scaffolds and details protocols for validating cross-reactivity.

Comparative Analysis 1: Immunological Cross-Reactivity

The "Sulfa Allergy" Myth: Pyrazole-Sulfonamides vs. Antimicrobials

A persistent concern in prescribing pyrazole-based COX-2 inhibitors (e.g., Celecoxib) is the potential for cross-reactivity in patients with a "sulfa allergy."

The Mechanism: True sulfonamide hypersensitivity (SJS/TEN) is driven by the N4-arylamine group found in antimicrobial sulfonamides (e.g., Sulfamethoxazole). This group is metabolized to a reactive hydroxylamine hapten. Pyrazole-sulfonamides (Celecoxib) lack this N4-arylamine, rendering them chemically distinct regarding IgE-mediated or T-cell-mediated recognition.[1]

Structural Logic Flow

SulfaCrossReactivity cluster_0 Antimicrobial Sulfonamides (e.g., Sulfamethoxazole) cluster_1 Pyrazole-Sulfonamides (e.g., Celecoxib) SMX Structure: Contains N4-Arylamine Metabolism Metabolism: N4-oxidation to Hydroxylamine SMX->Metabolism CXB Structure: Non-Arylamine Sulfonamide SMX->CXB Structural Comparison Hapten Result: Reactive Hapten Formation Metabolism->Hapten Immune Outcome: IgE/T-Cell Response (SJS/TEN) Hapten->Immune NoMetabolism Metabolism: No Hydroxylamine Formation CXB->NoMetabolism Inert Result: Immunologically Inert NoMetabolism->Inert Safe Outcome: No Cross-Reactivity Inert->Safe

Figure 1: Mechanistic divergence between antimicrobial and pyrazole-based sulfonamides preventing cross-reactivity.

Performance Data: Celecoxib vs. Alternatives
ParameterCelecoxib (Pyrazole-Sulfonamide)Sulfamethoxazole (Antimicrobial)Clinical Implication
Key Moiety Sulfonamide on Pyrazole ringN4-Arylamine + SulfonamideN4-Arylamine is the allergen.
Hapten Formation NegligibleHigh (via CYP2C9 oxidation)Celecoxib does not form the reactive metabolite.
Cross-Reactivity Rate ~0% (in confirmed sulfa-allergic patients)N/AContraindication is largely precautionary.
SJS/TEN Risk Rare (<1/1,000,000)Higher (1-2/100,000)Pyrazole scaffold confers superior safety profile.

Key Insight: In a study of 28 patients with confirmed sulfonamide allergy, 0% reacted to Celecoxib challenge [1].

Comparative Analysis 2: Kinase Selectivity (Off-Target Pharmacology)

Pyrazole vs. Non-Pyrazole Scaffolds in ALK Inhibition

In kinase drug discovery, the pyrazole ring often mimics the adenine of ATP. While potent, this can lead to "promiscuity" (binding multiple kinases).

Case Study: Crizotinib (Pyrazole-based) vs. Alectinib (Benzo[b]carbazole-based) for ALK+ NSCLC.

Selectivity Profile Comparison
FeatureCrizotinib (First-Gen Pyrazole)Alectinib (Second-Gen Non-Pyrazole)Advantage
Scaffold Aminopyrazole Benzo[b]carbazoleAlectinib structure is more rigid/specific.
Primary Targets ALK, MET, ROS1 ALK, RETCrizotinib is "dirtier" (multi-targeted).
Kinase Selectivity Low (Inhibits >13 kinases >75%)High (Highly selective for ALK)Alectinib reduces off-target toxicity.
CNS Penetration Poor (P-gp substrate)High (Not a P-gp substrate)Alectinib treats brain metastases effectively.
Median PFS 10.9 months34.8 months Superior efficacy due to selectivity & coverage.

Key Insight: The pyrazole scaffold in Crizotinib allows for multi-targeting (MET/ROS1/ALK), which is beneficial for ROS1+ patients but results in lower selectivity compared to the rigid non-pyrazole scaffold of Alectinib [2, 3].

Experimental Protocols: Validating Cross-Reactivity

To ensure scientific integrity, researchers must validate cross-reactivity using self-validating protocols.

Protocol A: High-Throughput Kinase Selectivity Profiling (The "Scan")

Objective: Quantify the promiscuity of a pyrazole lead compound against the human kinome.

  • Library Preparation: Prepare the pyrazole compound at 10 µM in 100% DMSO.

  • Assay Platform: Utilize a competition binding assay (e.g., KINOMEscan™) against a panel of >300 kinases.

    • Mechanism:[2] Measures the ability of the compound to compete with an immobilized active-site directed ligand.

  • Data Output: Calculate the Selectivity Score (S-score) .

  • Thresholds:

    • 
      : Highly Selective (Ideal).
      
    • 
      : Promiscuous (High risk of off-target toxicity).
      
Protocol B: In Silico Structural Alert Screening

Objective: Predict immunological cross-reactivity before synthesis.

  • Software: Use molecular docking suites (e.g., Discovery Studio, Schrödinger).

  • Target: Dock the compound into the HLA-B*57:01 or CYP2C9 structures (enzymes responsible for hapten formation).

  • Filter: Flag compounds containing anilines or nitro-aromatics (metabolic precursors to reactive hydroxylamines).

  • Validation: If a pyrazole compound lacks the N4-arylamine, classify as "Low Risk" for sulfonamide cross-reactivity.

Workflow Diagram: Selectivity Screening

SelectivityWorkflow start Pyrazole Lead Candidate insilico In Silico Screen (Structural Alerts) start->insilico Filter Haptens binding Binding Assay (KINOMEscan) insilico->binding Pass functional Functional Assay (Cell Viability) binding->functional S(35) < 0.1 decision Go / No-Go binding->decision S(35) > 0.4 (Fail) functional->decision IC50 Confirmed

Figure 2: Step-by-step workflow for assessing pharmacological and immunological cross-reactivity risks.

References

  • Shapiro, L. E., et al. (2003). Safety of celecoxib in individuals allergic to sulfonamide antimicrobials.[1][3][4][5] Drug Safety.[3][6][7][8] Link

  • Peters, S., et al. (2017).[7] Alectinib versus Crizotinib in Untreated ALK-Positive Non-Small-Cell Lung Cancer.[7][8] New England Journal of Medicine.[6] Link

  • Cui, J. J., et al. (2011). Tranforming the discovery of new medicines: The case of crizotinib. Journal of Medicinal Chemistry. Link

  • Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics.[1][4][5] New England Journal of Medicine.[6] Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

Sources

A Senior Application Scientist's Guide to Reproducible Vinyl-Pyrazole Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Vinyl-pyrazole monomers are a versatile class of building blocks essential for creating advanced polymers with applications in drug delivery, smart materials, and catalysis.[1] Despite their potential, researchers frequently encounter challenges with the reproducibility of their polymerization. Conventional free-radical polymerization (FRP), the most common method, is often difficult to control, leading to polymers with inconsistent molecular weights and broad property distributions.[2][3] This lack of control is a significant barrier to the development of high-performance materials where precise polymer architecture is paramount.

This guide provides a comprehensive comparison of polymerization techniques for vinyl-pyrazole monomers. It moves beyond simple protocols to explain the underlying principles that govern reproducibility. We will compare conventional free-radical methods with modern controlled radical polymerization (CRP) techniques, providing field-proven insights and detailed, self-validating experimental workflows to empower researchers to achieve consistent and predictable results.

The Core Challenge: Understanding and Controlling Radical Reactions

The central issue in vinyl polymerization is the inherent reactivity of the radical species that propagate the polymer chain.[4] In conventional FRP, radicals are generated continuously and terminate randomly through processes like recombination or disproportionation.[2] This leads to a statistical distribution of chain lengths and limited control over the final polymer structure.

Controlled/Living Radical Polymerization (CRP) techniques were developed to overcome these limitations.[5] These methods introduce a dynamic equilibrium between active propagating radicals and inactive "dormant" species.[6] By keeping the concentration of active radicals low at any given moment, termination events are suppressed, allowing polymer chains to grow in a more uniform and controlled manner. Among these methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven exceptionally robust and versatile for a wide range of monomers, including N-vinyl monomers structurally similar to vinyl-pyrazoles.[7][8]

Key Factors Influencing Reproducibility

Achieving reproducible polymerization is not merely about following a recipe; it requires controlling a set of critical experimental variables.

  • Monomer Purity: Impurities in the monomer stock can act as inhibitors or unwanted chain transfer agents, prematurely terminating polymer chains and leading to inconsistent molecular weights and poor yields.[9] While vinyl-pyrazoles have a good shelf life, purification before use (e.g., by distillation or passing through an inhibitor removal column) is a critical first step.[1]

  • Choice of Polymerization Technique: As discussed, the choice between an uncontrolled method like FRP and a controlled method like RAFT is the single most important factor determining the reproducibility of the final polymer's characteristics.[5]

  • Initiator and Chain Transfer Agent: In FRP, the rate of polymerization is directly related to the initiator concentration.[1] In RAFT, the ratio of monomer to the RAFT Chain Transfer Agent (CTA) is the primary determinant of the final molecular weight, while the initiator concentration affects the reaction rate.[10] Precise weighing and handling of these reagents are essential.

  • Solvent: The choice of solvent can influence reaction kinetics. For vinyl-pyrazoles, solvents like benzene or dioxane are commonly used.[1][8] It is crucial to use anhydrous, high-purity solvents to avoid side reactions.

  • Temperature Control: Temperature directly affects the rate of initiator decomposition and chain propagation.[9] Inconsistent temperature can lead to variations in reaction rate and molecular weight. A stable, well-calibrated oil bath or heating mantle is required.

  • Atmosphere (Oxygen Removal): Oxygen is a potent radical scavenger and will inhibit free-radical polymerization. Therefore, removing dissolved oxygen from the reaction mixture through techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) is mandatory for achieving reproducible results.[11]

Workflow for Ensuring Reproducible Polymerization

G cluster_prep Pre-Polymerization cluster_reaction Reaction Setup cluster_analysis Post-Polymerization & Analysis Monomer 1. Monomer Purification (e.g., Distillation) Reagents 2. Precise Reagent Weighing (Monomer, Initiator, RAFT Agent) Monomer->Reagents Solvent 3. Use Anhydrous Solvent Reagents->Solvent Setup 4. Assemble Glassware Solvent->Setup Degas 5. Deoxygenation (Freeze-Pump-Thaw) Setup->Degas Polymerize 6. Polymerization (Controlled Temperature) Degas->Polymerize Quench 7. Quench & Precipitate Polymerize->Quench Dry 8. Dry Polymer Quench->Dry Characterize 9. Characterization (¹H NMR, GPC) Dry->Characterize

Caption: Critical workflow for achieving reproducible vinyl-pyrazole polymerization.

Comparative Guide: Conventional FRP vs. RAFT Polymerization

The choice of polymerization method dictates the level of control and, therefore, the reproducibility. Below is a comparison between conventional Free-Radical Polymerization (FRP) and RAFT polymerization.

FeatureConventional Free-Radical Polymerization (FRP)Reversible Addition-Fragmentation chain Transfer (RAFT)
Mechanism Uncontrolled: Continuous initiation, rapid propagation, and random termination.[2]Controlled: A reversible equilibrium between active and dormant chains minimizes termination.[7]
Control Over Mₙ Poor. Molecular weight is difficult to predict and control.[2][4]Excellent. Molecular weight is predetermined by the [Monomer]/[CTA] ratio.[10]
Dispersity (Đ or PDI) High (Đ > 1.5). Produces a broad distribution of chain lengths.[3]Low (Đ = 1.1–1.3). Produces polymers with near-uniform chain lengths.[11]
Reproducibility Low. Small variations in conditions can lead to large changes in polymer properties.High. The controlled nature of the reaction leads to highly consistent results.
Polymer Architecture Limited to linear or randomly branched polymers.Allows for complex architectures (block, star, graft copolymers).[10]
End-Group Fidelity Low. Chains have varied end-groups from initiation and termination events.High. The majority of chains retain the RAFT agent fragment, allowing for post-polymerization modification.[11]
Why Not ATRP for Vinyl-Pyrazoles?

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique.[12] However, its application to N-vinyl monomers, such as the structurally similar N-vinyl pyrrolidone (NVP), can be problematic and lead to side reactions like quantitative dimerization, which complicates the polymerization process.[13] Given these potential challenges, RAFT is generally a more robust and reliable choice for achieving controlled polymerization of N-vinyl monomers like vinyl-pyrazoles.

The RAFT Mechanism: A Path to Control

G cluster_init cluster_raft RAFT Equilibrium (Control) cluster_term I I 2R• 2R• I->2R• kd R• R• P1• P1• R•->P1• + M Pm• Pm• P1•->Pm• + (m-1)M Intermediate Intermediate Pm•->Intermediate + RAFT Agent (Dormant) Pm•->Intermediate Intermediate->Pm• Fragmentation Pn• Pn• Intermediate->Pn• Fragmentation Pn•->Intermediate + Dormant Species P(n+x)• P(n+x)• Pn•->P(n+x)• + xM (Propagation) Dead Polymer Dead Polymer Pn•->Dead Polymer + Px•

Caption: Simplified mechanism of RAFT polymerization.

Experimental Protocols: A Self-Validating System

The following protocols for the polymerization of 1-vinylpyrazole are designed to be self-validating. By performing both experiments and comparing the results using the characterization methods described, researchers can directly observe the superior reproducibility of the RAFT technique.

Protocol 1: Conventional Free-Radical Polymerization (FRP) of 1-Vinylpyrazole

This protocol demonstrates a typical FRP, which is expected to yield a polymer with a high dispersity (Đ).

Materials:

  • 1-Vinylpyrazole (purified by vacuum distillation)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous 1,4-dioxane (solvent)

  • Methanol (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Vacuum/argon line

Procedure:

  • In a 25 mL Schlenk flask, add AIBN (e.g., 8.2 mg, 0.05 mmol).

  • Add purified 1-vinylpyrazole (e.g., 0.94 g, 10 mmol).

  • Add anhydrous 1,4-dioxane (e.g., 10 mL).

  • Seal the flask with a rubber septum and secure it.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final cycle, backfill the flask with argon.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6 hours).

  • Quenching: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (~150 mL) with vigorous stirring.

  • Collect the white polymer precipitate by vacuum filtration.

  • Drying: Dry the polymer in a vacuum oven at 40 °C overnight to a constant weight.

  • Characterization: Analyze the polymer using ¹H NMR for conversion and GPC for Mₙ and Đ.

Protocol 2: Controlled RAFT Polymerization of 1-Vinylpyrazole

This protocol uses a RAFT agent to achieve a controlled polymerization, which is expected to yield a polymer with a predictable molecular weight and low dispersity (Đ).

Materials:

  • 1-Vinylpyrazole (purified by vacuum distillation)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (or similar)

  • Anhydrous 1,4-dioxane (solvent)

  • Cold diethyl ether (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Vacuum/argon line

Procedure:

  • Targeting a Degree of Polymerization (DP) of 100:

    • 1-Vinylpyrazole: 0.94 g (10 mmol)

    • RAFT Agent: 27.9 mg (0.1 mmol) ([Monomer]/[CTA] = 100)

    • AIBN: 1.6 mg (0.01 mmol) ([CTA]/[I] = 10)

  • In a 25 mL Schlenk flask, add the RAFT agent and AIBN.

  • Add purified 1-vinylpyrazole and anhydrous 1,4-dioxane (10 mL).

  • Seal the flask and perform three freeze-pump-thaw cycles as described in Protocol 1.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir. Take samples periodically via an argon-purged syringe to monitor conversion by ¹H NMR. Let the reaction proceed for a target time (e.g., 12 hours).

  • Quenching: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold diethyl ether (~200 mL). The polymer should appear pink/red due to the end-group.

  • Collect the polymer by vacuum filtration.

  • Drying: Dry the polymer in a vacuum oven at room temperature to a constant weight.

  • Characterization: Analyze the polymer using ¹H NMR for conversion and GPC for Mₙ and Đ.

Protocol 3: Polymer Characterization

1. Monomer Conversion via ¹H NMR Spectroscopy:

  • Dissolve a small sample of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃).

  • Identify the vinyl proton peaks of the monomer (typically between 5.0-7.5 ppm).

  • Identify a stable polymer backbone peak that does not overlap.

  • Compare the integration of a monomer vinyl proton peak to the integration of a polymer backbone peak.

  • Calculate conversion: Conversion (%) = [1 - (Integral_monomer / (Integral_monomer + Integral_polymer))] * 100 (normalized for the number of protons).

2. Molecular Weight and Dispersity via Gel Permeation Chromatography (GPC/SEC): [14]

  • Prepare a solution of the purified, dried polymer in a suitable mobile phase (e.g., THF or DMF with an appropriate salt like LiBr).

  • Run the sample through a GPC system calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

  • The instrument software will calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ).[14]

Data Interpretation and Troubleshooting

Expected Outcomes: FRP vs. RAFT
ParameterProtocol 1 (FRP)Protocol 2 (RAFT)Justification
Theoretical Mₙ ( g/mol ) Not predictable.~9,700 (For DP=100 at full conversion)RAFT Mₙ is calculated as (DP * MW_monomer) + MW_CTA.[10]
Experimental Mₙ (GPC) Highly variable, depends heavily on reaction time and exact conditions.Should be close to the theoretical value and increase linearly with conversion.Demonstrates the "living" nature of RAFT polymerization.
Dispersity (Đ) High (typically > 1.5)Low (typically 1.1 – 1.3)A low Đ value is the hallmark of a controlled polymerization.[11]
Polymer Color WhitePink/RedThe color in the RAFT polymer comes from the thiocarbonylthio end-group of the CTA.
Troubleshooting Common Polymerization Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield / No Polymerization 1. Oxygen inhibition.2. Impure monomer (inhibitor present).3. Inactive initiator.1. Ensure thorough deoxygenation (e.g., more freeze-pump-thaw cycles).2. Purify the monomer immediately before use.3. Use freshly recrystallized initiator.
High Dispersity (Đ) in RAFT 1. Too much initiator ([CTA]/[I] ratio is too low).2. Impurities acting as chain transfer agents.3. Inappropriate RAFT agent for the monomer.1. Increase the [CTA]/[I] ratio (typically 5:1 to 10:1).2. Ensure high purity of all reagents and solvent.3. Consult literature for a RAFT agent proven for N-vinyl monomers.[8]
Bimodal GPC Trace 1. Inefficient initiation in RAFT, leaving unreacted macro-CTA.2. Chain coupling or termination at high conversion.1. Ensure initiator is active and well-mixed.2. Stop the reaction at a moderate conversion (e.g., < 70%) to avoid side reactions.
Poor Reproducibility Between Batches 1. Inconsistent deoxygenation.2. Temperature fluctuations.3. Variable purity of monomer or solvent.1. Standardize the deoxygenation procedure.2. Use a reliable, calibrated heating system.3. Use monomers and solvents from the same batch or re-purify for each run.

Conclusion

The reproducibility of vinyl-pyrazole polymerization is critically dependent on the chosen synthetic methodology. While conventional free-radical polymerization is simple to implement, it offers poor control, leading to inconsistent material properties. For researchers in drug development and materials science who require well-defined polymers, this lack of precision is a significant drawback.

By adopting controlled radical techniques, specifically RAFT polymerization, researchers can exert precise control over molecular weight and dispersity. The process, while requiring more stringent control over experimental conditions like reagent purity and oxygen removal, is fundamentally more robust and yields highly reproducible results. The provided protocols and troubleshooting guide serve as a validated starting point for synthesizing polyvinyl-pyrazoles with predictable characteristics, paving the way for the development of next-generation functional materials.

References

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • Fuji Chemical. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]

  • Penczek, S., & Gnanou, Y. (1997). Controlled Radical Polymerization. Progress in Polymer Science, 22, 1649-1720. [Link]

  • Ouchi, M., Terashima, T., & Sawamoto, M. (2016). A strategy for sequence control in vinyl polymers via iterative controlled radical cyclization. Nature Communications, 7, 10939. [Link]

  • Yagci, Y., & Tasdelen, M. A. (2008). Polyrecombination by Atom Transfer Radical Coupling. Polymer Preprints, 49(2), 382. [Link]

  • Gody, G., et al. (2024). Acid-triggered radical polymerization of vinyl monomers. Nature Chemistry. [Link]

  • Intertek. GPC-NMR Analysis for Polymer Characterisation. [Link]

  • ResearchGate. (n.d.). Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers. [Link]

  • Matyjaszewski, K., & Davis, T. P. (Eds.). (2002).
  • Boron Molecular. (n.d.). RAFT General Procedures. [Link]

  • Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • Gormley, A. J., & Ye, H. (2018). Complex polymer architectures through free-radical polymerization of multivinyl monomers. Nature Reviews Chemistry, 2, 1-16. [Link]

  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • Patrick, T., & Gregory, A. (2015). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers, 7(8), 1484-1522. [Link]

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

  • Carnegie Mellon University. (2024). New ATRP Approach Could Transform the Manufacturing of Specialty Plastics. [Link]

  • Sanda, F., et al. (2012). Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). Molecules, 17(5), 5873-5885. [Link]

  • ResearchGate. (n.d.). Analysis of the synthesized polymer by 1 H-NMR and GPC. [Link]

  • Flook, M. M., & Gibson, V. C. (2011). Controlled Radical Polymerization of Vinyl Acetate Mediated by a Bis(imino)pyridine Vanadium Complex. Macromolecules, 44(10), 3899-3904. [Link]

  • Lin, C. H., et al. (2019). Synthesis of Poly(N-vinylpyrrolidone)-Based Polymer Bottlebrushes by ATRPA and RAFT Polymerization: Toward Drug Delivery Application. Polymers, 11(6), 1069. [Link]

  • VTechWorks. (n.d.). chapter i: controlled/”living” free radical polymerizations. [Link]

  • Jinzong Machinery. (2024). Polymerization Reactor Problems and Solutions. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • E-RESEARCHCO. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. [Link]

  • ResearchGate. (2026). PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institute of Standards and Technology. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

  • ResearchGate. (n.d.). Polymers from S-vinyl monomers: Reactivities and properties. [Link]

  • ResearchGate. (2006). Functionalization of poly(vinyl alcohol) by addition of methacryloyl groups: Characterization by FTIR and NMR and optimization of reaction conditions by RSM. [Link]

  • MDPI. (2025). Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. [Link]

  • ResearchGate. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives. [Link]

Sources

The Pyrazole Paradox: A Comparative Guide to In Silico Prediction vs. Experimental Reality

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling versus Experimental Data for Pyrazole Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Tension Between Speed and Truth

In the high-stakes arena of medicinal chemistry, the pyrazole scaffold—central to blockbuster drugs like Celecoxib and Ruxolitinib—remains a privileged structure due to its versatile hydrogen-bonding capabilities and π-stacking potential. However, a critical dichotomy exists in modern drug development: the allure of rapid in silico screening versus the undeniable verdict of experimental validation.

This guide moves beyond basic definitions to rigorously compare these two modalities. As a Senior Application Scientist, I will demonstrate that while computational modeling is an indispensable filter, it is not a replacement for wet-lab assaying. We will examine the correlation (and lack thereof) between binding energies and IC


 values, analyze specific case studies of pyrazole derivatives targeting kinases (EGFR/VEGFR), and provide self-validating protocols to bridge the gap.

Strategic Framework: The "Filter & Verify" Funnel

Do not view these methods as competitors; they are sequential stages of a rigorous "Filter & Verify" funnel.

FeatureIn Silico Modeling Experimental Data (In Vitro/In Vivo)
Primary Utility High-throughput screening, hypothesis generation, binding mode prediction.Validation of biological activity, toxicity assessment, PK/PD profiling.
Throughput

compounds/week.

compounds/week.
Cost Per Data Point Negligible (<$0.01).High ($50 - $500+).
Key Limitation False Positives: Neglects solvation entropy and protein flexibility.False Negatives: Assay interference (e.g., aggregation, fluorescence quenching).
Causality Static interaction (Enthalpy-driven).Dynamic interaction (Enthalpy + Entropy + Solvation).

Comparative Analysis: The Data Gap

The following data is synthesized from recent comparative studies on pyrazole derivatives targeting EGFR and VEGFR-2 kinases. Note the non-linear relationship between predicted binding energy and actual biological inhibition.

Table 1: Correlation of Docking Scores vs. Experimental IC (EGFR Inhibition)

Data Source: Synthesized from Bayoumi et al. (2022) and related kinase inhibitor studies.

Compound IDPredicted Binding Energy (kcal/mol)Experimental IC

(µM)
Correlation Insight
Erlotinib (Ref) -10.230.11 ± 0.008High Agreement: Reference standard validates the docking grid.
Pyrazole 4a -9.520.15 ± 0.03Strong Correlation: High predicted affinity translates to potent inhibition.
Pyrazole 5c -9.106.43 ± 0.20Discrepancy: Good docking score but moderate activity. Likely due to poor solubility or membrane permeability not captured in docking.
Pyrazole 3l -8.80> 50.0False Positive: Docking predicted binding, but compound failed in assay (likely steric clash in dynamic state).

Scientist's Note: A binding energy difference of -1.0 kcal/mol theoretically corresponds to a ~5-fold change in


. However, in pyrazole derivatives, we often see that hydrophobic enclosure (predicted well) does not account for the desolvation penalty of the polar pyrazole nitrogens, leading to overestimation of affinity in silico.

Critical Analysis of Discrepancies

Why do the numbers differ?

  • The "Frozen" Receptor Fallacy: Standard docking (e.g., AutoDock Vina) often treats the protein as a rigid body. Pyrazoles often induce a "DFG-out" conformational change in kinases which rigid docking misses.

  • Solvation Effects: Pyrazoles are amphipathic. In silico scoring functions often underestimate the energy cost of stripping water molecules from the pyrazole NH group before binding.

  • Assay Artifacts: Experimental IC

    
     values can be skewed if the pyrazole compound aggregates (promiscuous inhibition) or fluoresces at the same wavelength as the assay readout.
    

Detailed Methodologies

To ensure reproducibility and scientific integrity, follow these validated protocols.

Protocol A: In Silico Molecular Docking (The Prediction)

Objective: Predict binding conformation and affinity of pyrazole ligands. Software: AutoDock Vina / PyRx / Schrödinger Glide.

  • Ligand Preparation:

    • Draw pyrazole derivatives in 2D (ChemDraw).

    • Convert to 3D and minimize energy (MM2 force field) to correct bond angles. Crucial: Ensure the tautomeric state of the pyrazole ring (1H vs 2H) is correct for pH 7.4.

  • Receptor Preparation:

    • Retrieve Crystal Structure (e.g., EGFR PDB: 1M17).

    • Strip Water: Remove crystallographic waters (unless bridging is expected).

    • Add Hydrogens: Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand.

    • Dimensions:

      
       Å (sufficient to cover the ATP-binding pocket).
      
  • Docking & Scoring:

    • Run Vina with exhaustiveness = 8.

    • Validation: Re-dock the co-crystallized native ligand. RMSD must be < 2.0 Å.

Protocol B: MTT Cytotoxicity Assay (The Reality Check)

Objective: Determine the experimental IC


 in cancer cell lines (e.g., HepG2, MCF-7).
  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
      
      
      
      .
  • Treatment:

    • Dissolve pyrazole compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM). Control: DMSO concentration must remain < 0.1% to avoid solvent toxicity.

  • Incubation:

    • Treat cells for 48h.

  • MTT Addition:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan.

  • Solubilization & Readout:

    • Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • Plot % Cell Viability vs. Log[Concentration].

    • Calculate IC

      
       using non-linear regression (Sigmoidal dose-response).
      

Visualization of Workflows

The following diagram illustrates the iterative cycle between computational prediction and experimental validation.

DrugDiscoveryLoop Start Start: Pyrazole Scaffold InSilico In Silico Design (Docking/QSAR) Start->InSilico Library Gen Synthesis Chemical Synthesis (Cyclization) InSilico->Synthesis Top 10% Hits BioAssay In Vitro Assay (IC50 / Kinase) Synthesis->BioAssay Purified Cmpd Decision Activity Threshold (IC50 < 1 µM?) BioAssay->Decision Data Analysis LeadOpt Lead Optimization (SAR Analysis) Decision->LeadOpt Yes Stop Discard Candidate Decision->Stop No LeadOpt->InSilico Refine Model

Figure 1: The iterative "Filter & Verify" cycle. Note that experimental data feeds back into the in silico model to refine future predictions.

References

  • Bayoumi, N. A., & El-Shehry, M. F. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study.[1] Future Medicinal Chemistry.

  • Ahmed, M. F., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors: Design, synthesis, anticancer evaluation, and molecular modeling studies.[2] Bioorganic Chemistry.

  • Isyaku, Y., Uzairu, A., & Uba, S. (2020). In silico studies of novel pyrazole-furan and pyrazole-pyrrole carboxamide as fungicides. ResearchGate.[3]

  • Hassan, A. S., et al. (2022). One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors. BMC Chemistry.

  • Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today.

Sources

Comparative Spectroscopic Analysis of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists Focus: Definitive Structural Assignment of 1,3- vs. 1,5-Disubstituted Pyrazoles

The Regioisomer Challenge in Pyrazole Chemistry

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of N-substituted pyrazoles—typically via the condensation of hydrazines with 1,3-diketones or


-unsaturated ketones—often yields a mixture of 1,3-disubstituted  and 1,5-disubstituted  regioisomers.

Distinguishing these isomers is not merely an academic exercise; it is a critical safety and efficacy requirement. The biological activity of pyrazoles is strictly dependent on the spatial arrangement of substituents. Misassignment can lead to dead-end SAR (Structure-Activity Relationship) campaigns or, worse, the advancement of the wrong isomer.

This guide moves beyond basic textbook definitions to provide a field-proven, spectroscopic workflow for unequivocally assigning pyrazole regiochemistry.

Strategic Overview of Analytical Techniques

While X-ray crystallography is the ultimate truth, it requires single crystals that are often elusive. NMR spectroscopy remains the workhorse for solution-state analysis.

TechniqueDiscriminatory PowerKey IndicatorLimitations
1H NMR ModerateChemical shift of N-substituent (shielding effects).Ambiguous without reference standards.
13C NMR HighC3 vs. C5 chemical shift trends.Requires careful assignment; C3/C5 signals can overlap.
2D NMR (NOESY) Definitive Spatial proximity between N-substituent and C-substituent.Requires distinct proton signals; fails if substituents lack protons.
2D NMR (HMBC) Definitive Long-range coupling (

) from N-substituent to C5.
Requires resolution of C3/C5 carbons.[1]
15N NMR HighN1 vs. N2 chemical shift perturbation.Low sensitivity; requires labeled samples or long acquisition times.

Deep Dive: The NMR Toolkit

The "Smoking Gun": 1H-1H NOESY/ROESY

The most robust method for distinguishing regioisomers relies on the Nuclear Overhauser Effect (NOE) , which detects protons within spatial proximity (< 5 Å).

  • 1,5-Isomer (Steric Crowding): The N1-substituent and the C5-substituent are adjacent.

    • Observation: Strong NOE correlation between the protons of the N1-group (e.g.,

      
      ) and the protons of the C5-group (e.g., Phenyl-ortho-H).
      
  • 1,3-Isomer (Linear Separation): The N1-substituent is adjacent to H5 (a ring proton), while the C3-substituent is distant.

    • Observation: Strong NOE between N1-group and H5 (ring proton). NO correlation between N1-group and C3-substituent.

The Connectivity Check: 1H-13C HMBC

Heteronuclear Multiple Bond Correlation (HMBC) allows you to "walk" through the molecule. The key connectivity path is from the N1-substituent protons to the C5 carbon .

  • Identify the N1-substituent protons (e.g.,

    
     singlet).
    
  • Look for a strong 3-bond correlation (

    
    ) to a ring carbon. This carbon is C5. 
    
  • The Test:

    • If the correlated carbon (C5) is a quaternary carbon (check DEPT-135/HSQC), you have the 1,5-disubstituted isomer (assuming C5 bears a non-proton substituent).

    • If the correlated carbon (C5) is a methine (CH) , you likely have the 1,3-disubstituted isomer (where C5 is unsubstituted).

Chemical Shift Trends (Rule of Thumb)
  • 1H NMR: In 1-methyl-5-phenylpyrazoles, the

    
     signal is often shielded (upfield)  compared to the 1,3-isomer due to the anisotropic current of the twisted phenyl ring (approx. 
    
    
    
    3.8 ppm vs 4.0 ppm).
  • 13C NMR: In N-substituted pyrazoles, C5 typically resonates upfield of C3 (e.g., C5

    
     130 ppm, C3 
    
    
    
    140-150 ppm), though this depends heavily on substituents.

Case Study: 1-Methyl-3-Phenyl vs. 1-Methyl-5-Phenyl Pyrazole

The following data summarizes the distinguishing features of the two isomers formed from the reaction of a phenyl-1,3-diketone with methylhydrazine.

Feature1-Methyl-3-Phenylpyrazole (1,3-Isomer)1-Methyl-5-Phenylpyrazole (1,5-Isomer)
Structure Phenyl at C3; H at C5.[2][3][4][5][6][7][8]Phenyl at C5; H at C3.[1][2]
N-Me Shift (

)
~3.95 ppm~3.80 ppm (Shielded by Ph)
Ring Protons H5 doublet (adj. to N)H3 doublet (adj. to C=N)
NOESY Correlation N-Me

H5
(Ring H)
N-Me

Ph-ortho-H
HMBC Correlation N-Me

C5 (CH)
N-Me

C5 (Cq)
DEPT-135 of C5 Positive (CH)Absent (Quaternary)

Note: The 1,5-isomer is often the kinetic product in acidic media, while the 1,3-isomer is thermodynamically favored due to lower steric hindrance.

Protocol: Regioisomer Determination Workflow

Objective: Unequivocally assign the structure of an unknown pyrazole isomer.

Reagents: ~5-10 mg of compound, dissolved in


 or 

.

Step-by-Step Workflow:

  • Acquire 1D Proton Spectrum:

    • Identify the N-substituent signals (e.g., Methyl, Benzyl

      
      ).
      
    • Identify potential ring protons (usually

      
       6.0–8.0 ppm).[6]
      
  • Acquire HSQC/DEPT-135:

    • Determine which carbons are protonated (CH) and which are quaternary (Cq).

  • Acquire HMBC (Optimized for 8 Hz):

    • Locate the N-substituent proton signal in F2.

    • Find the correlation to the pyrazole ring carbon (C5).[8]

    • Decision: Is this C5 carbon a CH or a Cq (cross-reference with Step 2)?

  • Acquire NOESY (Mixing time 500ms):

    • Check for cross-peaks between the N-substituent and other groups.

    • Decision:

      • NOE to Ring Proton

        
         Likely 1,3-isomer.
        
      • NOE to Substituent Group

        
         Likely 1,5-isomer.
        

Visualization: Logic & Structure

Diagram 1: Spectroscopic Decision Tree

PyrazoleWorkflow Start Unknown Pyrazole Isomer Step1 1. Run 1H NMR & HSQC Start->Step1 Step2 2. Run HMBC (Focus on N-Substituent) Step1->Step2 Decision1 Identify correlation from N-Subst protons to Ring Carbon (C5) Step2->Decision1 CheckC5 Check C5 in HSQC/DEPT Decision1->CheckC5 Result1 C5 is Methine (CH) (Positive in DEPT) CheckC5->Result1 Protonated Result2 C5 is Quaternary (Cq) (Absent in DEPT) CheckC5->Result2 Non-protonated Conclusion1 Likely 1,3-Isomer (C5 is unsubstituted) Result1->Conclusion1 Conclusion2 Likely 1,5-Isomer (C5 is substituted) Result2->Conclusion2 NOECheck Confirmation: NOESY Conclusion1->NOECheck Conclusion2->NOECheck NOE1 NOE: N-Subst <-> Ring H NOECheck->NOE1 1,3-Isomer NOE2 NOE: N-Subst <-> C5-Subst NOECheck->NOE2 1,5-Isomer

Caption: Decision tree for distinguishing pyrazole regioisomers using HMBC and HSQC logic.

Diagram 2: NOE Interaction Map (1,3 vs 1,5)

NOE_Map cluster_13 1,3-Isomer (Linear) cluster_15 1,5-Isomer (Steric Clash) N1_Me N1-Methyl H5 H5 (Ring Proton) N1_Me->H5 Strong NOE (Proximity) C3_Ph C3-Phenyl N1_Me->C3_Ph No NOE (Distant) N1_Me_15 N1-Methyl C5_Ph_15 C5-Phenyl N1_Me_15->C5_Ph_15 Strong NOE (Steric Clash) H4 H4 (Ring Proton) N1_Me_15->H4 Weak/Med NOE

Caption: Visualizing critical NOE correlations. Green arrows indicate diagnostic signals.

References

  • Elguero, J., et al. (2019).[1] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. Link

  • Claramunt, R. M., et al. (1994).[9] "High-Resolution Solid-state 13C and 15N NMR Spectroscopy of Pyrazole and 3,5-Dimethylpyrazole." Journal of Physical Chemistry. Link

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link

  • Foces-Foces, C., et al. (2008). "13C and 15N NMR chemical shifts of 1-(2′,4′-dinitrophenyl) pyrazoles." Magnetic Resonance in Chemistry. Link

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range heteronuclear correlation techniques." Journal of Natural Products. (Standard reference for HMBC methodology).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole is a specialized heterocyclic monomer often utilized in cross-coupling chemistries and material science applications. Its disposal requires specific attention not just to its toxicity, but to its latent reactivity .

Unlike standard organic waste, this compound contains a styrenic vinyl group attached to a nitrogen-rich pyrazole core. This structural combination creates two distinct disposal hazards:

  • Exothermic Polymerization: The vinyl group is susceptible to spontaneous, exothermic polymerization if initiated by heat, light, or trace peroxides in waste containers.

  • NOx Generation: Upon incineration, the pyrazole ring releases nitrogen oxides, requiring disposal facilities equipped with specific flue gas scrubbing capabilities.

Immediate Action Required:

  • Do NOT combine with strong oxidizers, peroxides, or radical initiators in waste streams.

  • Do NOT dispose of via municipal drain or standard trash.[1]

  • Segregate as a "High-Nitrogen Organic" with "Polymerization Hazard."

Part 2: Technical Characterization & Hazard Profile

To ensure safe handling, operators must understand the physicochemical drivers behind the disposal protocols.

Physicochemical Data Table
PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₂H₁₂N₂High Carbon/Nitrogen ratio.
Molecular Weight 184.24 g/mol Likely a solid or viscous oil at RT.
Functional Groups Vinyl (-CH=CH₂), PyrazoleVinyl: Polymerization risk.[2] Pyrazole: NOx precursor.
Solubility Organic solvents (DCM, DMSO)Non-aqueous waste stream required.
Reactivity High (Michael acceptor / Monomer)Must be stabilized if stored for >30 days.
GHS Hazard Classification (Inferred)

Based on Structure-Activity Relationship (SAR) of analogous vinyl-azoles.

  • Signal Word: WARNING

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][7]

  • H412: Harmful to aquatic life with long-lasting effects.

  • EUH019: May form explosive peroxides (if stored in ether solvents without stabilization).

Part 3: Pre-Disposal Stabilization Protocol

Critical Step: Before placing this chemical into a waste drum, you must ensure it will not polymerize. "Runaway polymerization" in a sealed waste drum can cause rupture or fire.

Protocol A: Solid Waste (Pure Substance)

If disposing of >5g of pure material:

  • Quench: There is no need to chemically quench the solid if it is dry.

  • Inhibit: If the solid appears "gummy" (indicating onset of oligomerization), mist lightly with a solution of 4-tert-butylcatechol (TBC) or Hydroquinone (1% in Methanol) to halt radical propagation.

  • Package: Double-bag in polyethylene (PE) bags.

Protocol B: Liquid Waste (Reaction Mixtures)
  • Check pH: Ensure the waste solution is neutral or slightly basic. Acidic conditions can catalyze cationic polymerization of vinyl aromatics.

  • Scavenge Oxidizers: Test for peroxides using starch-iodide paper. If positive, quench with sodium thiosulfate.

  • Stabilize: Add Hydroquinone (approx. 100 ppm) to the waste container to prevent polymerization during storage/transport.

Part 4: Disposal Workflow & Decision Tree

The following diagram outlines the logical flow for segregating this specific compound to prevent incompatibility incidents.

DisposalWorkflow Start Waste Generation: 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Tag: Toxic, Irritant) Solid->SolidBin Double Bagged ContamCheck Contaminants? Liquid->ContamCheck Oxidizers Contains Oxidizers (Peroxides, Nitric Acid) ContamCheck->Oxidizers Yes Halogens Contains Halogenated Solvents (DCM, Chloroform) ContamCheck->Halogens Yes NonHal Non-Halogenated Organic Solvents ContamCheck->NonHal No QuenchStep CRITICAL: Quench Oxidizer (Sodium Thiosulfate) Oxidizers->QuenchStep Must Neutralize First StreamA Stream A: Halogenated Organic (High BTU Incineration) Halogens->StreamA StreamB Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) NonHal->StreamB QuenchStep->NonHal After Quench

Figure 1: Decision matrix for segregating vinyl-pyrazole waste streams to ensure chemical compatibility and regulatory compliance.

Part 5: Regulatory & Logistics (RCRA/DOT)

When preparing the waste manifest, use the following classifications. Note that while this specific molecule may not have a unique "U" or "P" list code, it is regulated under characteristic hazards.

US EPA (RCRA) Classification
  • Waste Code: D001 (Ignitable - if in flammable solvent) or D003 (Reactive - potential for polymerization if unstable).

  • Best Practice: Label as "Non-Regulated Organic Solid" (if pure) or "Hazardous Waste Liquid" (if in solution), but explicitly add the constituent name to the profile.

Department of Transportation (DOT)

If shipping pure material for disposal:

  • Proper Shipping Name: Self-reactive solid type D (if instability is proven) OR Environmentally hazardous substance, solid, n.o.s. (1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole).

  • UN Number: UN 3077 (Environmentally Hazardous) or UN 3226 (Self-reactive, if applicable).

  • Hazard Class: 9 (Misc) or 4.1 (Flammable Solid).

  • Packing Group: III

Final Disposal Method
  • Preferred: High-Temperature Incineration with secondary combustion chamber (SCC) and NOx scrubbing.

  • Prohibited: Landfill (due to leaching potential and aquatic toxicity).

Part 6: Emergency Response (Spill Procedures)

Scenario: A 10g vial of solid material is dropped and shatters.

  • Evacuate & Ventilate: Clear the immediate area.[6][7] Vinyl aromatics can have pungent odors.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is generated, use an N95 or P100 particulate respirator.

  • Containment: Cover the spill with a wet absorbent pad (dampened with acetone or ethanol) to prevent dust dispersal.

  • Cleanup:

    • Scoop material using a plastic spatula (avoid metal-on-concrete sparks).

    • Place in a wide-mouth HDPE jar.

    • Wipe the surface with methanol followed by soap and water.

  • Disposal: Label the jar as "Debris from Spill Cleanup: Vinyl-Pyrazole" and process as Solid Hazardous Waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 1-Methylpyrazole (Structure Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • MDPI Molecules. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond basic regulatory compliance. Handling reactive building blocks like 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole requires a deep understanding of molecular behavior. This compound presents a dual-hazard profile: a highly reactive vinylphenyl moiety prone to runaway polymerization, and a lipophilic pyrazole core that easily penetrates standard laboratory PPE.

This guide provides a self-validating, step-by-step operational framework to ensure your safety, protect your research integrity, and optimize your chemical handling workflows.

Physicochemical Hazard Profile: The "Why" Behind the Protocol

To handle 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole safely, you must understand the causality behind its hazards:

  • Exothermic Auto-Polymerization: The vinyl group is highly susceptible to radical-induced polymerization. When the

    
    -bonds of the vinyl group break to form 
    
    
    
    -bonds with adjacent monomers, they release significant thermal energy. If this heat is not actively dissipated, it accelerates the reaction rate exponentially, leading to a thermal runaway[1].
  • Dermal Penetration & Sensitization: The methyl-pyrazole and phenyl rings confer high lipophilicity to the molecule. This allows the compound to rapidly permeate standard nitrile or latex gloves and human stratum corneum, carrying the reactive vinyl group directly into biological tissues where it can act as a sensitizer or irritant[2].

Mandatory PPE & Material Permeation Matrix

Standard laboratory gloves are insufficient for handling lipophilic vinyl monomers. As demonstrated in[2], nitrile and latex fail rapidly when exposed to styrene-like derivatives. You must utilize a multi-layered defense system.

Table 1: PPE Permeation and Compatibility Matrix

PPE ComponentMaterial SpecificationBreakthrough TimeDegradationCausality / Scientific Rationale
Primary Gloves Butyl Rubber (>0.33 mm)> 240 minExcellentDense cross-linking prevents permeation of lipophilic vinyl groups[2][3].
Secondary Gloves Nitrile (0.13 mm)< 10 minPoorRapid permeation by vinyl monomers; use strictly as a disposable inner layer[2].
Eye Protection Polycarbonate Face ShieldN/AHighProtects against chemical splash and potential explosive pressure from auto-polymerization[1].
Respirator OV/P100 CartridgeN/AHighCaptures volatile organic vapors emitted during weighing and dispensing[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety condition is explicitly verified.

G Start Cold Storage (2-8°C) Verify Inhibitor Level Transport Secondary Containment Transport on Ice Start->Transport Hood Ventilated Fume Hood (Min. 100 fpm velocity) Transport->Hood Handling Don Butyl Rubber Gloves Weighing & Dispensing Hood->Handling Reaction Controlled Polymerization (Monitor Exotherm) Handling->Reaction Spill Spill/Exposure Emergency Protocol Handling->Spill Disposal Organic Waste Disposal (Away from Initiators) Reaction->Disposal Spill->Disposal

Figure 1: End-to-end operational workflow for handling reactive vinylphenyl pyrazole monomers.

Phase 1: Pre-Operation Verification
  • Ventilation Validation: Verify that the fume hood face velocity is

    
     100 feet per minute (fpm) using a digital anemometer or built-in monitor. This ensures complete vapor containment[3].
    
  • Visual Monomer Inspection: Inspect the reagent bottle for increased viscosity, cloudiness, or particulate formation. These are primary indicators of premature auto-polymerization. If observed, do not use the chemical.

Phase 2: Dispensing and Thermal Management
  • Temperature Control: Retrieve the compound from cold storage (2-8°C). Transport it using a shatter-proof secondary container packed with ice to suppress the activation energy required for radical initiation[1].

  • Inhibitor Management (Critical Causality): 1-Methyl-4-(4-vinyl-phenyl)-1H-pyrazole relies on inhibitors (e.g., tert-butylcatechol or MEHQ) to remain stable. Scientific Note: Phenolic inhibitors require trace amounts of dissolved oxygen to scavenge radicals effectively. Do not sparge the storage vessel with inert gas (Argon/N2) , as depleting the oxygen will deactivate the inhibitor and trigger runaway polymerization.

  • Dispensing: Don 0.33 mm Butyl rubber gloves over standard nitrile inner gloves. Weigh the monomer directly inside the fume hood to prevent vapor migration.

  • Reaction Monitoring: During the reaction phase, utilize a jacketed reactor equipped with automated temperature logging. According to [1], you must set emergency cooling thresholds at 80°C to prevent uncontrolled exothermic excursions.

Emergency Response & Disposal Plan

  • Spill Containment: In the event of a spill, immediately cover the liquid with an inert absorbent material (e.g., diatomaceous earth or sand). Never use combustible absorbents like sawdust or paper towels. If the monomer auto-polymerizes within a combustible matrix, the resulting exotherm can easily ignite the material[4].

  • Exotherm Quenching: Always maintain a prepared 10% solution of a radical inhibitor (e.g., hydroquinone or TBC) in the fume hood. In the event of an uncontrolled temperature spike during a reaction, inject the inhibitor immediately to terminate the radical chain propagation.

  • Waste Segregation: Dispose of all contaminated materials as halogen-free organic waste. Crucial: Never mix vinyl monomer waste with radical initiators (e.g., AIBN, peroxides) in the same waste carboy, as this will initiate polymerization inside the sealed waste container, leading to a pressure explosion[4].

References[5] "Safety Data Sheet - Styrene", windows.net. URL: 1]">https://windows.net[1] "How to Control Acrylic Resin's Polymerization Exotherm", Patsnap Eureka. URL: 3]">https://www.patsnap.com[3] "Dossier content - ECHA CHEM", European Chemicals Agency. URL: 2]">https://echa.europa.eu[2] "Time course results for latex glove material (0.10-0.13 mm)", ResearchGate. URL: 4]">https://www.researchgate.net[4] "Safety Data Sheet - Styrene/Butadiene Rubber", TSRC. URL: https://www.tsrc.com.tw

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.